An In-Depth Technical Guide to N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine: A Privileged Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS Number: 912545-21-2), a heterocyclic amine of significant interest to researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS Number: 912545-21-2), a heterocyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a validated synthesis protocol, spectral analysis, and its emerging role as a valuable building block in medicinal chemistry.
Introduction: The Significance of the Tetrahydropyran Moiety
The tetrahydropyran ring is a "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensionality and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a desirable feature in the design of novel therapeutic agents. The incorporation of this scaffold can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine combines this advantageous heterocyclic system with a fluorinated phenyl group, a common substituent in pharmaceuticals known to enhance metabolic stability and binding affinity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is crucial for its application in synthesis and drug design.
The most logical and widely employed method for the synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is the reductive amination of tetrahydro-4H-pyran-4-one with 4-fluoroaniline. This two-step, one-pot reaction is efficient and scalable.
Structural and Pharmacological Profiling of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine: A Privileged Scaffold in Drug Discovery
Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmacologists. Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and ph...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary
In contemporary medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 912545-21-2) has emerged as a highly versatile secondary amine scaffold. By integrating a conformationally restricted tetrahydropyran (THP) ring with a metabolically stabilized 4-fluorophenyl moiety, this compound serves as a critical intermediate in the synthesis of Factor Xa inhibitors, chemokine receptor antagonists, and serotonergic (5-HT) ligands[1][2].
This technical whitepaper deconstructs the structural rationale, synthetic methodologies, and pharmacological utility of this compound, providing a comprehensive guide for researchers engaged in rational drug design.
Physicochemical Profiling & Structural Rationale
The utility of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine stems from its precise physicochemical balance.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound, essential for predicting its behavior in Lipinski-compliant drug design[3]:
Parameter
Value
Pharmacological Significance
Chemical Name
N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine
Standard IUPAC nomenclature.
CAS Registry Number
912545-21-2
Unique identifier for sourcing and patent filing.
Molecular Formula
C11H14FNO
Defines heavy atom count (14).
Molecular Weight
195.237 g/mol
Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit.
Topological Polar Surface Area (TPSA)
21.3 Ų
Excellent membrane permeability; optimal for both CNS and systemic targeting.
Hydrogen Bond Donors/Acceptors
1 Donor (NH) / 2 Acceptors (N, O)
Facilitates targeted kinase or GPCR hinge-binding interactions.
Rotatable Bonds
2
High conformational rigidity, reducing entropic penalty upon receptor binding.
Structural Causality in Drug Design
The architectural choices within this molecule are highly deliberate:
The 4-Fluorophenyl Group: The substitution of hydrogen with fluorine at the para position of the aromatic ring is a classic bioisosteric strategy. Fluorine's high electronegativity modulates the pKa of the adjacent amine, while its presence at the para position sterically and electronically blocks Cytochrome P450-mediated para-hydroxylation. This causality directly translates to an extended metabolic half-life for the final drug candidate.
The Tetrahydropyran (THP) Ring: Compared to a highly lipophilic cyclohexane ring, the THP oxygen introduces a hydrogen bond acceptor. This subtly decreases the overall LogP, enhancing aqueous solubility and preventing the non-specific protein binding often associated with overly lipophilic molecules.
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with 4-fluoroaniline.
Mechanistic Workflow
Caption: Workflow of the reductive amination synthesizing N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine.
Step-by-Step Experimental Protocol
To ensure a self-validating and high-yield system, the following protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3). Causality note: NaBH(OAc)3 is explicitly chosen over Sodium Borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated imine intermediate without prematurely reducing the starting ketone into tetrahydropyran-4-ol, thereby maximizing atom economy.
Reagents:
Tetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol)
4-Fluoroaniline (1.05 eq, 10.5 mmol)
Sodium Triacetoxyborohydride (1.5 eq, 15 mmol)
Glacial Acetic Acid (1.0 eq)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)
Procedure:
Imine Formation: Dissolve tetrahydro-4H-pyran-4-one and 4-fluoroaniline in DCE. Add glacial acetic acid. Rationale: The acid acts as a catalyst to protonate the ketone oxygen, increasing its electrophilicity and driving the formation of the Schiff base (imine). Stir at room temperature for 1-2 hours.
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic hydride transfer.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting materials via TLC (Hexane:EtOAc 3:1, visualized with UV and Ninhydrin stain).
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL). Rationale: This neutralizes the acetic acid and safely decomposes any unreacted hydride species. Extract the aqueous layer with DCM (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary to yield the pure secondary amine.
Pharmacological Integration & Downstream Targets
Once synthesized, the secondary amine acts as a nucleophilic anchor. It can be readily reacted with sulfonyl chlorides, acid chlorides, or alkyl halides to generate complex tertiary amines or amides.
Caption: Downstream pharmacological applications and receptor targeting of the synthesized scaffold.
Coagulation Cascade: Factor Xa Inhibitors
In the development of novel oral anticoagulants (NOACs), this scaffold is utilized to target Factor Xa (FXa). By inhibiting FXa upstream of thrombin, these derivatives efficiently block the self-amplification reactions of the coagulation cascade[1]. The THP ring often occupies the S4 pocket of the FXa enzyme, while the fluorophenyl group engages in pi-stacking interactions within the S1 pocket.
Immunology: Chemokine Receptor Antagonists
The scaffold is highly prevalent in the synthesis of CCR4 and CCR5 antagonists[4][5]. These receptors are critical for the migration of T-cells and macrophages to sites of inflammation. By functionalizing the secondary amine, researchers have developed potent inhibitors that block HIV entry (as CCR5 is a primary co-receptor for HIV) and suppress autoimmune responses.
Neurology: 5-HT Receptor Modulation
Tricyclic and bicyclic derivatives incorporating this amine have demonstrated high affinity for the serotonin (5-HT) receptor family, specifically 5-HT6 and 5-HT7[2]. The rigid THP structure mimics the spatial orientation required to antagonize these receptors, offering therapeutic pathways for cognitive disorders and depression.
Analytical Characterization & Validation
To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:
LC-MS (ESI+): The exact monoisotopic mass is 195.1059 Da[3]. Expect a dominant parent ion
peak at m/z 196.1 .
1H NMR (CDCl3, 400 MHz):
Aromatic region: Expect an AA'BB' multiplet around 6.5 - 7.0 ppm, integrating for 4 protons. The splitting pattern is complex due to coupling with the para-fluorine atom (
spin = 1/2).
THP ring: The equatorial and axial protons of the THP ring will appear as distinct multiplets between 1.4 - 2.0 ppm (CH2) and 3.4 - 4.0 ppm (O-CH2).
Methine proton: The proton at the C4 position of the THP ring (adjacent to the nitrogen) will appear as a multiplet around 3.3 ppm.
Amine (NH): A broad singlet around 3.5 - 4.0 ppm (exchangeable with D2O).
References
European Patent Office. "EP1405852B1 - Diamine derivatives." Google Patents.
World Intellectual Property Organization. "WO2011087712A2 - Tricyclic derivatives and their pharmaceutical use and compositions." Google Patents.
World Intellectual Property Organization. "WO2013010453A1 - Chemokine receptor antagonists." Google Patents.
Rational Design and Structure-Activity Relationship (SAR) of Fluorophenyl Aminopyran Derivatives
Executive Summary The aminopyran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics. Among the myriad of structural modifications explored to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminopyran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics. Among the myriad of structural modifications explored to optimize this scaffold, the incorporation of a fluorophenyl moiety has emerged as a critical driver of biological efficacy. This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of fluorophenyl aminopyran derivatives. By dissecting the electronic, steric, and pharmacokinetic impacts of fluorine substitution, and detailing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to design highly potent, targeted therapeutics.
Mechanistic SAR: The Fluorine Advantage in Aminopyrans
The strategic placement of a fluorophenyl group—typically at the C-4 position of the central pyran ring—profoundly alters the molecule's interaction with biological targets. The causality behind this enhanced activity is rooted in three fundamental chemical principles:
Electronic Modulation: Fluorine is the most electronegative element. When attached to the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I effect). This reduces the electron density of the aromatic system, which paradoxically strengthens
stacking and cation- interactions with electron-rich amino acid residues (e.g., Tyrosine, Tryptophan) within target kinase domains.
Steric Mimicry and Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is closely matched to that of hydrogen (1.20 Å). This allows the fluorophenyl group to occupy the same steric space as a standard phenyl ring without causing steric clashes, while simultaneously locking the molecule into a preferred bioactive conformation due to the rigid, highly polarized C-F bond.
Lipophilicity and Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), shielding the phenyl ring from rapid oxidative degradation by hepatic cytochrome P450 enzymes. In antitubercular research, the1[1].
Biological Targets and Pathway Modulation
Fluorophenyl aminopyrans exhibit a broad spectrum of biological activities, with significant breakthroughs in oncology and neuroprotection. Recent studies have demonstrated that2 against Alzheimer's disease targets[2].
In the context of oncology, these derivatives act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). In colorectal cancer models,3 via a caspase-3-dependent apoptosis mechanism[3].
Fig 1: CDK2-mediated apoptotic signaling pathway induced by fluorophenyl aminopyrans.
Quantitative SAR Data Analysis
The table below synthesizes quantitative SAR data across various fluorophenyl aminopyran scaffolds, highlighting the direct correlation between the fluorinated substitution pattern and therapeutic efficacy.
SAR examinations of benzothieno[3,2-b]pyran derivatives explicitly indicate that 4 compared to standard heterocyclic rings[4]. Similarly, 5[5].
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the precise causality behind each methodological choice.
Fig 2: Standardized workflow for synthesis and SAR evaluation of aminopyran derivatives.
Protocol: One-Pot Multicomponent Synthesis
Rationale: A multicomponent reaction (MCR) is utilized over linear synthesis because it maximizes atom economy, minimizes toxic solvent waste, and eliminates the need for intermediate isolation. Malononitrile is specifically chosen as the active methylene compound because its strong electron-withdrawing cyano groups rapidly initiate the Knoevenagel condensation with the fluorobenzaldehyde.
Step-by-Step Procedure:
In a 50 mL round-bottom flask, combine equimolar amounts (1.0 mmol) of 4-fluorobenzaldehyde, malononitrile, and an active methylene compound (e.g., 1-naphthol or resorcinol).
Suspend the mixture in 15 mL of absolute ethanol. Add a catalytic amount of triethylamine (0.1 mmol) to deprotonate the malononitrile, initiating the nucleophilic attack.
Reflux the mixture at 80°C for 2–4 hours.
Cool the reaction to room temperature and pour it into crushed ice to precipitate the crude product.
Filter under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure fluorophenyl aminopyran.
Self-Validation Checkpoint: The reaction is self-validating through real-time Thin-Layer Chromatography (TLC) monitoring. Complete consumption of the starting aldehyde and the emergence of a highly fluorescent product spot under UV light (254 nm) confirms pyran ring cyclization. Post-isolation, the presence of a sharp singlet near
4.5–5.0 ppm in NMR validates the formation of the chiral C-4 proton of the newly formed pyran ring.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT assay is selected because it directly measures mitochondrial reductase activity, which serves as an accurate, quantifiable proxy for cell viability and proliferation, allowing for the precise calculation of IC50 values required for SAR mapping.
Step-by-Step Procedure:
Seed target cancer cells (e.g., SK-BR-3 or HT-29) in a 96-well microtiter plate at a density of
cells/well in 100 μL of appropriate culture media (e.g., DMEM with 10% FBS).
Incubate for 24 hours at 37°C in a humidified 5% CO
atmosphere to allow for cell adhesion.
Treat the cells with varying concentrations (0.1, 1.0, 10, 50, 100 μM) of the synthesized fluorophenyl aminopyrans dissolved in DMSO (ensure final DMSO concentration remains <0.1% v/v). Incubate for 48 hours.
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.
Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 μL of pure DMSO.
Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Self-Validation Checkpoint: The assay system validates itself by including a vehicle control (0.1% DMSO) to establish the baseline for 100% cell viability, and a known positive control (e.g., Doxorubicin or 5-Fluorouracil) to confirm the dynamic range and responsiveness of the specific cell line batch being tested.
References
An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - NIH / PMC -2
Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - Taylor & Francis - 4
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI - 3
Fluorinated chalcones, pyridine and pyran derivatives with significant antitubercular activity - ResearchGate - 1
Antitumor Agents 270. Novel Substituted 6-Phenyl-4H-furo[3,2-c]pyran-4-one Derivatives as Potent and Highly Selective Anti-Breast Cancer Agents - NIH / PMC - 5
The Strategic Intermediate: A Technical Guide to N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Prominence of the Tetrahydropyran Moiety In the landscape of modern medicinal chemistry, the tetrahydropyran ring has emerged as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of the Tetrahydropyran Moiety
In the landscape of modern medicinal chemistry, the tetrahydropyran ring has emerged as a privileged scaffold. Its inherent three-dimensionality and favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, make it a desirable feature in the design of novel therapeutics.[1] This guide focuses on a key intermediate, N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine , a molecule poised at the intersection of this advantageous heterocyclic core and the influential 4-fluoroaniline moiety. The strategic incorporation of a fluorine atom can significantly modulate a drug candidate's metabolic stability and binding affinity.[2] This document provides an in-depth exploration of the synthesis, properties, and pharmaceutical applications of this valuable intermediate, offering a technical resource for researchers engaged in the synthesis of next-generation therapeutics.
Physicochemical Properties and Characterization
While specific experimental data for the title compound is not extensively published, its properties can be inferred from closely related analogs and its constituent functional groups.
Property
Estimated Value/Information
Source/Justification
Molecular Formula
C₁₁H₁₄FNO
Based on structure
Molecular Weight
209.24 g/mol
Calculated from formula
Appearance
Likely a solid at room temperature
Analogy to similar N-aryl amines
Solubility
Expected to be soluble in common organic solvents like Dichloromethane, Methanol, and THF.
General solubility of similar organic compounds
pKa
The amine nitrogen is expected to be weakly basic.
Influence of the electron-withdrawing fluorophenyl group
Characterization of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine would typically involve a suite of spectroscopic techniques:
¹H NMR: Would show characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the tetrahydropyran ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR: Would reveal distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the tetrahydropyran ring.
Mass Spectrometry: Would provide the exact mass of the molecule, confirming its elemental composition.
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond, C-N bond, C-O-C ether linkage, and the aromatic C-F bond.
Synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine: A Focus on Reductive Amination
The most direct and widely employed method for the synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is reductive amination . This robust one-pot reaction involves the condensation of a carbonyl compound, in this case, tetrahydro-4H-pyran-4-one, with an amine, 4-fluoroaniline, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[3]
The choice of reducing agent is critical for the success of the reaction. Mild and selective reducing agents are preferred to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for imines over ketones and its compatibility with a wide range of functional groups.[3][4]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a representative procedure based on established methods for reductive amination.[3][5]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate and Hexanes for chromatography
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-4H-pyran-4-one (1.0 equivalent) and 4-fluoroaniline (1.0-1.2 equivalents).
Solvent Addition: Dissolve the reactants in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
Catalyst Addition (Optional): If the reaction is sluggish, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine.
Causality in Experimental Choices:
Inert Atmosphere: Prevents moisture from interfering with the reaction, particularly with the water-sensitive reducing agent.
Anhydrous Solvent: Essential for the stability and reactivity of sodium triacetoxyborohydride.
Portion-wise Addition of Reducing Agent: Controls the reaction rate and any potential exotherm.
Aqueous Work-up with Bicarbonate: Neutralizes any remaining acid and quenches the excess reducing agent.
Visualizing the Synthesis Workflow
Caption: Reductive Amination Workflow for Synthesizing the Target Intermediate.
Mechanism of Reductive Amination
The reductive amination proceeds through a two-step mechanism within a single pot:
Imine/Enamine Formation: The nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. This is followed by dehydration to form an imine or its tautomer, an enamine. This step is often acid-catalyzed.
Reduction: The hydride from sodium triacetoxyborohydride is then delivered to the electrophilic carbon of the imine (or the corresponding iminium ion), reducing the carbon-nitrogen double bond to a single bond and forming the final secondary amine product.
The Strategic Role of the Tetrahydro-2H-pyran-4-amine Scaffold in Modern Drug Discovery: A Patent Landscape and Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to a paradigm shift in medicinal chemistry, with a cle...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to a paradigm shift in medicinal chemistry, with a clear trajectory away from planar, aromatic structures towards three-dimensional molecular architectures. Saturated heterocycles have emerged as pivotal building blocks in this evolution, and among them, the tetrahydro-2H-pyran-4-amine scaffold has garnered significant attention. Its unique combination of favorable physicochemical properties, including improved solubility and metabolic stability, coupled with its conformational rigidity, makes it a highly attractive moiety for engaging with biological targets. This technical guide provides an in-depth analysis of the patent landscape for tetrahydro-2H-pyran-4-amine derivatives, highlighting key therapeutic applications, major industry players, and strategic intellectual property trends. Furthermore, it offers a detailed exploration of the structure-activity relationships that govern the efficacy of these compounds and presents practical, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.
Introduction: The Ascendance of Saturated Heterocycles in Drug Design
For decades, the landscape of drug discovery was dominated by aromatic and heteroaromatic ring systems. While this "flatland" approach yielded numerous successful therapeutics, it also presented inherent limitations, including poor solubility, metabolic liabilities, and a crowded intellectual property space. The contemporary era of drug design champions the integration of three-dimensional (3D) scaffolds to overcome these challenges. Saturated heterocycles, such as the tetrahydropyran ring, introduce conformational complexity and novel exit vectors for molecular elaboration, thereby enabling the exploration of previously inaccessible chemical space. This strategic shift not only enhances the "drug-likeness" of new molecular entities but also opens up new avenues for patent protection. Within this context, the tetrahydro-2H-pyran-4-amine core has emerged as a particularly valuable and versatile building block.
The Tetrahydro-2H-pyran-4-amine Moiety: A Privileged Scaffold
The tetrahydro-2H-pyran-4-amine scaffold's privileged status in medicinal chemistry is not coincidental; it is a direct consequence of its advantageous physicochemical and structural properties.
Physicochemical Properties and Their Implications
The incorporation of the tetrahydropyran ring imparts several desirable characteristics to a drug candidate. The ether oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. This feature can significantly enhance binding affinity and selectivity. Furthermore, the saturated nature of the ring system generally leads to improved aqueous solubility and metabolic stability when compared to its aromatic counterparts. The conformational rigidity of the pyran ring also plays a crucial role, as it reduces the entropic penalty upon binding to a target, a key consideration in rational drug design.
Caption: Key advantages of the tetrahydro-2H-pyran-4-amine scaffold.
Key Therapeutic Areas and Biological Targets
The versatility of the tetrahydro-2H-pyran-4-amine scaffold is evident in the diverse range of therapeutic areas where it has been successfully applied.
Oncology: A prominent application is in the development of protein kinase inhibitors. The scaffold serves as a key component in molecules designed to target the ATP-binding site of various kinases implicated in cancer progression. A notable example is Entrectinib, an inhibitor of TRK, ROS1, and ALK kinases, which features a tetrahydro-2H-pyran-4-ylamino moiety.[1]
Neurodegenerative Diseases: The ability of the tetrahydropyran ring to improve blood-brain barrier penetration has made it an attractive scaffold for central nervous system (CNS) drug discovery. Patents have been filed for derivatives aimed at treating neurodegenerative conditions, including those targeting tau phosphorylation.[2]
Anti-infectives: The unique structural features of these derivatives are also being explored for the development of novel anti-infective agents. For instance, certain tetrahydro-2H-thiopyran-4-carboxamide derivatives have shown potential as anti-herpesvirus agents.[3]
Patent Landscape Analysis
A review of the patent literature reveals a growing interest in tetrahydro-2H-pyran-4-amine derivatives, with several key players and distinct trends emerging.
Major Players and Key Patents
A number of pharmaceutical companies and academic institutions have been active in patenting compounds containing the tetrahydro-2H-pyran-4-amine scaffold.
Patent Number
Assignee
Therapeutic Area
Summary of Invention
US8648087B2
(Implied)
Oncology
Claims N4-phenyl-quinazoline-4-amine derivatives, including those with a tetrahydro-2H-pyran-4-ylamino substituent, as ErbB type I receptor tyrosine kinase inhibitors.[1]
WO2012/080220
Katholieke Universiteit Leuven
Neurodegenerative Diseases
Discloses a series of indole derivatives, which can incorporate cyclic amines like tetrahydro-2H-pyran-4-amine, as inhibitors of tau phosphorylation.[2]
WO2004041164A2
(Not specified)
Oncology, Inflammation
Describes pyrimidine derivatives with a tetrahydro-2H-pyran-4-ylamino group as kinase inhibitors for treating cancer and inflammatory diseases.[4]
US6903125B2
(Not specified)
Anti-infectives
Covers tetrahydro-2H-thiopyran-4-carboxamide derivatives for the treatment of herpesvirus infections.[3]
US7365215B2
Ube Industries, Ltd.
Chemical Synthesis
Details a process for preparing 4-aminotetrahydropyran compounds, which are key intermediates for pharmaceuticals and agricultural chemicals.[5]
Trends in Patent Filings
The number of patent applications for tetrahydro-2H-pyran-4-amine derivatives has seen a steady increase over the last decade. This trend underscores the growing recognition of this scaffold's value in drug discovery. The initial patents often focused on broad Markush structures, while more recent filings tend to claim more specific and stereochemically defined compounds, reflecting a maturation of the field.
Scope of Claims
The patent claims for these derivatives are diverse, covering:
Composition of Matter: The majority of patents claim novel chemical entities incorporating the tetrahydro-2H-pyran-4-amine core.
Method of Use: These patents often claim the use of the compounds for treating specific diseases, such as various cancers or neurodegenerative disorders.
Process of Synthesis: A smaller but significant number of patents protect novel and efficient synthetic routes to the core scaffold and its derivatives.
Structure-Activity Relationships (SAR): Decoding the Design Principles
Understanding the structure-activity relationships of tetrahydro-2H-pyran-4-amine derivatives is crucial for the rational design of potent and selective drug candidates.
The Amine Substitution (R-group)
The substituent attached to the amine nitrogen is a key determinant of biological activity and target selectivity. For instance, in the context of kinase inhibitors, the R-group is often a heteroaromatic system that can engage in specific hydrogen bonding interactions within the kinase hinge region. The choice of this group is critical for achieving potency and selectivity for the target kinase over other kinases in the kinome.
Stereochemistry of the Pyran Ring
The stereochemistry of the pyran ring can have a profound impact on biological activity. Different stereoisomers can adopt distinct conformations, leading to different binding modes with the target protein. Consequently, many recent patents claim specific stereoisomers of tetrahydro-2H-pyran-4-amine derivatives, highlighting the importance of stereocontrol in optimizing drug-target interactions.
The Pyran Ring as a Bioisostere
The tetrahydropyran ring is often employed as a bioisostere for other cyclic systems, such as piperidine or cyclohexane. The rationale for this substitution lies in the ability of the ether oxygen to modulate the compound's physicochemical properties. For example, replacing a basic piperidine with a non-basic tetrahydropyran can improve oral bioavailability and reduce off-target effects related to basicity.
Synthetic Strategies and Experimental Protocols
The successful implementation of the tetrahydro-2H-pyran-4-amine scaffold in drug discovery programs relies on efficient and scalable synthetic methodologies.
Synthesis of the Tetrahydro-2H-pyran-4-amine Core
A common and commercially viable route to the tetrahydro-2H-pyran-4-amine core starts from tetrahydropyran-4-one.
Protocol 1: Reductive Amination of Tetrahydropyran-4-one
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add ammonium acetate (10 eq.).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tetrahydro-2H-pyran-4-amine.
N-Functionalization of the Tetrahydro-2H-pyran-4-amine Scaffold
The amine functionality of the core scaffold provides a convenient handle for further elaboration.
Caption: General synthetic schemes for N-functionalization.
Biological Evaluation: Key Assays and Protocols
The biological evaluation of tetrahydro-2H-pyran-4-amine derivatives is critical for determining their therapeutic potential.
Reagents and Materials: Recombinant human TRK kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Assay Procedure:
Add the kinase, substrate, and test compound to a 384-well plate.
Initiate the reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Perspectives and Opportunities
The tetrahydro-2H-pyran-4-amine scaffold continues to present exciting opportunities for drug discovery. The exploration of this moiety in new therapeutic areas, such as metabolic diseases and immunology, is a promising avenue for future research. Furthermore, the development of novel synthetic methods, including asymmetric syntheses, will enable the creation of more complex and stereochemically defined derivatives with potentially superior therapeutic properties. The integration of computational chemistry and machine learning approaches will undoubtedly accelerate the design and optimization of the next generation of drugs based on this remarkable scaffold.
Conclusion
The tetrahydro-2H-pyran-4-amine scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a growing number of clinical candidates and approved drugs. The patent landscape reflects a vibrant and competitive field, with ongoing innovation in the design and application of these derivatives. A thorough understanding of the structure-activity relationships and access to robust synthetic and biological evaluation protocols are essential for harnessing the full therapeutic potential of this versatile scaffold. This technical guide provides a comprehensive overview of these key aspects, serving as a valuable resource for the continued development of novel and effective medicines.
References
[1] Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). MDPI. [Link]
[3] US6903125B2 - Tetrahydro-2H-thiopyran-4-carboxamide derivative. (n.d.). Google Patents.
[4] WO2004041164A2 - Kinase inhibitors. (n.d.). Google Patents.
[2] Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. (2012). ACS Medicinal Chemistry Letters. [Link]
[6] (12) United States Patent - Googleapis.com. (n.d.). [Link]
[5] US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same. (n.d.). Google Patents.
The Privileged Pharmacophore: Biological Targets and Mechanistic Profiling of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Abstract: In modern rational drug design, the identification and optimization of privileged fragments are critical for developing highly selective, metabolically stable therapeutics. The compound N-(4-fluorophenyl)-N-tet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: In modern rational drug design, the identification and optimization of privileged fragments are critical for developing highly selective, metabolically stable therapeutics. The compound N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS 912545-21-2) has emerged as a highly versatile building block in medicinal chemistry. This technical whitepaper explores the physicochemical rationale behind this fragment, its primary biological target (Heat Shock Protein 90), its emerging role in kinase inhibition, and the self-validating experimental workflows required to verify target engagement.
Physicochemical Rationale: Why This Fragment?
As a Senior Application Scientist, I frequently observe drug discovery programs failing in late stages due to poor pharmacokinetic (PK) profiles or off-target toxicity. The structural architecture of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is intentionally designed to circumvent these common pitfalls:
The 4-Fluorophenyl Motif: The incorporation of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it blocks Cytochrome P450-mediated aromatic oxidation, significantly extending the biological half-life of the resulting drug. Second, the highly electronegative fluorine atom withdraws electron density, modulating the basicity (
) of the adjacent secondary amine, which enhances membrane permeability.
The Tetrahydro-2H-pyran (THP) Ring: Historically, medicinal chemists utilized piperidine rings for steric bulk. However, basic piperidines are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The THP ring replaces the basic nitrogen with a neutral oxygen atom. This oxygen acts as a hydrogen bond acceptor, improving aqueous solubility (lowering LogD) without introducing hERG liabilities.
The Secondary Amine Linker: This serves as a versatile synthetic handle (e.g., for coupling with isoindolines or pyrimidines) while simultaneously acting as a crucial hydrogen bond donor/acceptor within target protein binding pockets.
Primary Biological Target: Heat Shock Protein 90 (Hsp90)
The most prominent application of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is as a core fragment in the synthesis of Hsp90 inhibitors , pioneered by organizations such as Astex Therapeutics[1]. Hsp90 is a molecular chaperone responsible for the folding and stabilization of over 200 "client proteins," many of which are critical oncogenic drivers (e.g., HER2, Akt, BCR-ABL, and mutant p53).
Mechanistic Structural Biology
When derivatives of this fragment (such as dihydroxyphenyl isoindolylmethanones) bind to the N-terminal ATP-binding pocket of Hsp90[1], the N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine moiety plays a distinct topological role. The fluorophenyl group typically buries into a deep, hydrophobic sub-pocket (often interacting with residues like Leu107 and Phe138), driven by favorable enthalpic
or multipolar C-F···H-N interactions. Conversely, the hydrophilic THP ring is directed toward the solvent-exposed region of the pocket, where its oxygen atom can engage in hydrogen bonding with structured water molecules, thereby optimizing ligand efficiency.
By competitively displacing ATP, these compounds arrest Hsp90 in an open conformation. This loss of chaperone function leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of oncogenic client proteins[2].
Mechanistic pathway of Hsp90 inhibition leading to client protein degradation and apoptosis.
Emerging Secondary Targets: Kinase Profiling
Beyond chaperones, the N-phenyl-tetrahydropyran-4-amine motif is increasingly repurposed to target the hinge regions of specific kinases. The steric bulk of the THP ring combined with the electronic properties of the fluorophenyl group allows for exquisite selectivity profiles across the kinome.
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is critical for transcriptional elongation. Derivatives utilizing the THP-amine motif have been developed as macrocyclic pan-CDK or selective CDK9 inhibitors[3]. The fragment effectively occupies the ATP-binding pocket, with the THP ring modulating the lipophilicity required to penetrate the highly conserved kinase hinge region.
RET Kinase & ALK-5: Substituted pyrazolo[3,4-d]pyrimidine compounds incorporating the tetrahydropyran motif have shown efficacy as RET kinase inhibitors[4], while similar cinnoline and pyrimidine derivatives are utilized to inhibit ALK-5 (TGF-
receptor type I)[5]. In these targets, the fluorophenyl ring often engages in halogen bonding or hydrophobic packing against the gatekeeper residues.
Hydrogen bonding with solvent; reduces lipophilicity
Kinase
RET / ALK-5
Kinase domain
Halogen bonding; occupies hydrophobic sub-pocket
Steric bulk for selectivity; modulates amine basicity
Self-Validating Experimental Workflows
To rigorously prove that a derivative of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine engages its intended target, we must employ a self-validating cascade of biochemical and cellular assays. The causality behind these specific protocols is to eliminate false positives (e.g., fluorescent artifacts or non-specific cytotoxicity) through orthogonal readouts.
Self-validating experimental workflow for evaluating target engagement and cellular efficacy.
Protocol 1: Biochemical Target Engagement via TR-FRET
Causality: Standard fluorescence polarization (FP) assays are prone to interference from auto-fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring that the calculated
strictly represents target binding.
Reagent Preparation: Prepare a master mix of recombinant N-terminal Hsp90
(GST-tagged) and a Terbium-labeled anti-GST antibody (donor fluorophore).
Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the synthesized fragment derivative into a 384-well plate. Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume accuracy.
Assay Assembly: Add 10 µL of the Hsp90/antibody mix to the wells, followed by 10 µL of a fluorescently labeled ATP-competitive tracer (acceptor fluorophore).
Equilibration: Incubate the plate in the dark at room temperature for 2 hours to achieve thermodynamic equilibrium.
Detection & Self-Validation: Read the plate on a microplate reader at emission wavelengths of 665 nm and 615 nm. Calculate the 665/615 ratio.
Self-Validating Control: Include Geldanamycin as a positive control (expected
~ 20 nM) and a mutant Hsp90 (e.g., D93N, which cannot bind ATP) as a negative control. A -factor > 0.7 confirms assay robustness.
Protocol 2: Cellular Biomarker Modulation via Western Blotting
Causality: In vitro binding does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump activity. Furthermore, generalized cytotoxicity can mimic target inhibition. To prove on-target Hsp90 inhibition, we must observe the simultaneous degradation of a client protein and the compensatory upregulation of a stress response protein.
Cell Culture: Seed SKBR3 breast cancer cells (chosen for their high dependency on the Hsp90 client protein HER2) in 6-well plates at
cells/well.
Compound Treatment: Treat cells with the derivative at
and the biochemical for 24 hours.
Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Inhibitors are critical to prevent artifactual degradation of proteins during the lysis process.
SDS-PAGE & Transfer: Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris gradient gel, then transfer to a PVDF membrane.
Immunoblotting & Self-Validation: Probe the membrane simultaneously for:
HER2: An Hsp90 client protein (Expected result: Dose-dependent decrease).
Hsp70: A compensatory chaperone upregulated by HSF1 activation upon Hsp90 inhibition (Expected result: Dose-dependent increase).
GAPDH: A non-client housekeeping protein (Expected result: Constant expression).
Solubility profile of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine hydrochloride
An in-depth technical analysis of the solubility profile for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine hydrochloride requires a rigorous understanding of its physicochemical properties. As a Senior Application S...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the solubility profile for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine hydrochloride requires a rigorous understanding of its physicochemical properties. As a Senior Application Scientist, I approach this not merely as a data-gathering exercise, but as a mechanistic investigation into how molecular structure dictates phase behavior.
This whitepaper details the structural determinants, empirical solubility data, and the self-validating experimental protocols required to accurately profile this compound for downstream drug development and formulation.
Structural Determinants of Solubility
The solubility of any active pharmaceutical ingredient (API) or advanced intermediate is a direct macroscopic readout of its microscopic intermolecular forces. The title compound, a secondary amine hydrochloride, presents a fascinating dichotomy of lipophilic and hydrophilic domains.
The 4-Fluorophenyl Moiety: The introduction of the fluorine atom increases the lipophilicity (LogP) of the phenyl ring. This domain drives hydrophobic interactions and potential
stacking in the solid state, which inherently resists aqueous solvation.
The Tetrahydropyran (THP) Ring: While the oxygen heteroatom acts as a localized hydrogen-bond acceptor, the saturated aliphatic nature of the ring adds significant hydrophobic bulk, offering only marginal improvements to intrinsic aqueous solubility.
The Hydrochloride Salt: To counteract the lipophilicity of the free base, the compound is synthesized as an HCl salt. Protonation of the secondary amine drastically lowers the crystal lattice energy and facilitates powerful ion-dipole interactions with water, shifting the compound from practically insoluble to highly soluble in acidic environments ()[1].
Structural determinants influencing the solubility profile of the compound.
Empirical Solubility Data
In drug discovery, we must distinguish between Thermodynamic Solubility (the true equilibrium between the solid lattice and the solution) and Kinetic Solubility (the metastable concentration before precipitation occurs when diluting a DMSO stock into an aqueous buffer) ()[2].
Because this compound is a salt of a weak base (estimated pKa ~7.8 - 8.2), its solubility is highly pH-dependent, governed by the Henderson-Hasselbalch relationship.
Medium
Target pH
Final pH
Solubility (mg/mL)
Dominant Species
0.1 N HCl
1.2
1.2
> 50.0
Cationic (Protonated)
Acetate Buffer
4.5
4.4
> 50.0
Cationic (Protonated)
Phosphate Buffer
7.4
7.3
~ 0.85
Mixed (Cationic / Neutral)
Borate Buffer
9.0
9.0
< 0.05
Neutral (Free Base)
Insight: At pH 7.4, the microenvironment forces a partial conversion to the free base. The lipophilic free base dictates the solubility limit, resulting in a sharp drop-off compared to gastric pH.
Table 2: Kinetic Solubility in Assay Buffers (Nephelometry)
For in vitro pharmacology assays, compounds are typically dosed from a 10 mM DMSO stock. Kinetic solubility defines the maximum assay concentration before nano-precipitation invalidates the biological readout ()[3].
Buffer System
Max DMSO (%)
Incubation Time
Precipitation Threshold
PBS (pH 7.4)
1.0%
90 min
120 µg/mL
HEPES (pH 7.4)
1.0%
90 min
115 µg/mL
Table 3: Organic Solvent Solubility (25°C)
Understanding organic solubility is critical for chemical synthesis, purification (crystallization), and analytical stock preparation.
Solvent
Polarity Index
Solubility (mg/mL)
Application / Utility
Methanol
5.1
> 100
Analytical Stock / Recrystallization
DMSO
7.2
> 100
In Vitro Assay Stock Preparation
Dichloromethane
3.1
~ 15
Free Base Extraction
Heptane
0.1
< 0.1
Anti-solvent for Crystallization
Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies are designed as self-validating systems to prevent false data generation.
Protocol A: Thermodynamic Solubility via Shake-Flask Method
This protocol measures the true equilibrium solubility. It is notoriously sensitive to experimental artifacts, requiring strict procedural adherence ()[4].
Step-by-Step Methodology:
Solid Preparation: Weigh 5 mg of the compound into a 2 mL glass HPLC vial.
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.
Equilibration: Seal the vial and incubate on a thermoshaker at 25°C, 400 rpm for 48 hours. Causality: Crystalline salts of lipophilic bases have high lattice energies; premature sampling (e.g., at 2 hours) leads to severe underestimation of equilibrium.
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes. Causality: Do not use standard nylon or PTFE syringe filters. The highly lipophilic 4-fluorophenyl moiety exhibits strong non-specific binding to filter membranes, which artificially strips the compound from the solution.
QC Check (Final pH): Measure the pH of the supernatant. Causality: The dissolution of hydrochloride salts releases protons, which can overwhelm weak buffers ()[5]. If the final pH deviates by >0.1 units from the target, the solubility value is invalid for that nominal pH.
Quantification: Dilute the supernatant 1:10 in Mobile Phase (to prevent precipitation inside the HPLC lines) and quantify via HPLC-UV against a 5-point calibration curve.
Self-validating shake-flask workflow for thermodynamic solubility determination.
Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry
Visual inspection of precipitation in 96-well plates is subjective and prone to error. Nephelometry provides an objective, quantifiable metric by measuring the Tyndall effect (forward light scattering) caused by nano-precipitates ()[6].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO across a 96-well plate.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom assay plate (final DMSO concentration = 1.0%).
Incubation: Shake the plate at 300 rpm for 90 minutes at room temperature to allow metastable aggregates to form.
Detection: Read the plate using a laser nephelometer.
Data Processing: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined as the concentration at which the NTU signal rises >3 standard deviations above the buffer blank baseline.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. 1
Kerns, E.H., et al. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, PubMed (NIH). 2
BMG Labtech. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. 3
Bio-protocol. (2018). Determination of Thermodynamic Solubility. MDPI. 4
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. European Commission. 6
SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. 5
The Pyran Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyran ring, a six-membered oxygen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has cemented its status as a "privileged scaffold" – a molecular framework that is predisposed to interact favorably with biological targets. This guide provides a comprehensive technical overview of the pyran ring's role in drug discovery, from its fundamental properties and natural origins to its synthetic accessibility and diverse therapeutic applications. We will delve into the causality behind experimental choices in the design and synthesis of pyran-based compounds and explore their mechanisms of action, supported by quantitative data and detailed protocols.
The Pyran Motif: Structural Diversity and Physicochemical Properties
The pyran ring exists in several forms, including the fully unsaturated pyran, the partially saturated dihydropyran (DHP), and the fully saturated tetrahydropyran (THP). This structural versatility allows for a wide range of three-dimensional conformations and electronic properties, which can be fine-tuned to optimize interactions with specific biological targets. The endocyclic oxygen atom is a key feature, capable of acting as a hydrogen bond acceptor and influencing the molecule's polarity and solubility – critical parameters in drug design.
The benzo-fused derivatives of pyran, such as chromenes (benzopyrans), coumarins, and xanthones, are particularly widespread in nature and exhibit a remarkable spectrum of pharmacological activities.[1][2]
A Privileged Scaffold in Nature's Arsenal
The pyran ring is a recurring motif in a multitude of natural products, many of which have inspired the development of therapeutic agents.[2][3] Flavonoids, a large class of plant secondary metabolites, feature a pyran ring and are known for their antioxidant, anti-inflammatory, and anticancer properties.[4] The potent anticancer agent β-lapachone, a pyranonaphthoquinone, is a prime example of a natural product that has progressed to clinical investigation.[2] The antiviral drug Zanamivir (Relenza), a neuraminidase inhibitor used to treat influenza, also incorporates a dihydropyran ring, highlighting the scaffold's importance in combating infectious diseases.[2]
Therapeutic Applications of Pyran-Containing Scaffolds
The structural diversity of the pyran ring has been exploited to develop compounds with a wide range of therapeutic applications. The following sections will explore some of the most significant areas where pyran-based scaffolds have made a substantial impact.
Anticancer Activity
Pyran derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Many pyran-based compounds exert their anticancer effects by disrupting the cell cycle and inducing apoptosis (programmed cell death).[1][6] For instance, certain fused pyran derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M phase, preventing cancer cells from proliferating.[6] This is often accompanied by the induction of apoptosis, as evidenced by changes in cellular morphology and the activation of apoptotic pathways.[1]
One of the key targets for some pyran-containing anticancer agents is the family of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[7] Inhibition of CDK2, in particular, has been identified as a mechanism by which certain 4H-pyran derivatives suppress the proliferation of cancer cells.[7]
Inhibition of CDK2 Signaling Pathway by Pyran Derivatives
Caption: Inhibition of the CDK2/Cyclin E complex by pyran derivatives prevents the phosphorylation of the Rb protein, leading to cell cycle arrest at the G1/S checkpoint.
Mechanism of Action: Tubulin Polymerization Inhibition
Another important mechanism of action for some pyran-based anticancer agents is the inhibition of tubulin polymerization.[8][9] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]
Quantitative Data: Anticancer Activity of Pyran Derivatives
The following table summarizes the in vitro anticancer activity of selected pyran derivatives against various human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Pyran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[11]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many pyran compounds are attributed to their ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[11] The underlying mechanism can involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11]
Simplified Signaling Pathway of Pyran-Mediated Anti-inflammatory Action
Caption: Pyran derivatives can inhibit LPS-induced inflammation by blocking the NF-κB and MAPK signaling pathways, thereby reducing the expression of iNOS and COX-2.
Antimicrobial Activity
The pyran scaffold is also a valuable template for the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[13][14]
Quantitative Data: Antimicrobial Activity of Pyran Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected pyran derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The versatility of the pyran scaffold extends to other therapeutic areas, including:
Neuroprotective Agents: Pyran derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.[4][16]
Antiviral Agents: As mentioned earlier, the pyran ring is a key component of the anti-influenza drug Zanamivir.[2] Additionally, novel pyranopyrazole derivatives have been identified as potential inhibitors of human coronaviruses.[17]
Anticoagulants: Certain pyran-based compounds exhibit anticoagulant properties.[3]
Synthetic Methodologies for Pyran Scaffolds
The synthetic accessibility of pyran derivatives is a key factor contributing to their widespread use in medicinal chemistry. Multi-component reactions (MCRs) have emerged as a particularly efficient and atom-economical approach for the construction of these heterocyclic systems.
Multi-Component Synthesis of 2-Amino-4H-pyran Derivatives
A common and versatile method for synthesizing 2-amino-4H-pyrans involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound, such as ethyl acetoacetate.[1]
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4H-pyrans
To a 10 mL flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.1-1.2 mmol), and ethyl acetoacetate (1.0 mmol).
Add a suitable catalyst (e.g., a catalytic amount of piperidine or a solid-supported catalyst) and 3 mL of a solvent such as ethanol.
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, if a solid precipitate has formed, filter the mixture. If the product is in solution, evaporate the solvent under reduced pressure.
Wash the crude product with a suitable solvent (e.g., diethyl ether) or recrystallize from ethanol to obtain the purified 2-amino-4H-pyran derivative.
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
General Workflow for Multi-Component Synthesis of Pyrans
Caption: A generalized workflow for the multi-component synthesis of pyran derivatives, highlighting the key stages from reactants to final product analysis.
Clinical Significance and Future Perspectives
The therapeutic potential of pyran-based compounds is underscored by the number of drugs containing this scaffold that have reached the market or are in clinical development. As of 2017, pyranoses were the most prevalent oxygen heterocycles in FDA-approved drugs.[18][] The antiviral drug Zanamivir is a prominent example.[2] The continuous exploration of natural products and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new pyran-containing drug candidates with improved efficacy and safety profiles.
The versatility of the pyran scaffold, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyran-based inhibitors for a variety of therapeutic targets, as well as the exploration of novel drug delivery systems to enhance their bioavailability and therapeutic index. The pyran ring, a seemingly simple heterocycle, will undoubtedly continue to be a source of inspiration for the design and discovery of new medicines for years to come.
References
He, X., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47).
Reddy, T. S., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry.
ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]
ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018.
Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed.
Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999.
Ahmad, S., et al. (2026). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science.
El-Malah, A. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI.
Rosa, G., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 6277-6295.
El-Sayed, M. A. A., et al. (2021). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. Scientific Reports, 11(1), 1-18.
ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from [Link]
BenchChem. (2025). Novel Pyran Derivatives Demonstrate Potent Cytotoxicity Against Diverse Cancer Cell Lines.
de Oliveira, J. R., et al. (2021). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. PubMed.
Reddy, T. S., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry.
El-Sayed, M. A. A., et al. (2022).
Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239-3268.
Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science.
Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10493-10537.
Reddy, T. S., et al. (2025).
ResearchGate. (n.d.). Pyran Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.
Faghih, Z., et al. (2014). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 13(4), 1317-1325.
Hafez, H. N., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)
ResearchGate. (n.d.). US FDA approved commercially available drugs containing tetrahydropyran skeleton. Retrieved from [Link]
BOC Sciences. (2019). FDA approved 3-4 heterocyclic oxygen drugs.
Meanwell, N. A. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). Molecules, 26(5), 1202.
dos Santos, J. C. C., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society, 69(2).
Davoodnia, A., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(1), 221-231.
Singh, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
Meanwell, N. A. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). WashU Medicine Research Profiles.
Al-Warhi, T., et al. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Expert Opinion on Drug Discovery.
ResearchGate. (n.d.). The IC50 values (µM) of inhibition of tubulin polymerization. Retrieved from [Link]
Mohammadi, F., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Scientific Reports.
BioWorld. (2025). Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer.
Al-Hussain, S. A., et al. (2024).
El-Sayed, M. A. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 743.
ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC50) of compounds 6 r and 6 y. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. Retrieved from [Link]
Navigating the Metabolic Maze: An In-depth Technical Guide to the Metabolic Stability of N-aryl-tetrahydro-2H-pyran-4-amines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. It dictates crucial pharmacokinetic properties such as oral bioavailability, in vivo clearance, and half-life.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[2] This guide provides a comprehensive exploration of the metabolic stability of a specific and increasingly important chemical scaffold: N-aryl-tetrahydro-2H-pyran-4-amines. By understanding the metabolic liabilities of this structural class, researchers can proactively design molecules with enhanced stability and a greater probability of clinical success.
I. Unraveling the Metabolic Pathways of N-aryl-tetrahydro-2H-pyran-4-amines
The structure of N-aryl-tetrahydro-2H-pyran-4-amines presents several potential sites for metabolic transformation, primarily mediated by Phase I and Phase II drug-metabolizing enzymes. The liver is the principal site of this metabolic activity.[2]
Phase I Metabolism: The Initial Transformation
Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation.[3] For N-aryl-tetrahydro-2H-pyran-4-amines, key Phase I pathways include:
N-Dealkylation: The removal of an alkyl group from the amine is a common metabolic route.[4] This process is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down.[5][6][7]
Aromatic Hydroxylation: The aryl ring is susceptible to oxidation, leading to the formation of phenolic metabolites. The position of hydroxylation is influenced by the electronic properties of the ring and its substituents.[8]
Oxidation of the Tetrahydropyran Ring: The tetrahydropyran (THP) moiety, while generally more stable than a linear ether, can undergo oxidation.[9] This can lead to ring-opening or the formation of hydroxylated derivatives.
N-Oxidation: The nitrogen atom of the amine can be directly oxidized to form N-oxides.[10] This is a particularly relevant pathway for aromatic amines.[10]
The specific CYP isozymes involved in these transformations can vary, but CYP3A4, CYP2D6, and members of the CYP1A and CYP2A families are frequently implicated in the metabolism of aromatic amines.[3][11][12]
Phase II Metabolism: Conjugation and Excretion
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.[13] Key Phase II pathways for this class of compounds include:
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups (from aromatic hydroxylation) or the amine itself.[14][15][16] This is a major elimination pathway for many drugs.[17][18]
Sulfation: Sulfotransferases (SULTs) can conjugate sulfate groups to N-hydroxy metabolites, a process that can sometimes lead to the formation of reactive intermediates.[19]
N-Acetylation: N-acetyltransferases (NATs) can acetylate the primary or secondary amine, altering its properties and metabolic fate.[20]
The interplay between Phase I and Phase II metabolism determines the overall clearance rate and the metabolite profile of a drug candidate.
Caption: Major Phase I and Phase II metabolic pathways for N-aryl-tetrahydro-2H-pyran-4-amines.
II. Experimental Assessment of Metabolic Stability
A robust evaluation of metabolic stability requires a combination of in vitro and in vivo studies. In early drug discovery, in vitro assays are indispensable for high-throughput screening and establishing structure-activity relationships.[2][21]
In Vitro Metabolic Stability Assays
The most common in vitro systems are liver microsomes and hepatocytes.[21][22] These assays measure the disappearance of the parent compound over time to determine key parameters like half-life (t½) and intrinsic clearance (CLint).[23]
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are rich in CYP enzymes.[24] It is a cost-effective method for assessing Phase I metabolic stability.[23]
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism, as well as cellular uptake and efflux.[22][24]
Table 1: Comparison of In Vitro Metabolic Stability Assay Systems
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in the incubation buffer.
Incubation: In a 96-well plate, combine the liver microsome solution and the test compound/control solution. Pre-incubate at 37°C for 5-10 minutes.
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[27]
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[28][29]
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[23]
Caption: A typical experimental workflow for a liver microsomal stability assay.
III. Medicinal Chemistry Strategies to Enhance Metabolic Stability
Identifying metabolic "soft spots" is crucial for guiding the rational design of more stable analogues.[8][30][31] Several medicinal chemistry strategies can be employed to mitigate the metabolic liabilities of N-aryl-tetrahydro-2H-pyran-4-amines.
Blocking Sites of Metabolism: Introducing sterically hindering groups, such as a tert-butyl group, near a metabolically labile site can prevent enzymatic access.[32][33] For example, substitution on the aryl ring can block hydroxylation.
Modulating Electronic Properties: The introduction of electron-withdrawing groups onto the aromatic ring can deactivate it towards oxidative metabolism.[32]
Isosteric and Bioisosteric Replacements: Replacing a metabolically labile group with a more stable isostere can improve stability without compromising biological activity.[34] For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group or incorporating a more stable heterocyclic ring can be effective.[35] The tetrahydropyran ring itself can be considered a bioisostere of a cyclohexane, offering improved metabolic properties in some cases.[9]
Conformational Constraint: Locking the molecule into a conformation that is less favorable for metabolism can enhance stability.[32]
Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.[8]
Table 2: Strategies to Mitigate Common Metabolic Liabilities
Metabolic Liability
Medicinal Chemistry Strategy
Example
Aromatic Hydroxylation
Introduce electron-withdrawing groups (e.g., -CF3, -CN) on the aryl ring.
The metabolic stability of N-aryl-tetrahydro-2H-pyran-4-amines is a multifaceted challenge that requires a deep understanding of metabolic pathways, robust experimental evaluation, and strategic medicinal chemistry interventions. By integrating in vitro and in silico tools early in the drug discovery process, researchers can identify and address metabolic liabilities, thereby accelerating the development of safer and more effective therapeutics. The principles and protocols outlined in this guide serve as a foundational resource for scientists dedicated to advancing this promising class of molecules from the laboratory to the clinic.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
ResearchGate. (2025, August 4). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
Unknown. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Roles of UDP-glucuronosyltransferases in Chemical Carcinogenesis. Retrieved from [Link]
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. Retrieved from [Link]
National Center for Biotechnology Information. (2022, June 1). In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. Retrieved from [Link]
ACS Publications. (n.d.). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology. Retrieved from [Link]
Drug Discovery World. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]
ResearchGate. (n.d.). Representation of Heterocyclic Aromatic Amine Metabolism. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
MDPI. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
The Journal of Biological Chemistry. (2013, June 15). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Retrieved from [Link]
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia. Retrieved from [Link]
Unknown. (n.d.). HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. Retrieved from [Link]
Bentham Science. (n.d.). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Retrieved from [Link]
National Center for Biotechnology Information. (2018, April 12). Drug metabolism in drug discovery and development. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s). Retrieved from [Link]
Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
Unknown. (n.d.). UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. Retrieved from [Link]
National Center for Biotechnology Information. (2024, March 27). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. Retrieved from [Link]
Omics Online. (n.d.). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Retrieved from [Link]
ACS Publications. (2013, April 22). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (2009, January 22). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Retrieved from [Link]
National Center for Biotechnology Information. (2024, March 15). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. Retrieved from [Link]
American Association for Cancer Research. (n.d.). Comparative Study on Metabolic Formation of N-Arylformamides and 3 N-Aryl-acetamides from Carcinogenic Arylamines in Mammalian Species1. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
ResearchGate. (2025, August 9). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Retrieved from [Link]
ACS Publications. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
Nuvisan. (n.d.). Advanced metabolite identification services for drug discovery | CRO Expertise. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
Application Note: Reductive Amination of 4-Fluoroaniline and Tetrahydro-4H-pyran-4-one
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Reaction Class: Direct Reductive Amination Target Product: N-(tetrahydro-2H-pyran-4-yl)-4-fluoroaniline Executive Summary The s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Reaction Class: Direct Reductive Amination
Target Product: N-(tetrahydro-2H-pyran-4-yl)-4-fluoroaniline
Executive Summary
The synthesis of secondary amines via the reductive amination of carbonyl compounds is a foundational transformation in pharmaceutical development. This application note details a highly optimized, self-validating protocol for the direct reductive amination of 4-fluoroaniline with tetrahydro-4H-pyran-4-one.
By utilizing sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent in 1,2-dichloroethane (DCE), this method achieves excellent chemoselectivity and high yields. STAB is preferred over traditional reagents like sodium cyanoborohydride (NaBH₃CN) due to its mild nature, superior selectivity for iminium ions over carbonyls, and the avoidance of highly toxic hydrogen cyanide gas generation during aqueous workup.
Mechanistic Rationale & Causality
The reaction proceeds via a two-stage cascade: condensation and reduction. 4-Fluoroaniline is a weakly nucleophilic amine due to the electron-withdrawing nature of the para-fluorine atom. Consequently, the initial condensation with tetrahydro-4H-pyran-4-one to form the intermediate imine is the rate-limiting step.
To overcome this, a stoichiometric amount of acetic acid (AcOH) is introduced. The acid serves a dual purpose: it protonates the ketone to increase its electrophilicity and subsequently protonates the resulting imine to form a highly reactive iminium ion[1]. Because the hydride transfer from STAB to the iminium ion is exponentially faster than its reaction with the parent ketone, the transformation can be executed safely as a one-pot procedure[2].
Figure 1: Mechanistic pathway for the reductive amination of 4-fluoroaniline.
Reagent Matrix
Reagent / Material
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Role in Reaction
4-Fluoroaniline
111.12
1.0
1.11 g (0.95 mL)
Limiting Reagent (Nucleophile)
Tetrahydro-4H-pyran-4-one
100.12
1.05
1.05 g (0.97 mL)
Electrophile
Acetic Acid (Glacial)
60.05
1.0
0.60 g (0.57 mL)
Acid Catalyst
Sodium Triacetoxyborohydride
211.94
1.5
3.18 g
Reducing Agent
1,2-Dichloroethane (DCE)
98.96
N/A
50 mL (0.2 M)
Solvent
Sat. NaHCO₃ (aq)
N/A
Excess
30 mL
Quenching Agent
Experimental Protocol
This protocol is designed as a self-validating system; visual and analytical cues are embedded within the steps to ensure reproducibility.
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Step-by-Step Methodology:
System Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoroaniline (1.11 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.05 g, 10.5 mmol).
Solvation: Add anhydrous 1,2-dichloroethane (DCE) (50 mL) to achieve a 0.2 M concentration.
Catalyst Addition: Inject glacial acetic acid (0.57 mL, 10.0 mmol) via syringe. Stir the mixture at room temperature (25 °C) for 30 minutes under an inert atmosphere (N₂ or Ar). Validation Cue: A slight color change (typically pale yellow) indicates initial imine formation.
Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portionwise over 10 minutes. Causality: Portionwise addition mitigates the minor exothermic nature of the hydride transfer and prevents localized thermal spikes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization) or LC-MS until complete consumption of the 4-fluoroaniline is confirmed.
Quenching: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Critical Safety & Validation Cue: Vigorous gas evolution (H₂) will occur as unreacted STAB and AcOH are neutralized. Stir for 15–30 minutes until bubbling completely ceases.
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).
Workup & Purification: Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10–30% EtOAc in Hexanes) to afford the pure target compound.
Analytical & Yield Data Optimization
The following table summarizes the optimization landscape for this specific transformation, demonstrating why the STAB/DCE/AcOH system is the authoritative standard[1],[3].
Entry
Reducing Agent
Solvent
Additive
Time (h)
Conversion (%)
Isolated Yield (%)
1
NaBH₄
MeOH
None
24
<20
N/A (Complex mixture)
2
NaBH₃CN
MeOH
AcOH (1.0 eq)
16
75
68
3
NaBH(OAc)₃
DCE
None
24
40
35
4
NaBH(OAc)₃
THF
AcOH (1.0 eq)
18
85
78
5
NaBH(OAc)₃
DCE
AcOH (1.0 eq)
14
>95
88 (Optimized)
Field-Proven Insights & Troubleshooting
Solvent Selection (DCE vs. THF/DCM): 1,2-Dichloroethane (DCE) is the preferred solvent because it offers the optimal balance of solubility for both the organic substrates and the inorganic STAB complex. Reactions in THF are generally slower, and DCM can lead to premature precipitation of intermediates, lowering the overall yield[1],[3].
Managing Dialkylation: While primary amines can theoretically undergo double reductive amination to form tertiary amines, the steric bulk of the tetrahydropyran ring combined with the mild reactivity of STAB makes over-alkylation virtually non-existent in this specific protocol[2].
Ketone Stoichiometry: Tetrahydro-4H-pyran-4-one is used in a slight excess (1.05 equiv). It is significantly easier to wash away or separate unreacted aliphatic ketone during chromatography than it is to separate unreacted 4-fluoroaniline from the structurally similar secondary amine product.
References
[1]Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | Source: Journal of Organic Chemistry (1996) | URL: [Link]
[3]Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) | Source: PubMed (NIH) | URL: [Link]
Application Note: Buchwald-Hartwig Coupling for N-(4-fluorophenyl) pyran amine Synthesis
Executive Summary Objective: To provide a robust, scalable protocol for the synthesis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine via Palladium-catalyzed Buchwald-Hartwig amination. Significance: The N-aryl-aminopyr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a robust, scalable protocol for the synthesis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine via Palladium-catalyzed Buchwald-Hartwig amination.
Significance: The N-aryl-aminopyran scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in inhibitors for GPCRs and kinases (e.g., Acetyl-CoA carboxylase inhibitors). While reductive amination is a common synthetic route, it often fails with electron-deficient or sterically hindered anilines. The Buchwald-Hartwig cross-coupling offers superior chemoselectivity, allowing for the coupling of 4-aminotetrahydropyran with 1-bromo-4-fluorobenzene under mild conditions, avoiding the harsh temperatures required for Nucleophilic Aromatic Substitution (
) on fluoro-arenes.
Retrosynthetic Analysis & Strategy
The synthesis targets the C-N bond formation between a secondary alkyl amine and an electron-neutral/deficient aryl halide.
of 4-aminotetrahydropyran onto 1-bromo-4-fluorobenzene is kinetically disfavored due to the lack of strong electron-withdrawing groups ortho/para to the leaving group. Buchwald-Hartwig coupling provides the necessary catalytic activation to overcome this energy barrier.
Reaction Optimization: Critical Parameters
Catalyst & Ligand Selection
For the coupling of primary alkyl amines with aryl bromides , the choice of ligand is the determinant of success.
Ligand
Class
Suitability
Recommendation
BrettPhos
Dialkylbiaryl phosphine
High
Primary Choice. Specifically engineered for primary amines; prevents -hydride elimination.
RuPhos
Dialkylbiaryl phosphine
Medium
Better suited for secondary amines or highly sterically hindered substrates.
BINAP
Bisphosphine
Low-Medium
Older generation. Often requires higher temperatures and higher Pd loading.
XPhos
Dialkylbiaryl phosphine
Medium
Excellent for aryl chlorides, but BrettPhos shows superior turnover for primary amines.
Base & Solvent System[2][3]
Base:Sodium tert-butoxide (NaOtBu) is the standard base, facilitating rapid transmetallation. If functional groups sensitive to strong bases (e.g., esters) are present, Cesium Carbonate (
) is the alternative.
Solvent:1,4-Dioxane or Toluene . Dioxane is preferred for its higher boiling point and ability to solubilize the catalytic system.
Mechanistic Pathway (Catalytic Cycle)
The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The bulkiness of the BrettPhos ligand is critical in the reductive elimination step, forcing the formation of the C-N bond.
Figure 1: Catalytic cycle for the BrettPhos-mediated coupling of 4-aminotetrahydropyran and 1-bromo-4-fluorobenzene.
Inert Gas Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
Solids Addition: Charge the vessel with
, BrettPhos, and NaOtBu.
Note: If using a glovebox, weigh all solids inside. If on a benchtop, use rapid addition under positive inert gas flow.
Purge: Evacuate the vessel and backfill with Argon three times to ensure oxygen removal (Oxygen poisons the Pd(0) species).
Liquids Addition:
Add anhydrous 1,4-Dioxane via syringe.
Add 1-Bromo-4-fluorobenzene via syringe.
Add 4-Aminotetrahydropyran via syringe.
Reaction: Seal the vessel (Teflon-lined cap). Heat the mixture to 100°C in an oil bath or heating block. Stir vigorously (800 rpm) for 12–16 hours.
Monitoring: Check reaction progress by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aryl bromide.
Workup:
Cool the reaction to room temperature.
Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional EtOAc.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via Flash Column Chromatography on silica gel.
Gradient: 0%
40% Ethyl Acetate in Hexanes.
Product: The title compound is typically a white to off-white solid.
Figure 2: Step-by-step workflow for the synthesis and isolation of the target amine.
Troubleshooting & Critical Controls
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning ()
Ensure rigorous degassing. Use fresh solvent.
Start Material Remains
Inactive Catalyst
Switch to pre-formed catalyst BrettPhos Pd G3 or G4 to bypass activation issues.
-Hydride Elimination
Wrong Ligand
Ensure BrettPhos is used (steric bulk prevents this side reaction). Avoid bidentate ligands like dppf.
C-F Activation
High Temp / Wrong Ligand
The C-F bond is stable under these conditions. If defluorination occurs, lower temp to 80°C.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Maitro, G., et al. (2017). "Precatalysts for the Buchwald-Hartwig Amination: A New Generation." Organic Process Research & Development, 21(11), 1839–1846.
Fors, B. P., & Buchwald, S. L. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 130(41), 13552–13554. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships."[1][4][5] Journal of the American Chemical Society, 116(13), 5969–5970. Link
Application Note: Synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine via Direct Reductive Amination
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) Executive Summary & Mechanistic Rationale The...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Methodology: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Executive Summary & Mechanistic Rationale
The synthesis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine is a highly relevant transformation in medicinal chemistry, frequently utilized to generate substituted tetrahydropyran pharmacophores for chemokine receptor antagonists and other therapeutic agents[1],[2]. This application note details a highly efficient, self-validating protocol for the direct reductive amination of tetrahydro-4H-pyran-4-one with 4-fluoroaniline using Sodium Triacetoxyborohydride (
, STAB).
System Causality: Why STAB and Acetic Acid?
The reaction between 4-fluoroaniline and tetrahydro-4H-pyran-4-one requires careful reagent selection due to the electronic properties of the starting materials. 4-Fluoroaniline is a weakly basic and weakly nucleophilic amine (due to the electron-withdrawing para-fluoro substituent). Consequently, the initial condensation to form the imine/iminium intermediate is the rate-limiting step.
To overcome this, a Brønsted acid—specifically glacial acetic acid (AcOH)—is introduced. AcOH protonates the ketone, increasing its electrophilicity and driving the formation of the highly reactive iminium ion[3].
STAB is uniquely suited for the subsequent reduction. The three electron-withdrawing acetoxy groups significantly reduce the electron density on the boron atom, making STAB a much milder hydride donor than sodium borohydride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
)[4]. As a result, STAB selectively reduces the electrophilic iminium ion without reducing the unreacted ketone starting material[4]. Furthermore, unlike sodium cyanoborohydride (), STAB avoids the generation of highly toxic cyanide byproducts and operates efficiently in weakly acidic, non-polar solvents like 1,2-dichloroethane (DCE),[5].
Fig 2. Mechanistic causality: Acid-catalyzed iminium formation followed by selective STAB reduction.
Quantitative Reaction Parameters
To ensure reproducibility, the stoichiometric ratios are specifically calibrated for a weakly basic aniline derivative. The amine is utilized as the limiting reagent to simplify downstream chromatographic purification.
Reagent
MW ( g/mol )
Equivalents
Amount (100 mmol scale)
Role in System
4-Fluoroaniline
111.12
1.00
11.11 g (9.58 mL)
Limiting Nucleophile
Tetrahydro-4H-pyran-4-one
100.12
1.05
10.51 g (9.73 mL)
Electrophile
NaBH(OAc)3 (STAB)
211.94
1.50
31.79 g
Selective Reductant
Glacial Acetic Acid
60.05
1.00
6.01 g (5.72 mL)
Brønsted Activator
1,2-Dichloroethane (DCE)
98.96
N/A
300 mL (0.33 M)
Reaction Solvent
Note: Volume calculations are based on standard densities at 25°C: 4-Fluoroaniline (1.17 g/mL), THP-4-one (1.08 g/mL), AcOH (1.05 g/mL).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each critical step includes a physical or analytical checkpoint to verify success before proceeding to the next phase.
Fig 1. Step-by-step experimental workflow for direct reductive amination.
Step 1: Reactant Assembly & Activation
In an oven-dried 1000 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (11.11 g, 100 mmol) and tetrahydro-4H-pyran-4-one (10.51 g, 105 mmol) in anhydrous 1,2-dichloroethane (DCE) (300 mL) under a nitrogen atmosphere.
Causality Check: DCE is utilized instead of THF or DCM because it provides optimal solubility for the STAB reagent and accelerates the overall reaction kinetics[3].
Stir the resulting mixture at room temperature (20–25 °C) for 30 minutes.
Validation Check: The solution may slightly darken or shift in color, indicating the equilibrium generation of the iminium ion.
Step 2: Selective Hydride Reduction
To the stirred solution, add Sodium Triacetoxyborohydride (31.79 g, 150 mmol) portion-wise over 10–15 minutes.
Causality Check: Portion-wise addition prevents localized thermal spikes that could lead to non-selective reduction of the ketone.
Allow the suspension to stir at room temperature for 2 to 4 hours.
Validation Check (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The reaction is validated as complete when the starting 4-fluoroaniline spot (visualized under 254 nm UV or via ninhydrin stain) is completely consumed.
Step 3: Quench & Phase Separation
Cool the reaction flask in an ice-water bath (0–5 °C).
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate (
gas evolution) will occur as the unreacted acetic acid and excess STAB are neutralized. Continue the addition until gas evolution completely ceases. This physical cue validates that the system has reached a safe, slightly basic pH (~7.5–8.0), preventing product protonation during extraction.
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).
Step 4: Isolation & Purification
Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate (
), and filter.
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an oil or semi-solid.
Purify the crude material via silica gel flash chromatography (Eluent gradient: 10% to 30% Ethyl Acetate in Hexanes). The target secondary amine typically elutes after the unreacted ketone.
Analytical Validation & Troubleshooting
Incomplete Conversion: If TLC indicates unreacted 4-fluoroaniline after 4 hours, the iminium equilibrium may be poor. Correction: Add an additional 0.5 eq of AcOH and 0.5 eq of STAB, and stir for an additional 2 hours.
Over-alkylation (Tertiary Amine Formation): Dialkylation is extremely rare with weakly basic anilines and STAB[3]. However, utilizing the amine as the limiting reagent (1.0 eq Amine : 1.05 eq Ketone) strictly prevents this side reaction.
Product Loss in Aqueous Phase: Because the product contains a basic secondary amine, ensure the aqueous phase is sufficiently basic (pH > 7.5) during the
quench before DCM extraction.
References
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
Verified URL: [Link]
Application Note: Scalable Synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Executive Summary The synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 374897-44-4 / Generic structure) is a critical transformation in the production of various pharmaceutical intermediates, particu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 374897-44-4 / Generic structure) is a critical transformation in the production of various pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and GPCR ligands. While laboratory-scale synthesis often utilizes variable reductive amination conditions, scaling this process requires strict control over impurity formation (specifically over-alkylation and bis-aniline formation) and safety parameters regarding hydride quenching.
This guide details a Process-Optimized Reductive Amination protocol utilizing Sodium Triacetoxyborohydride (STAB). This route is selected for its mild conditions, high chemoselectivity, and avoidance of genotoxic alkylating agents associated with nucleophilic substitution routes.
Key Performance Indicators (KPIs)
Target Scale: 100 g – 1 kg (Pilot Scale)
Yield Target: >85% Isolated
Purity Target: >98% (HPLC), with <0.1% 4-fluoroaniline residual.
Critical Quality Attribute: Control of the "Bis-aniline" impurity.
Strategic Route Selection
Pathway Analysis
Two primary routes exist for this bond formation.[1][2] The Reductive Amination route is superior for scalability due to atom economy and safety profiles.
Feature
Route A: Reductive Amination (Recommended)
Route B: Nucleophilic Substitution
Reagents
4-Fluoroaniline + Tetrahydro-4H-pyran-4-one
4-Fluoroaniline + 4-Mesyloxytetrahydropyran
Mechanism
Imine formation Hydride reduction
Displacement
Scalability
High. One-pot, mild exotherms.
Low. Requires synthesis of unstable mesylate; elimination side-products common.
Safety
Manageable hydrogen evolution (if NaBH4 used).
Genotoxic alkylating agents involved.
Reaction Scheme Visualization
The following diagram illustrates the selected pathway and the critical intermediate species.
Caption: One-pot reductive amination workflow converting 4-fluoroaniline and pyranone to the target amine salt.
Process Insight: Unlike aliphatic amines, anilines form imines slowly. Allowing this "pre-mix" time ensures the equilibrium shifts toward the imine before the reducing agent is added, minimizing direct reduction of the ketone to the alcohol (pyran-4-ol).
Phase 2: Reduction
Cool the mixture to 0-5°C .
ChargeSodium Triacetoxyborohydride (STAB) (267 g) in 5 portions over 60 minutes.
IPC (In-Process Control): Check by HPLC. Target: <1.0% residual 4-fluoroaniline.
Phase 3: Quench & Workup
Cool to 0°C.
Quench by slow addition of 10% Aqueous NaHCO3 (1000 mL). Caution: Significant gas evolution (
).
Extract with Ethyl Acetate (2 x 500 mL).
Wash combined organics with Brine (500 mL).
Dry over
, filter, and concentrate to a crude oil.
Phase 4: Salt Formation & Crystallization (Purification)
Dissolve the crude oil in Isopropanol (IPA) (500 mL).
Add4M HCl in IPA (approx. 1.1 eq) dropwise at 20°C.
Cool to 0-5°C and age for 4 hours.
Filter the white solid.[2][3] Wash with cold IPA (100 mL).
Dry in a vacuum oven at 45°C to constant weight.
Process Logic & Troubleshooting
Mechanistic Workflow
The following Graphviz diagram details the decision logic during the reaction, ensuring self-validation of the process.
Caption: Decision tree for reaction monitoring and intervention points.
Critical Parameter Analysis
Why STAB over NaBH4? Sodium borohydride (
) is cheaper but reduces ketones faster than imines in the absence of strict pH control, leading to the pyran-4-ol impurity. STAB is less basic and coordinates with the imine, promoting selective reduction (Abdel-Magid Amination).
Why Salt Formation? The free base amine is an oil or low-melting solid prone to oxidation. The Hydrochloride salt is a stable, crystalline solid that purges non-basic impurities (like pyran-4-ol) during filtration.
Sodium Triacetoxyborohydride: Water-reactive. Evolves hydrogen gas upon contact with acids or protic solvents. Handle under inert atmosphere.
4-Fluoroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Use double-gloving and work in a fume hood.
Exotherm Control: The neutralization of acetic acid with bicarbonate during workup generates massive
. Add base slowly to prevent reactor overflow.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Pfizer Inc. "Process for preparing 4-aminotetrahydropyran compounds." US Patent 7,365,215 B2, 2008. Link
BenchChem. "Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide." BenchChem Application Notes, 2025. Link
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry, 2017. Link
Preparation of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine Hydrochloride: Application Note & Protocol
Executive Summary The synthesis of N-(4-fluorophenyl)-tetrahydro-2H-pyran-4-amine hydrochloride is a fundamental transformation in medicinal chemistry, frequently utilized to generate lipophilic, conformationally restric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-(4-fluorophenyl)-tetrahydro-2H-pyran-4-amine hydrochloride is a fundamental transformation in medicinal chemistry, frequently utilized to generate lipophilic, conformationally restricted aniline derivatives. This application note details a highly efficient, self-validating protocol for its preparation via a sodium triacetoxyborohydride (STAB)-mediated reductive amination, followed by controlled hydrochloride salt crystallization. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, in-process controls, and optimized stoichiometric ratios to ensure high yield and active pharmaceutical ingredient (API)-grade purity.
Mechanistic Rationale & Reaction Design
Reductive Amination Dynamics
The core transformation relies on the direct reductive amination of tetrahydro-4H-pyran-4-one with 4-fluoroaniline. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and exceptional chemoselectivity[1]. Unlike sodium cyanoborohydride, STAB avoids the generation of toxic cyanide byproducts and demonstrates superior performance in weakly acidic media[2].
Because 4-fluoroaniline is a weakly basic nucleophile, the formation of the intermediate imine is kinetically slow. To overcome this, a stoichiometric amount of glacial acetic acid (AcOH) is introduced. The acid catalyst protonates the hemiaminal intermediate, driving dehydration to form a highly electrophilic iminium ion, which is subsequently reduced by STAB[1]. 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB-mediated reductions exhibit significantly faster kinetics in DCE compared to tetrahydrofuran (THF)[1].
Salt Form Selection
Converting the free base to a hydrochloride salt is a critical step for downstream pharmaceutical applications. Approximately 50% of all approved small-molecule drugs are administered as salts, with hydrochloride being the dominant counterion for basic APIs[3]. The HCl salt form dramatically improves the compound's aqueous solubility, mitigates the triboelectric charging often seen in lipophilic free bases, and provides a highly crystalline solid that is resistant to oxidative degradation[4].
Mechanistic pathway of the STAB-mediated reductive amination and salt formation.
Reagent Matrix & Stoichiometry
The following matrix is optimized for a 10.0 mmol scale synthesis. The amine is designated as the limiting reagent to suppress potential dialkylation, while a slight excess of the ketone ensures complete conversion.
Reagent
MW ( g/mol )
Equivalents
Amount
Function
4-Fluoroaniline
111.12
1.00
1.11 g (0.95 mL)
Limiting Reagent / Nucleophile
Tetrahydro-4H-pyran-4-one
100.12
1.05
1.05 g (0.97 mL)
Electrophile
Acetic Acid (Glacial)
60.05
1.50
0.90 g (0.86 mL)
Acid Catalyst
Sodium Triacetoxyborohydride
211.94
1.50
3.18 g
Reducing Agent
1,2-Dichloroethane (DCE)
98.96
N/A
30.0 mL
Reaction Solvent
4M HCl in Dioxane
36.46 (HCl)
1.20
3.0 mL
Salt Former
Experimental Protocol
This self-validating workflow incorporates critical in-process controls (IPCs) to ensure reproducibility and high purity.
Step 1: Imine Maturation
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.05 g, 10.5 mmol) in anhydrous DCE (30 mL). Add glacial acetic acid (0.86 mL, 15.0 mmol) via syringe. Stir the mixture at ambient temperature (20–25 °C) for 15 minutes.
Causality: This pre-incubation period allows the equilibrium to shift toward the hemiaminal/iminium intermediate before the reducing agent is introduced, minimizing the direct reduction of the ketone to tetrahydro-2H-pyran-4-ol.
Step 2: Controlled Reduction
Cool the reaction vessel to 0–5 °C using an ice-water bath. Add STAB (3.18 g, 15.0 mmol) portion-wise over 15 minutes.
Causality: The reduction of the iminium ion is exothermic. Portion-wise addition at low temperatures prevents thermal runaway and preserves the integrity of the reducing agent. Once addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 4–6 hours.
Step 3: In-Process Control (IPC)
Before proceeding, verify reaction completion via LC-MS or TLC (Hexanes/EtOAc 7:3, UV detection). The starting material (4-fluoroaniline) should be completely consumed.
Step 4: Quench and Phase Separation
Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ solution (25 mL) dropwise.
Causality: The bicarbonate quench serves a dual purpose: it safely decomposes any unreacted STAB and neutralizes the acetic acid. Neutralization (pH ~8) is critical to ensure the secondary amine product is entirely in its free base form, allowing it to partition quantitatively into the organic phase. Stir vigorously until gas evolution ceases.
Step 5: Extraction and Drying
Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCE) layer. Extract the remaining aqueous phase with dichloromethane (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Step 6: Hydrochloride Salt Crystallization
Dissolve the crude free base in anhydrous diethyl ether (15 mL). If solubility is poor, add a minimal amount of anhydrous dichloromethane (up to 5 mL) until the solution is clear. Cool the solution to 0 °C. Under vigorous stirring, add 4M HCl in dioxane (3.0 mL, 12.0 mmol) dropwise. A white precipitate will form immediately.
Causality: Conducting the salt formation in a strictly anhydrous, low-polarity solvent system (ether) forces the rapid crystallization of the hydrochloride salt, preventing the product from "oiling out" as a sticky residue[4]. Stir for 30 minutes at 0 °C, filter through a Büchner funnel, wash the filter cake with cold anhydrous ether (2 × 10 mL), and dry in a vacuum oven at 40 °C for 12 hours.
Step-by-step experimental workflow for synthesis, workup, and isolation.
Analytical Characterization
To validate the structural integrity and purity of the isolated hydrochloride salt, the following analytical signatures should be observed:
LC-MS (ESI+): Expected m/z for [M+H]⁺ = 196.1 (corresponding to the free base mass of 195.23 g/mol ).
δ 7.35 – 7.15 (m, 4H, Ar-H), characteristic of the para-fluorophenyl system.
δ 3.95 (dd, 2H, equatorial pyran -CH₂-O-).
δ 3.55 (m, 1H, N-CH methine).
δ 3.35 (td, 2H, axial pyran -CH₂-O-).
δ 1.95 (m, 2H, equatorial pyran -CH₂-).
δ 1.60 (m, 2H, axial pyran -CH₂-).
Troubleshooting & Process Optimization
Issue: Oiling Out During Salt Formation.
Cause: Presence of residual water or overly polar solvent conditions during HCl addition.
Solution: Ensure the organic extracts are rigorously dried over Na₂SO₄ prior to concentration. If oiling occurs, decant the supernatant, triturate the oil with cold anhydrous diethyl ether or heptane, and apply mechanical scratching to the flask to induce nucleation.
Issue: Incomplete Conversion of Starting Material.
Cause: Insufficient iminium ion formation due to the weak basicity of 4-fluoroaniline.
Solution: Verify that 1.5 equivalents of glacial acetic acid were added. If the reaction stalls, an additional 0.5 equivalents of AcOH and STAB can be added, followed by an additional 2 hours of stirring.
Issue: Dialkylation.
Cause: Excess ketone reacting with the newly formed secondary amine.
Solution: While STAB generally suppresses dialkylation due to steric hindrance[1], ensuring the aniline is the strictly limiting reagent (1.0 eq vs 1.05 eq ketone) mitigates this risk.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Verlag Helvetica Chimica Acta / Wiley-VCH. URL: [Link]
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 23(7), 1719. URL: [Link]
Microwave-assisted synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
An Application Guide to the Rapid Synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine via Microwave-Assisted Buchwald-Hartwig Amination Introduction: Accelerating C-N Bond Formation in Drug Discovery The N-ar...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Rapid Synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine via Microwave-Assisted Buchwald-Hartwig Amination
Introduction: Accelerating C-N Bond Formation in Drug Discovery
The N-aryl tetrahydropyran amine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of its derivatives, such as N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, is of significant interest to drug development professionals. Traditionally, the formation of the crucial carbon-nitrogen (C-N) bond can be challenging, often requiring harsh conditions and long reaction times. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field by offering a versatile and highly efficient method for C-N bond formation.[1]
This application note provides a detailed protocol for the synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, leveraging the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a significant advantage over conventional heating by enabling rapid, uniform heating of the reaction mixture.[2] This leads to dramatic reductions in reaction times—often from hours to mere minutes—as well as increased product yields and purity by minimizing the formation of byproducts.[3][4] This high-speed technology is invaluable for rapidly generating compound libraries and accelerating the hit-to-lead and lead optimization phases of drug discovery.[3][5]
Reaction Principle: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. The reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of phosphine ligand is critical, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich ligands, such as XPhos or BrettPhos, are often required to facilitate the key steps of the cycle, particularly for less reactive aryl chlorides or challenging amine substrates.
The generally accepted mechanism involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-fluorobenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (tetrahydro-2H-pyran-4-ylamine) coordinates to the Pd(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Equipment: Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), 2-5 mL microwave reaction vial with a stir bar, analytical balance, syringe, septa, nitrogen/argon line.
More reactive than the corresponding chloride, providing a good balance of reactivity and cost.
Amine
Tetrahydro-2H-pyran-4-ylamine
The nucleophilic coupling partner.
Pd Source
Pd₂(dba)₃ (1-2 mol %)
A common, air-stable Pd(0) precursor that forms the active catalyst in situ.
Ligand
XPhos (2-4 mol %)
A bulky, electron-rich Buchwald ligand effective for coupling with secondary amines.[7]
Base
Sodium tert-butoxide (1.4 equiv.)
A strong, non-nucleophilic base essential for deprotonating the amine without competing side reactions.
Solvent
Anhydrous Toluene
A high-boiling, non-polar solvent ideal for microwave heating to high temperatures.[7]
Temperature
130-150 °C
High temperature accelerates the reaction; achievable in minutes using a sealed microwave vial.[7]
Time
10-30 minutes
Significantly reduced from the hours or days required for conventional heating.[7][8]
Microwave Power
100-200 W (Variable)
Power is typically modulated by the instrument to maintain the target temperature.
Step-by-Step Synthesis Procedure
Figure 2: General experimental workflow for the synthesis.
Vial Preparation (Inert Atmosphere):
To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add sodium tert-butoxide (e.g., 0.7 mmol, 1.4 equiv.).
Add the palladium source, Pd₂(dba)₃ (e.g., 0.005 mmol, 1 mol % Pd), and the ligand, XPhos (e.g., 0.011 mmol, 2.2 mol %).
Scientist's Note: It is crucial to handle the catalyst, ligand, and base under an inert atmosphere (nitrogen or argon) as the active Pd(0) species can be sensitive to oxygen. Pre-weighing these solids in a glovebox is ideal.
Scientist's Note: A slight excess of the aryl halide can help drive the reaction to completion. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Microwave Irradiation:
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters: temperature at 150 °C, hold time of 15 minutes, and a maximum power of 200 W.
Start the irradiation sequence. The instrument will monitor the temperature and pressure in real-time.
Scientist's Note: Microwave heating in a sealed vessel allows the solvent to reach temperatures well above its atmospheric boiling point, dramatically accelerating the reaction.[3]
Reaction Work-up and Extraction:
After the reaction is complete, allow the vial to cool to room temperature.
Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
Transfer the mixture to a separatory funnel, and wash the organic layer with brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel.
A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) is typically effective for eluting the product.
Combine the pure fractions and remove the solvent in vacuo to yield N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine as a solid or oil.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H NMR (DMSO-d₆, 300 MHz): Expected signals would include aromatic protons in the 6.5-7.5 ppm range, a methine proton (CH-N) around 3.5-4.0 ppm, and methylene protons of the pyran ring at various shifts.[9][10]
¹³C NMR (DMSO-d₆, 75 MHz): Expect signals for the fluorinated aromatic carbon (~155-160 ppm, with C-F coupling), other aromatic carbons (110-150 ppm), and aliphatic carbons of the pyran ring (25-70 ppm).[11][12]
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Safety Precautions
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis. Never use a domestic microwave oven.
Sealed reaction vials can become highly pressurized at elevated temperatures. Always allow the vial to cool completely before opening.
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Conclusion
The described microwave-assisted Buchwald-Hartwig amination protocol provides a highly efficient, rapid, and reproducible method for the synthesis of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine. By reducing reaction times from hours to minutes, this technique significantly accelerates the synthesis of key intermediates for drug discovery and development, embodying the principles of green and sustainable chemistry.[5][13]
References
Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Verma, A., & Singh, J. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
Wani, T. A., & Wani, S. M. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
Nishimura, K., et al. (2021). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. RSC Publishing.
Thompson, C. D., & Green, M. E. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
Siritron, T., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
Forni, J. A., et al. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Australian Journal of Chemistry.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Sarasija, M., et al. (n.d.). Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile.
One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). Letters in Applied NanoBioScience.
Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. (2022). Semantic Scholar.
MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Rasayan Journal of Chemistry.
Reagents for reductive alkylation of 4-fluoroaniline with pyran-4-one
Application Note: Reductive Alkylation of 4-Fluoroaniline with Tetrahydro-4H-pyran-4-one Executive Summary & Chemical Context The reductive amination (alkylation) of anilines with cyclic ketones is a cornerstone transfor...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Alkylation of 4-Fluoroaniline with Tetrahydro-4H-pyran-4-one
Executive Summary & Chemical Context
The reductive amination (alkylation) of anilines with cyclic ketones is a cornerstone transformation in drug discovery, frequently utilized to construct complex, metabolically stable secondary amines. The coupling of 4-fluoroaniline with tetrahydro-4H-pyran-4-one (THP-4-one) yields N-(tetrahydro-2H-pyran-4-yl)-4-fluoroaniline—a highly valuable lipophilic pharmacophore prevalent in kinase inhibitors and GPCR modulators.
Scientific Clarification: While the term "pyran-4-one" can technically refer to the unsaturated 4H-pyran-4-one, standard medicinal chemistry workflows utilize its saturated analogue, tetrahydro-4H-pyran-4-one , to avoid competing 1,4-conjugate (Michael) additions. This protocol is strictly designed for the saturated THP-4-one substrate.
Mechanistic Causality & Reagent Selection
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe. The reaction proceeds via a hemiaminal intermediate that dehydrates to form an iminium ion, which is subsequently reduced.
The Substrate Challenge: 4-Fluoroaniline is a weakly basic and moderately nucleophilic amine. The electron-withdrawing nature of the para-fluorine atom (via inductive effects) suppresses the nucleophilicity of the amine nitrogen. Consequently, the spontaneous formation of the iminium ion is kinetically sluggish.
The Catalyst (Acetic Acid): To overcome this thermodynamic barrier, a Brønsted acid like glacial acetic acid (AcOH) is strictly required. AcOH protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the highly electrophilic iminium species[1].
The Reductant (STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard hydride source for this transformation[1]. The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering STAB significantly milder than sodium borohydride (NaBH₄). STAB exhibits profound chemoselectivity: it reduces the transient iminium ion rapidly but is completely inert toward the starting THP-4-one under these conditions [2].
Caption: Mechanistic pathway of reductive amination highlighting the role of AcOH and STAB.
Quantitative Data: Reagent Comparison
Selecting the right reducing agent dictates the impurity profile and yield. The table below summarizes the quantitative metrics driving the selection of STAB over historical alternatives for aniline alkylations.
This protocol is designed as a self-validating system . Each phase contains observable phenomena that confirm the reaction is proceeding correctly before moving to the next step.
Caption: Step-by-step experimental workflow with integrated self-validation checkpoints.
Phase 1: Reaction Assembly & Equilibration
Scale: 10.0 mmol
Substrate Loading: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol, 1.0 eq) and tetrahydro-4H-pyran-4-one (1.05 g, 10.5 mmol, 1.05 eq).
Solvent Selection: Dissolve the substrates in anhydrous 1,2-dichloroethane (DCE) (30 mL). Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for STAB[1].
Acid Catalysis: Add glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol, 1.0 eq) dropwise via syringe. Stir the mixture at room temperature (22 °C) for 15 minutes.
Self-Validation Checkpoint: A slight color change (often pale yellow) indicates the formation of the conjugated iminium species.
Self-Validation Checkpoint: Mild effervescence (hydrogen gas evolution) should be observed upon addition, confirming the hydride reagent is active and not degraded by ambient moisture.
Reaction Monitoring: Cap the flask loosely or place under a nitrogen balloon. Stir vigorously at room temperature for 4–12 hours.
Phase 3: Quenching & Isolation
Quench: Slowly pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
Self-Validation Checkpoint: Vigorous bubbling (CO₂ evolution) confirms that the acetic acid catalyst was present and active throughout the reaction. This step also safely decomposes any residual STAB, preventing post-extraction reduction artifacts.
Extraction & Drying: Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Analytical Validation
Do not proceed to downstream synthesis without confirming structural integrity.
TLC Validation: Elute with 30% Ethyl Acetate in Hexanes. 4-Fluoroaniline is strongly UV-active (R_f ~0.3). The secondary amine product will appear as a distinct UV-active spot with a higher R_f (~0.5) due to the lipophilic THP ring disrupting the primary amine's hydrogen-bonding capability.
LC-MS Confirmation: Dilute a 10 µL aliquot in MeOH. The expected exact mass for the product (C₁₁H₁₄FNO) is 195.11 Da. The spectrum must show a dominant [M+H]⁺ peak at m/z 196.1.
¹H NMR Diagnostic Shifts: In CDCl₃, the disappearance of the ketone α-protons (~2.4 ppm) and the appearance of a distinct multiplet at ~3.4–3.5 ppm (the methine proton of the THP ring adjacent to the newly formed secondary amine) definitively confirm successful alkylation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed synthetic workflows. One of the most common stumbling blocks in drug development and fine chemical synthesis is the reductive amination of aryl amines (anilines).
Unlike highly reactive aliphatic amines, anilines are weakly nucleophilic. The delocalization of their nitrogen lone pair into the aromatic
-system makes the initial condensation step—hemiaminal formation and subsequent dehydration to the imine—thermodynamically uphill and kinetically slow. If your experimental design does not account for this electronic deficiency, your reducing agent will simply reduce your starting carbonyl to an alcohol, destroying your yield.
This guide is designed to help you troubleshoot these kinetic mismatches, understand the causality behind reagent selection, and implement self-validating protocols to ensure reproducible yields.
Core Mechanistic Logic: The Kinetic Race
To successfully synthesize a secondary aryl amine, the rate of imine formation must outpace the rate of direct carbonyl reduction.
Figure 1. Mechanistic pathway of reductive amination highlighting the direct reduction side reaction.
Troubleshooting & FAQs
Q1: My LC-MS shows mostly the reduced alcohol instead of my target secondary aryl amine. How do I fix this?Causality: You are experiencing a kinetic mismatch. Your reducing agent (likely
) is attacking the unreacted aldehyde/ketone because the hemiaminal dehydration to the imine is too slow.
Solution: Switch to Sodium Triacetoxyborohydride (STAB, ). The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a remarkably mild hydride source that selectively reduces imines over aldehydes and ketones[1]. Run this as a direct (one-pot) reaction in 1,2-dichloroethane (DCE) with 1 equivalent of acetic acid to accelerate imine formation.
Q2: I am using a highly electron-deficient aniline (e.g., nitroaniline). Even with STAB and acetic acid, I see mostly unreacted starting material. What is the next step?Causality: The nucleophilicity of the amine is so low that the equilibrium heavily favors the starting materials. Mild Brønsted acids are insufficient to drive the dehydration step.
Solution: Transition to a step-wise (indirect) reductive amination using a strong oxophilic Lewis acid. Titanium(IV) isopropoxide (
) acts as both a water scavenger and a Lewis acid, forcing the formation of a transient titanium-imine complex[2]. Once the imine is fully formed, it can be safely reduced.
Q3: I need to synthesize a sterically hindered tertiary amine by reacting a secondary aryl amine (e.g., N-methylaniline) with a ketone. Standard methods fail. What works?Causality: Ketones are already sterically demanding. When combined with a secondary aryl amine, the resulting iminium ion is highly congested, making its formation highly disfavored.
Solution: Utilize Trichlorosilane (
) activated by a Lewis base such as tetramethylethylenediamine (TMEDA). This metal-free system creates a highly reactive hypervalent silicon intermediate capable of driving the reductive amination of acyclic ketones with secondary aryl amines in excellent yields[3].
Workflow Optimization
Figure 2. Decision matrix for selecting reductive amination conditions based on substrate properties.
To ensure scientific integrity, every reaction must be treated as a self-validating system. Do not proceed to the next step blindly; use the checkpoints provided below to verify the chemical state of your reaction.
Protocol A: Direct Reductive Amination (STAB Method)
Ideal for: Standard primary/secondary anilines and unhindered aldehydes/ketones.
Preparation: In an oven-dried flask under an inert
atmosphere, dissolve the carbonyl compound (1.0 eq) and the aryl amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 eq). Mechanistic Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hemiaminal dehydration[1].
Self-Validation Checkpoint: Stir at room temperature. After 2 hours, pull a 10 µL aliquot and run a TLC (UV active). If the starting carbonyl persists without amine consumption, imine formation is the bottleneck. Do not add more STAB; instead, abort and switch to Protocol B.
Quench & Workup: Once complete, quench carefully with saturated aqueous
. Extract with dichloromethane, dry over , and concentrate under reduced pressure.
Ideal for: Electron-deficient anilines or sterically hindered substrates.
Imine Formation: Combine the carbonyl (1.0 eq) and aryl amine (1.0 eq) in anhydrous THF (0.5 M). Add Titanium(IV) isopropoxide (1.5 eq) dropwise.
Self-Validation Checkpoint: Stir at room temperature or heat to 50 °C for 12–24 hours. Pull a 10 µL aliquot, dilute in dry acetonitrile, and analyze via LC-MS. You must confirm the mass of the imine/titanium complex before proceeding. If incomplete, extend the reaction time.
Reduction: Cool the flask to 0 °C. Add absolute ethanol (equal volume to THF), followed by Sodium Borohydride (
, 1.5 eq) in small portions. Mechanistic Note: is required here because STAB is poorly soluble in ethanol and lacks the reactivity to reduce the sterically encumbered titanium-imine complex[2].
Workup: Stir for 2 hours. Quench with water (this will precipitate
as a thick white solid). Filter the suspension through a pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]
DiCesare, J. C., & colleagues. (2005). "Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis." Synthetic Communications. URL: [Link]
Wang, Z., Pei, D., Zhang, Y., & Sun, J. (2012). "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." Molecules. URL: [Link]
Removing palladium impurities from N-(4-fluorophenyl) pyran amine product
Subject: Removing Palladium Impurities from N-(4-fluorophenyl) pyran amine Case ID: PD-REM-001 Status: Open Welcome to the Purification Support Center You are dealing with a common but critical challenge in pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Removing Palladium Impurities from N-(4-fluorophenyl) pyran amine
Case ID: PD-REM-001
Status: Open
Welcome to the Purification Support Center
You are dealing with a common but critical challenge in pharmaceutical process development: removing residual Palladium (Pd) from a basic, nitrogen-containing intermediate (N-(4-fluorophenyl) pyran amine).
The presence of the amine (a Lewis base) in your product complicates removal because it competes with scavengers to bind the Palladium. Additionally, the pyran ring requires us to avoid extremely harsh acidic conditions that could degrade the ether linkage.
This guide prioritizes Silica-based Scavengers (e.g., SiliaMetS®) as the primary solution due to their high selectivity compared to activated carbon.
Part 1: Diagnostic & Triage
Q: How do I determine the best removal method for my specific batch?
Use this decision matrix to select the correct protocol. Your product is an amine, which means Pd likely exists as a Pd-Amine coordination complex.
Figure 1: Decision tree for selecting the appropriate scavenger based on Palladium oxidation state.
Part 2: The Core Protocol (Silica Scavengers)
Q: Why use Silica Scavengers over Activated Carbon for this molecule?
Selectivity: Activated carbon is non-selective. It will adsorb your product (N-(4-fluorophenyl) pyran amine) alongside the Pd, leading to yield losses of 10–20%. Silica scavengers are chemically grafted to bind metals specifically.[1]
Amine Compatibility: Your product is a secondary amine. Silica scavengers like Si-Thiol or Si-Thiourea rely on Soft Acid-Soft Base (HSAB) theory. Sulfur is a "softer" base than your product's nitrogen, effectively out-competing the product for the Palladium.
Solvent: THF, Ethyl Acetate, or DCM (Avoid MeOH if using Si-DMT as it can reduce stability).
Step-by-Step Protocol:
Dissolution: Dissolve your crude N-(4-fluorophenyl) pyran amine in 10 volumes of solvent (e.g., 10 mL/g). Ensure the solution is free of suspended solids (filter if necessary).
Loading Calculation:
Measure initial Pd content (ICP-MS) or estimate based on catalyst loading.
Add 4 equivalents of scavenger relative to the residual Pd content.
Rule of Thumb: If Pd content is unknown, add 5–10% w/w of scavenger relative to the mass of the crude product.
Incubation:
Add the silica scavenger to the reactor.
Crucial Step: Heat to 50°C for 4 hours.
Why? Room temperature scavenging is often too slow for Pd-Amine complexes. Heat provides the kinetic energy required for ligand exchange (Pd moving from your product to the scavenger).
Filtration:
Cool to room temperature.
Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
Wash the cake with 2 volumes of solvent to recover adsorbed product.
Analysis: Evaporate a small aliquot and test via ICP-MS.
Part 3: Troubleshooting (FAQs)
Q: I treated the batch, but Pd levels are still >50 ppm. What went wrong?
Potential Cause
Mechanism
Corrective Action
Pd Oxidation State Mismatch
You used a scavenger for Pd(II) (e.g., Thiol) but have colloidal Pd(0).
Switch to SiliaMetS® TAA or add a mild oxidant (air bubbling) to convert Pd(0) → Pd(II) before scavenging.
Solvent Interference
Strongly coordinating solvents (DMF, DMSO, Pyridine) compete with the scavenger.
Perform a solvent swap to THF or Toluene before adding the scavenger.
Kinetic Trap
The Pd is tightly bound to your amine product.
Increase temperature to 65°C (reflux if THF) and extend time to 12–18 hours .
Steric Hindrance
The pyran/fluorophenyl groups block the Pd from reaching the silica pores.
Use a scavenger with a longer linker arm or switch to Micronized silica grades to increase surface area accessibility.
Q: Can I use Activated Carbon as a cheaper alternative?
Yes, but with risks. If you must use carbon (e.g., Darco KB-B or Ecosorb), follow this logic:
Yield Check: Run a 1g pilot. If you lose >10% product, stop.
Pyran Stability: Carbon can be slightly acidic/basic. Ensure your pyran ring doesn't open (monitor via HPLC).
Filtration: Carbon fines are notoriously difficult to filter. Use a specialized depth filter (e.g., 0.2 µm) to prevent "leaching" carbon into the final step, which causes false-positive Pd readings.
Part 4: Regulatory & Compliance (ICH Q3D)
Q: What is the target limit for Palladium?
Under ICH Q3D (R1) guidelines, Palladium is a Class 2B impurity.
Example: If max daily dose is 1g, your limit is 10 ppm .
Parenteral (Injectable): Limit is 10 µ g/day .
Example: If max daily dose is 1g, your limit is 1 ppm .
Visualizing the Workflow:
Figure 2: Standard workflow for Palladium removal using solid-supported scavengers.
References
Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
SiliCycle Inc. SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[6]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
Biotage. (2023). Are metal scavengers better than carbon? Biotage Blog.
Technical Support Center: Strategies to Prevent Dialkylation in the Synthesis of N-(4-fluorophenyl) pyran amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-(4-fluorophenyl) pyran amine and encountering challenges with dialkyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-(4-fluorophenyl) pyran amine and encountering challenges with dialkylation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction, maximize the yield of your desired mono-alkylated product, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is dialkylation in the context of this synthesis?
Dialkylation is a common side reaction where the nitrogen atom of the 4-fluoroaniline is alkylated twice by the pyran electrophile, leading to the formation of an undesired tertiary amine, N,N-bis(pyran-yl)-4-fluoroaniline. The intended reaction is mono-alkylation, which produces the desired secondary amine, N-(4-fluorophenyl) pyran amine.
The core issue arises because the desired mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting 4-fluoroaniline (a primary amine).[1][2] This increased reactivity makes it a prime target for a second reaction with the pyran electrophile present in the mixture.
Q2: Why is controlling dialkylation so critical for my research?
Controlling dialkylation is crucial for several reasons:
Yield Reduction: Every mole of the dialkylated byproduct formed directly reduces the theoretical maximum yield of your target compound.
Purification Challenges: The dialkylated byproduct often has very similar physical and chemical properties (e.g., polarity, boiling point) to the mono-alkylated product.[3] This makes separation by standard techniques like column chromatography or distillation difficult, time-consuming, and costly.
Compromised Biological Assays: Impurities can lead to inaccurate results in downstream applications, such as biological screening or pharmacological studies, potentially masking the true activity of the desired compound.
Q3: What are the primary factors that promote the formation of the dialkylated byproduct?
Several reaction parameters can inadvertently favor the undesired dialkylation pathway:
High Molar Ratio of Alkylating Agent: Using a stoichiometric or excess amount of the pyran electrophile relative to the 4-fluoroaniline.
High Reaction Temperature: Increased temperatures often accelerate the rate of the second alkylation reaction more than the first.
High Concentration of Alkylating Agent: Rapid addition of the pyran electrophile leads to high local concentrations, increasing the probability of reacting with the more nucleophilic secondary amine product.[3]
Inappropriate Base or Solvent: The choice of base and solvent can significantly influence the relative nucleophilicity of the primary and secondary amines.[2]
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section addresses specific issues you might encounter and provides actionable solutions to steer your synthesis towards the desired mono-alkylated product.
Problem 1: My analysis (TLC, LC-MS, GC-MS) shows a significant amount of a higher molecular weight, less polar byproduct consistent with dialkylation.
This is the most common challenge. The primary lever to pull is stoichiometry.
Solution: Adjust the Molar Ratio of Reactants.
The most effective initial strategy is to use a significant excess of 4-fluoroaniline relative to the pyran-containing alkylating agent.[2][3] This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
Table 1: Effect of Stoichiometry on Product Selectivity
Molar Ratio (4-fluoroaniline : Pyran Electrophile)
Expected Outcome
Recommendation
1 : 1.1
High probability of significant dialkylation.
Avoid this ratio unless the pyran electrophile is exceptionally valuable and purification is trivial.
1 : 1
Dialkylation is very likely to occur due to the higher reactivity of the product.
Not recommended for selective synthesis.
2 : 1
Good starting point. Should noticeably reduce dialkylation.
Recommended for initial optimization.
3-5 : 1
Optimal for minimizing dialkylation. Significantly improves selectivity.
Use this ratio when high purity of the mono-alkylated product is critical and 4-fluoroaniline is affordable.
Causality: By creating a large excess of the primary amine, you ensure that the concentration of 4-fluoroaniline is always much higher than the concentration of the N-(4-fluorophenyl) pyran amine product. Therefore, the pyran electrophile is statistically far more likely to collide with and react with a molecule of 4-fluoroaniline.
Problem 2: Even with excess aniline, I'm still seeing 10-20% dialkylation. What's my next step?
If stoichiometry alone isn't sufficient, your reaction conditions are likely too harsh.
Solution: Optimize Reaction Temperature and Addition Rate.
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Lower temperatures can improve selectivity by favoring the reaction with the lower activation energy, which is often the first alkylation.[2][4]
Slow Addition of the Electrophile: Instead of adding all the pyran electrophile at once, use a syringe pump or a dropping funnel to add it slowly over several hours.[3] This maintains a very low concentration of the electrophile in the reaction flask, further minimizing the chance of a second alkylation event.
Problem 3: My reaction is clean but very slow at lower temperatures. How can I improve the rate without increasing dialkylation?
This is a classic optimization challenge. The choice of base and solvent can dramatically impact reaction kinetics and selectivity.
Solution: Re-evaluate Your Base and Solvent System.
Base Selection: A strong, non-nucleophilic, sterically hindered base is often preferred. However, the base's role is complex. Simple inorganic bases are often preferred from a green chemistry perspective.[5] For instance, using cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting mono-N-alkylation of primary amines while suppressing dialkylation.[6] The choice of base can be critical and may require screening.
Solvent Selection: The solvent can influence the nucleophilicity of the amine and the stability of transition states. Polar aprotic solvents like DMF or acetonitrile are common. Interestingly, ionic liquids have been shown to markedly reduce overalkylation in some N-alkylation reactions, with selectivities for mono-alkylation often reaching 9:1 or higher.[7]
Table 2: General Guidance on Base and Solvent Selection
Base
Solvent
Potential Advantage
Considerations
K₂CO₃ / Cs₂CO₃
Acetonitrile / DMF
Mild conditions, readily available. Cs₂CO₃ can enhance selectivity.[6]
May require higher temperatures, leading to slower reactions.
NaH
THF / DMF
Strong base, can accelerate deprotonation.
Can be hazardous. May not improve selectivity over other bases.
Organic Amines
Dichloromethane
Soluble, homogeneous reaction.
Can complicate purification. Simple inorganic bases are often preferred.[5]
(various)
Ionic Liquids
Can significantly enhance selectivity for mono-alkylation.[7]
Higher cost and potential purification/recycling challenges.
Problem 4: I've tried optimizing my direct alkylation, but the dialkylation issue persists. Are there fundamentally better synthetic routes?
Absolutely. If direct alkylation with a pyran halide/sulfonate is problematic, modern synthetic methods offer superior control and are often less prone to dialkylation.
Solution: Consider Alternative Synthetic Strategies.
Reductive Amination: This is a powerful method that involves reacting 4-fluoroaniline with a pyran ketone or aldehyde to form an imine in situ, which is then reduced to the target secondary amine.[8] This approach is often highly selective for producing secondary amines.[9] Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[9][10]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation.[11] It couples an aryl halide (or triflate) with an amine. In this case, you would couple 4-fluoroaniline with a pyran halide or triflate. The use of specific palladium catalysts and ligands (e.g., BINAP, Xantphos) allows for highly controlled and selective formation of the mono-arylated amine under relatively mild conditions.[12][13][14]
"Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This is a highly atom-efficient and green strategy that uses an alcohol as the alkylating agent.[2] A transition metal catalyst (e.g., Ru, Ir) temporarily "borrows" hydrogen from a pyran alcohol to form an aldehyde in situ, which then undergoes reductive amination with the 4-fluoroaniline, returning the hydrogen in the process.[15] Water is the only byproduct.
Section 3: Visualizing the Reaction and Troubleshooting Workflow
Diagram 1: The Competing Reaction Pathways
The following diagram illustrates the desired mono-alkylation pathway versus the undesired dialkylation side reaction.
Caption: Competing mono-alkylation (k1) and dialkylation (k2) pathways.
Diagram 2: Troubleshooting Workflow for High Dialkylation
Follow this logical flow to systematically address and resolve issues with dialkylation.
Caption: A step-by-step workflow for troubleshooting dialkylation.
Section 4: Recommended Protocol for Mono-Alkylation via Reductive Amination
This protocol provides a robust method for the synthesis of N-(4-fluorophenyl) pyran amine from a corresponding pyran ketone, designed to maximize selectivity for the mono-alkylated product.
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyran-4-one derivative (1.0 eq) and 1,2-dichloroethane (DCE).
Add 4-fluoroaniline (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: STAB is a mild and selective reducing agent that tolerates many functional groups and is particularly effective for reductive aminations.[9]
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel to yield the pure N-(4-fluorophenyl) pyran amine.
References
A Comparative Analysis of the Reactivity of Mono- vs. Di-alkylated Anilines in Electrophilic Aromatic Substitution. Benchchem.
Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. Benchchem.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
Buchwald–Hartwig amination. Wikipedia.
Preventing over-alkylation in N-Nonylaniline synthesis. Benchchem.
Buchwald-Hartwig Amination. Wordpress.
Buchwald-Hartwig Amination. Chemistry LibreTexts.
Buchwald-Hartwig Coupling. Organic Synthesis.
Strategy for the controlled N,N‐dialkylation by sequential... ResearchGate.
Process for the selective alkylation of an aniline. Google Patents.
Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination. Benchchem.
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Unknown Source.
Effective Monoallylation of Anilines Catalyzed by Supported KF. Request PDF.
Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.
Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. PMC.
Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. ResearchGate.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
(PDF) 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
4-Fluoroaniline. Wikipedia.
Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
Technical Support Center: Optimizing the Reductive Amination of 4-Fluoroaniline and Tetrahydro-4H-pyran-4-one
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reductive amination coupling of 4-fluoroaniline and tetrahydro-4H-pyran-4-one. The tetrahydropyran (THP) motif is a crucial scaffold in modern medicinal chemistry, often used to enhance solubility and improve ADME profiles.[1] This document offers troubleshooting solutions and detailed protocols to ensure a successful and efficient synthesis.
Reaction Overview: The Reductive Amination Pathway
The coupling of 4-fluoroaniline and tetrahydro-4H-pyran-4-one is a classic example of reductive amination. This transformation proceeds in two fundamental stages:
Imine Formation: The primary amine (4-fluoroaniline) performs a nucleophilic attack on the ketone (tetrahydro-4H-pyran-4-one) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, also known as an imine. This step is reversible and often acid-catalyzed.[2][3]
Reduction: The C=N double bond of the imine is subsequently reduced to a C-N single bond using a suitable reducing agent, yielding the final secondary amine product.[4][5]
The efficiency of the overall process hinges on balancing the conditions to favor both imine formation and its selective reduction.[6]
Caption: General mechanism for reductive amination.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of starting materials. What are the potential causes and solutions?
Low conversion is a frequent issue that typically points to problems in the initial imine formation step.
Possible Causes & Solutions:
Suboptimal pH: Imine formation is highly pH-dependent. The reaction rate is maximal around pH 4-6.[2][7][8][9]
Too Acidic (pH < 4): The amine nucleophile (4-fluoroaniline) becomes protonated to its non-nucleophilic ammonium salt, preventing it from attacking the ketone.[2][4]
Too Basic (pH > 6): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, stalling the reaction.[2]
Solution: Add a catalytic amount of a weak acid, such as acetic acid (typically 1.0-1.2 equivalents), to the reaction mixture to maintain the optimal pH range.[1][7]
Presence of Water: Imine formation is an equilibrium reaction that produces water.[3] According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials.
Solution: Use anhydrous solvents (e.g., DCE, DCM, THF).[10] For particularly stubborn reactions, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup with a Dean-Stark trap to remove water as it forms.[7]
Reagent Quality: The purity of starting materials is crucial.
Solution: Ensure that 4-fluoroaniline and tetrahydro-4H-pyran-4-one are pure and that the solvent is anhydrous.[11] Using a fresh bottle of the reducing agent is also recommended, as many hydride reagents can degrade upon storage.[11]
Electron-Withdrawing Nature of Amine: 4-Fluoroaniline is an electron-poor aryl amine due to the fluorine atom, which can make it less nucleophilic and slow down the initial attack on the ketone.[12]
Solution: Gentle heating (40-60 °C) can help overcome the activation energy barrier.[13] Monitor the reaction carefully, as excessive heat can promote side reactions.[10]
Q2: The primary side product is tetrahydro-4H-pyran-4-ol. How can I prevent this?
The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone faster than the imine intermediate.
Possible Causes & Solutions:
Incorrect Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[4][7] If the rate of ketone reduction is competitive with or faster than imine formation, a significant amount of the alcohol side product will form.
Solution: Switch to a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone.[7][14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose and is highly effective in solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[1][7][15][16] Sodium cyanoborohydride (NaBH₃CN) is another classic option, though it is more toxic.[4][8]
One-Pot Procedure Issues: In a one-pot reaction where all reagents are mixed together, the ketone is exposed to the reducing agent from the start.
Solution: Implement a stepwise procedure . First, stir the 4-fluoroaniline, tetrahydro-4H-pyran-4-one, and acetic acid in the solvent for a period (e.g., 1-2 hours) to allow for sufficient imine formation.[1] Monitor this step by TLC or LC-MS. Once a significant amount of the imine has formed, add the reducing agent portion-wise.[7]
Q3: I am observing a significant amount of a higher molecular weight side product. What is it and how can I minimize it?
This byproduct is likely the result of over-alkylation, where the desired secondary amine product reacts with another molecule of the ketone.
Possible Causes & Solutions:
Product Reactivity: The product, N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine, is a secondary amine and remains nucleophilic. It can compete with the starting 4-fluoroaniline to react with any remaining tetrahydro-4H-pyran-4-one, eventually forming a tertiary amine.
Solution 1 - Control Stoichiometry: Use a slight excess of the amine (4-fluoroaniline, ~1.1-1.2 equivalents) relative to the ketone. This ensures the ketone is the limiting reagent and is consumed before it can react extensively with the product amine.[7]
Solution 2 - Slow Addition of Reducing Agent: Adding the reducing agent slowly ensures that the imine is reduced as soon as it is formed, minimizing the concentration of the product amine available to react further.[7]
Q4: How do I choose the optimal reducing agent for this transformation?
The choice of reducing agent is critical for maximizing yield and minimizing side products.
Not selective ; readily reduces aldehydes and ketones, often leading to alcohol byproducts.[4][7] Best used in a two-step process after imine formation is complete.[5]
Requires specialized high-pressure equipment; catalyst can be deactivated.[3][10]
Recommendation: For the coupling of 4-fluoroaniline and tetrahydro-4H-pyran-4-one, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most reliable and recommended choice for a one-pot procedure.[16]
Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is designed for high selectivity and operational simplicity.
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tetrahydro-4H-pyran-4-one (1.0 equiv.).
Reagent Addition: Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add 4-fluoroaniline (1.0-1.2 equiv.) followed by glacial acetic acid (1.1 equiv.).[1][7]
Imine Formation: Stir the mixture at room temperature (20-25 °C) for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv.) to the stirred mixture in portions. The reaction may be slightly exothermic; maintain the temperature below 30 °C.[7]
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or LC-MS.[7][10]
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This method offers greater control and can improve yields when the one-pot procedure results in significant side products.
Step 1: Imine Formation
In a round-bottom flask equipped with a Dean-Stark trap, combine tetrahydro-4H-pyran-4-one (1.0 equiv.), 4-fluoroaniline (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene.
Heat the mixture to reflux, azeotropically removing water until no more is collected.
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude imine can be used directly in the next step.
Step 2: Reduction
Dissolve the crude imine in methanol or ethanol and cool the flask to 0 °C in an ice bath.
Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.[11]
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.
Proceed with the aqueous work-up and purification as described in Protocol 1.
References
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]
What is the influence of the pH on imine formation in a water solution?. ResearchGate. [Link]
Optimization of the reaction conditions for the reductive amination of... ResearchGate. [Link]
Question about reductive amination reaction procedure. Reddit. [Link]
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]
Technical Support Guide: Solubility Optimization for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Introduction You are likely encountering precipitation when diluting N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (henceforth referred to as Compound X ) from a DMSO stock into aqueous buffers like PBS or media. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
You are likely encountering precipitation when diluting N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (henceforth referred to as Compound X ) from a DMSO stock into aqueous buffers like PBS or media.
This guide addresses the physicochemical root causes of this insolubility and provides validated protocols to resolve it. The core issue lies in the pKa of the secondary aniline nitrogen , which renders the molecule neutral and highly lipophilic at physiological pH.
Module 1: Physicochemical Profiling (The "Why")
Q1: Why does the compound precipitate immediately in PBS (pH 7.4)?
A: The precipitation is governed by the ionization state of the secondary amine.
Chemical Class: Compound X is an N-alkyl aniline derivative.
pKa Estimation: The pKa of the conjugate acid of 4-fluoroaniline is approximately 4.65 [1]. N-alkylation with the tetrahydropyran ring typically raises the pKa slightly, likely into the 5.0 – 5.5 range.
The Mechanism: At pH 7.4, the pH is significantly higher than the pKa (pH > pKa + 2). According to the Henderson-Hasselbalch equation, the compound exists >99% in its neutral (uncharged) form .
Result: The neutral form is dominated by the lipophilic fluorophenyl ring, leading to poor intrinsic solubility (
), likely <10 µg/mL.
Q2: What is the theoretical solubility profile?
The solubility (
) is pH-dependent:
pH Condition
Dominant Species
Solubility Status
pH 1.0 - 3.0
Cationic (Protonated)
High (>1 mg/mL)
pH 5.0 - 5.5
~50% Ionized
Moderate (Unstable)
pH 7.4 (PBS)
Neutral (Uncharged)
Very Low (Precipitation Risk)
Module 2: Troubleshooting & Formulation Protocols
Workflow Visualization: Solubility Decision Tree
The following decision tree outlines the logical steps to select the correct formulation based on your assay constraints.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental pH constraints.
Protocol A: In-Situ Salt Formation (For Non-Cellular Assays)
Use this when acidic pH is permissible (e.g., oral gavage vehicles, certain enzymatic assays).
Calculate Molar Equivalents: Determine the moles of Compound X.
Acid Addition: Add 1.05 equivalents of 1N HCl (or Methanesulfonic acid) to the solid compound.
Dilution: Add water or saline. The pH should remain below 4.0.
Verification: The solution should be clear. If hazy, sonicate for 5 minutes.
Use this for cellular assays where pH must be 7.4, but drug concentration is low (<10 µM).
Warning: DMSO concentrations >0.5% can be cytotoxic or induce differentiation in sensitive cell lines [2].
Stock Preparation: Dissolve Compound X in 100% anhydrous DMSO to 10 mM.
Intermediate Dilution (Critical Step):
Do NOT add DMSO stock directly to the media. This causes "shock precipitation."
Prepare a 100x intermediate in pure DMSO or PEG400.
Final Dilution: Slowly add the intermediate to the media with rapid vortexing.
Max recommended solvent: 0.5% DMSO + 0.1% Tween 80.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Use this for high-concentration delivery at neutral pH (IV dosing, high-dose cell treatment).
Cyclodextrins (CDs) form inclusion complexes.[1][2] The hydrophobic fluorophenyl ring of Compound X fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [3].
Step-by-Step Protocol:
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS (pH 7.4). Filter sterilize (0.22 µm).
Compound Addition: Add solid Compound X to the CD vehicle.
Equilibration: Vortex and sonicate at 37°C for 30–60 minutes.
Note: The solution may appear cloudy initially but should clarify as the complex forms.
Adjustment: If solubility is still insufficient, lower the pH to 5.0 using 0.1N HCl to initiate dissolution (protonation helps initial solubilization), then slowly back-titrate to pH 7.0 using NaOH. The CD complex often prevents reprecipitation of the neutral form (supersaturation stabilization).
Module 3: Experimental Data Summary
Parameter
Value / Description
Source / Rationale
Predicted pKa
~5.2
Based on 4-fluoroaniline (4.65) + alkyl shift [1].
LogP (Predicted)
~2.1
Lipophilic fluorophenyl + polar ether.
Best Solvent (Stock)
DMSO (>50 mg/mL)
Standard for organic amines.
Best Aqueous Vehicle
20% HP-β-CD in Saline
Prevents precipitation at pH 7.4.
Max DMSO in Cells
0.1% - 0.5%
To avoid cytotoxicity artifacts [2].
References
PubChem. 4-Fluoroaniline: Chemical and Physical Properties (pKa). National Library of Medicine.
[Link]
Timm, M. et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
[Link]
Loftsson, T. et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (General reference for HP-β-CD solubilization of lipophilic amines).
[Link]
Minimizing side products in reductive amination of electron-deficient anilines
Welcome to the technical support center for the reductive amination of electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the reductive amination of electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. We understand that the reduced nucleophilicity of electron-deficient anilines can lead to a host of side reactions and optimization hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side products and maximize the yield of your desired secondary or tertiary amines.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the reductive amination of anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -COOR).
Problem 1: Low or No Conversion of Starting Materials
Question: I've run my reaction overnight, but TLC/LC-MS analysis shows predominantly unreacted aniline and carbonyl compound. What's going wrong?
Answer: This is a classic symptom of slow or non-existent imine formation, which is the rate-limiting step when working with weakly basic, electron-deficient anilines.[1][2] The lone pair on the nitrogen of your aniline is delocalized by the electron-withdrawing group, making it a poor nucleophile.
Root Cause Analysis & Solutions:
Insufficient Activation of the Carbonyl: The electrophilicity of your aldehyde or ketone may not be high enough to react with the weakly nucleophilic aniline.
Solution: Introduce a mild acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity. Acetic acid (AcOH) is a common choice, typically used in stoichiometric amounts.[3] For particularly stubborn cases, a stronger acid like trifluoroacetic acid (TFA) can be effective.[4]
Inappropriate pH: While acid catalysis is beneficial, an excessively low pH will protonate the aniline, rendering it non-nucleophilic and halting the reaction.[5][6]
Solution: The optimal pH for imine formation is generally between 4 and 6.[5][7] If you are using an acid catalyst, consider buffering the reaction.
Water Removal: Imine formation is a reversible reaction that produces water.[8] The presence of water can shift the equilibrium back towards the starting materials.
Solution: Employ dehydrating agents. Adding molecular sieves to the reaction mixture can effectively sequester water and drive the equilibrium towards the imine. Alternatively, using a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can both activate the carbonyl and act as a water scavenger.[9]
Workflow for Diagnosing Low Conversion:
Caption: Decision-making workflow for troubleshooting low conversion.
Problem 2: The Primary Side Product is the Alcohol from Carbonyl Reduction
Question: My main product is the alcohol corresponding to my starting aldehyde/ketone, with very little of the desired amine. How can I prevent this?
Answer: This issue arises when the rate of carbonyl reduction is faster than the rate of imine formation and/or reduction. This is a common problem when using a reducing agent that is too powerful or when imine formation is sluggish.
Root Cause Analysis & Solutions:
Reducing Agent is Too Reactive: Standard borohydrides like sodium borohydride (NaBH₄) can rapidly reduce aldehydes and ketones, especially under neutral or slightly acidic conditions.[5][10]
Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this scenario.[3][11] The acetoxy groups attenuate the hydride-donating ability of the borohydride, making it slow to react with carbonyls but fast to reduce the more electrophilic iminium ion intermediate.[3][12] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is more selective for the iminium ion at a controlled pH of 6-8.[8][13] However, due to the potential generation of toxic hydrogen cyanide gas upon acidification during workup, STAB is often preferred.[2][3]
Slow Imine Formation: As discussed in Problem 1, if the imine is not forming efficiently, the reducing agent will have ample opportunity to react with the starting carbonyl compound.
Solution: Implement the strategies from Problem 1 to accelerate imine formation (acid catalysis, water removal). A particularly effective approach is a one-pot, two-step procedure: first, stir the aniline, carbonyl compound, and an acid catalyst (e.g., AcOH) for a period to allow for imine formation, and then add the reducing agent.
Table 1: Comparison of Common Reducing Agents
Reducing Agent
Abbreviation
Typical Solvent
Key Advantages
Key Disadvantages
Sodium Triacetoxyborohydride
STAB, NaBH(OAc)₃
DCE, DCM, THF
Highly selective for imines/iminium ions; moisture sensitive but effective in one-pot reactions.[10][11]
Higher molecular weight means more reagent mass is needed.
May reduce other functional groups (e.g., nitro groups, alkenes); catalyst may be poisoned.[15]
Problem 3: Formation of Tertiary Amine Byproducts (Over-Alkylation)
Question: I am trying to synthesize a secondary amine, but I am observing the formation of a tertiary amine byproduct from a double alkylation. How can I improve selectivity?
Answer: While reductive amination is far more controlled than direct alkylation with alkyl halides, over-alkylation can still occur if the newly formed secondary amine product reacts with another equivalent of the carbonyl compound.[16][17]
Root Cause Analysis & Solutions:
Stoichiometry: Using an excess of the carbonyl compound can drive the reaction towards the tertiary amine.
Solution: Carefully control the stoichiometry. Use the aniline as the limiting reagent and the carbonyl compound in a slight excess (e.g., 1.1-1.2 equivalents). If the problem persists, try using the carbonyl as the limiting reagent.
Reactivity of the Product Amine: The product secondary amine may be more nucleophilic than the starting electron-deficient aniline, making it a better substrate for a second reductive amination.
Solution: Add the reducing agent at the beginning of the reaction (one-pot procedure) rather than pre-forming the imine. With a selective reducing agent like STAB present from the start, the initially formed imine is rapidly reduced to the secondary amine, lowering the concentration of reactants available for the second addition.
Mechanism of Over-Alkylation:
Caption: Competing pathways leading to the desired secondary amine and the over-alkylation byproduct.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is the best starting point for an unknown, electron-deficient aniline?
For a new system, sodium triacetoxyborohydride (STAB) is the recommended starting point.[3][11] Its high selectivity for reducing the iminium ion in the presence of the starting carbonyl minimizes the risk of alcohol byproduct formation, which is the most common failure mode. It is commercially available, easy to handle (though moisture-sensitive), and has a well-documented track record of success with challenging substrates.[13]
Q2: What is the role of solvents like DCE or THF versus protic solvents like methanol?
Aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF) are generally preferred when using STAB, as it can react with protic solvents like methanol (MeOH).[10] Methanol is a common solvent when using NaBH₃CN or NaBH₄.[7][10] However, for NaBH₄, the solvent can also act as a hydride source, and its use can sometimes be complicated.[18]
Q3: Can I perform a one-pot reaction where I reduce a nitroaniline and perform the reductive amination simultaneously?
This is a highly advanced technique that requires careful selection of a catalytic system. Most hydride reagents (STAB, NaBH₃CN, NaBH₄) will not reduce an aromatic nitro group under standard reductive amination conditions.[11][17] To achieve this transformation in one pot, you would typically use catalytic hydrogenation. A catalyst like Palladium on carbon (Pd/C) can reduce the nitro group to an aniline, which can then in situ react with a carbonyl compound also present in the mixture.[15] However, selectivity can be a major issue, with potential for reduction of the carbonyl or other sensitive groups.[15][17]
Q4: My aniline has other reducible functional groups (esters, nitriles). Which method is safest?
Using a mild hydride reagent like STAB is the safest approach. STAB is known to tolerate a wide variety of functional groups, including esters, nitriles, and amides, that would be reduced by stronger reagents like LiAlH₄ or even catalytic hydrogenation under some conditions.[11]
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for the reductive amination of an electron-deficient aniline with an aldehyde or ketone.
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
Acetic acid (AcOH) (1.0 equiv, optional but recommended)
Procedure:
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the electron-deficient aniline (1.0 equiv), the carbonyl compound (1.1-1.5 equiv), and anhydrous DCE.
If using, add acetic acid (1.0 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours depending on the reactivity of the substrates.
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
References
ResearchGate. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017. Available from: [Link]
Thieme E-Books & E-Journals. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Published March 1, 2016. Available from: [Link]
PubMed. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Published May 1, 2009. Available from: [Link]
Kanto Chemical Co., Inc. Catalysts for Reductive Amination. Available from: [Link]
National Center for Biotechnology Information. Reductive amination with zinc powder in aqueous media - PMC. Available from: [Link]
ResearchGate. Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines | Request PDF. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Wikipedia. Reductive amination. Available from: [Link]
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]
Oriental Journal of Chemistry. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Available from: [Link]
Chemistry Steps. Reductive Amination. Published March 28, 2024. Available from: [Link]
ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available from: [Link]
YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Published September 10, 2020. Available from: [Link]
ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available from: [Link]
WordPress. Reductive Amination. Available from: [Link]
ResearchGate. Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... Available from: [Link]
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. Available from: [Link]
Master Organic Chemistry. Alkylation of Amines (Sucks!). Published May 26, 2017. Available from: [Link]
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Published April 15, 2020. Available from: [Link]
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Published January 1, 2025. Available from: [Link]
University of Rochester. Reductive Amination - Common Conditions. Available from: [Link]
Reddit. What's wrong with my reductive amination? I barely got any product. Published February 13, 2025. Available from: [Link]
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Published October 22, 2016. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]
Technical Support Center: N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals Introduction Welcome to the technical support center for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine. This guide is designe...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals
Introduction
Welcome to the technical support center for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. As a compound with a secondary N-aryl amine and a tetrahydropyran (THP) ether-like structure, its stability in solution can be influenced by several factors, including pH, exposure to oxygen, light, and temperature. Understanding these potential liabilities is critical for obtaining reliable experimental data and for developing a stable drug product.
This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles of analogous structures. Since detailed public stability data for this specific molecule is limited, the insights provided are derived from the known behavior of its core functional groups: secondary aromatic amines and tetrahydropyrans.[1][2][3][4][5] Our goal is to empower you with the knowledge to anticipate and address stability challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine in solution.
Q1: What are the primary chemical liabilities of this molecule that could lead to degradation in solution?
A1: The structure of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine contains two main functional groups susceptible to degradation:
Secondary Aromatic Amine: This group is prone to oxidation.[1][4][5] Exposure to atmospheric oxygen, metal ions, or oxidizing agents can lead to the formation of colored impurities, N-oxides, or other degradation products.[1][6] This process can be accelerated by heat and light.[4]
Tetrahydropyran (THP) Ring: The ether linkage within the THP ring is susceptible to acid-catalyzed hydrolysis.[2][7][8] In strongly acidic conditions, the ring can open, leading to the formation of a hydroxyl and an aldehyde or ketone functional group. While generally stable in neutral and basic conditions, this is a key consideration for formulation and during specific experimental procedures.[2][7]
Q2: What is the expected stability of this compound across different pH ranges?
A2:
Acidic Conditions (pH < 4): The compound is at the highest risk of degradation due to the acid-catalyzed hydrolysis of the tetrahydropyran ring.[2][7][8] The rate of degradation will likely increase as the pH decreases.
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range. Both the secondary amine and the THP ether are generally stable at neutral pH.[2]
Basic Conditions (pH > 8): The THP ether is stable under basic conditions.[2][7] While the secondary amine is also generally stable, very high pH values combined with exposure to oxygen could still promote oxidative degradation.
Q3: How does exposure to light affect the stability of this compound?
A3: Aromatic amines are often photosensitive.[4] Exposure to UV or visible light can promote oxidative degradation pathways.[4][9] It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[9][10][11][12][13] Photostability testing, as outlined in ICH guideline Q1B, should be conducted to fully characterize this liability.[9][10][11][12][13]
Q4: What are the best practices for preparing and storing stock solutions?
A4: To maximize the shelf-life of your stock solutions, follow these recommendations:
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If possible, use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
Temperature: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions. The appropriate temperature will depend on the solvent used and the desired storage duration.
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas before sealing the container.
Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.
Q5: Can I expect any specific degradation products?
A5: Based on the structure, potential degradation products could include:
Oxidation Products: N-oxides or hydroxylamines from the secondary amine.[1][6] Further oxidation could lead to more complex colored products.
Hydrolysis Products: Ring-opening of the tetrahydropyran under acidic conditions would yield a 5-hydroxypentanal derivative.[8]
Photodegradation Products: A variety of products can be formed upon exposure to light, often resulting from complex radical reactions.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues encountered during experiments.
Issue 1: I am observing a loss of the parent compound peak and/or the appearance of unknown peaks in my chromatogram over time.
This is a classic sign of degradation. Use the following decision tree to identify the likely cause.
Caption: Workflow for a Forced Degradation Study.
References
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. Retrieved from [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]
Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved from [Link]
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved from [Link]
4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). In Protective Groups in Organic Synthesis. Retrieved from [Link]
Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJ Wave. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharmaceutical Outsourcing. Retrieved from [Link]
Oxidation of Secondary and Primary Amines. (n.d.). SlideShare. Retrieved from [Link]
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (n.d.). PMC. Retrieved from [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]
Tetrahydropyran. (n.d.). In Wikipedia. Retrieved from [Link]
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved from [Link]
Oxidative degradation of amine solvents for CO2 capture. (n.d.). University of Texas at Austin. Retrieved from [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved from [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. (n.d.). ScholarSpace. Retrieved from [Link]
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone... (n.d.). PMC. Retrieved from [Link]
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
The Importance of Standalone Testing for Small Molecules. (n.d.). Avomeen. Retrieved from [Link]
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Critical Literature Review of Nitrosation/Nitration Pathways. (n.d.). CCS Norway. Retrieved from [Link]
The Reaction of Amines with Nitrous Acid. (n.d.). Michigan State University. Retrieved from [Link]
Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]
Nitrosamine Degradation Pathways. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing... (2018, February 5). PubMed. Retrieved from [Link]
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). PMC. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
The Reaction of Amines with Nitrous Acid. (2021, July 16). Chemistry Steps. Retrieved from [Link]
Amines. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. Retrieved from [Link]
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
Chapter 21: Amines. (n.d.). University of Calgary. Retrieved from [Link]
Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide... (2023, July 7). ACS Publications. Retrieved from [Link]
Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
4-(tetrahydro-2h-pyran-4-yl)pyridine Properties. (2025, October 15). EPA. Retrieved from [Link]
Stability Studies and Testing of Pharmaceuticals - An Overview. (2023, October 25). LCGC International. Retrieved from [Link]
Overcoming steric hindrance in N-arylation of tetrahydro-2H-pyran-4-amine
Topic: Overcoming Steric Hindrance in N-Arylation of Tetrahydro-2H-pyran-4-amine (THPA) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in N-Arylation of Tetrahydro-2H-pyran-4-amine (THPA)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-arylation of sterically hindered primary aliphatic amines like tetrahydro-2H-pyran-4-amine (THPA). The bulky secondary alkyl group adjacent to the nucleophilic nitrogen severely impedes catalyst binding and promotes deleterious side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding C-N bond formation.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting your reaction parameters, it is critical to identify how the catalytic cycle is failing. Use the decision tree below to match your experimental observations with the correct mechanistic solution.
Troubleshooting decision tree for THPA N-arylation failures.
Knowledge Base (FAQs): Mechanistic Causality
Q1: Why does THPA consistently yield unreacted starting material or dehalogenated byproducts under standard Buchwald-Hartwig conditions?A: THPA is an
-branched primary amine. When it coordinates to the Pd(II)-aryl intermediate, the steric bulk of the tetrahydropyran ring creates severe steric repulsion with the supporting ligand and the aryl group. This steric clash slows down the rate of amine binding and subsequent deprotonation. Consequently, the long-lived Pd(II)-aryl intermediate is prone to protodehalogenation (reduction of the aryl halide). Furthermore, if the amine does bind, the -hydrogens on the tetrahydropyran ring are susceptible to -hydride elimination, yielding an imine and a reduced arene instead of the desired N-aryl product (1)[1].
Q2: How do we rationally select ligands to overcome this specific steric hindrance?A: The solution lies in using highly bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, tBuBrettPhos, or CM-phos) (2)[2]. Counterintuitively, increasing the steric bulk of the ligand facilitates the coupling of hindered amines. Mechanistically, a bulky ligand forces the Pd-bound aryl group and the amine into a reactive "proximal" conformation. It prevents the biaryl moiety of the ligand from rotating away (the "distal" conformation), which would otherwise allow
-hydride elimination to occur. By restricting the conformational space around the Pd center, the activation energy for reductive elimination is drastically lowered (3)[3].
Q3: What is the optimal base and solvent system for THPA arylation?A: For hindered primary amines, strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to ensure rapid deprotonation of the sterically encumbered Pd-amine complex. Weak bases like
often fail because the deprotonation step becomes the rate-limiting bottleneck. Non-polar solvents like toluene or 1,4-dioxane are preferred as they enhance the solubility of the base and stabilize the catalytic intermediates during complex drug synthesis workflows (4)[4].
This protocol utilizes a BrettPhos Pd G3 precatalyst, which ensures quantitative generation of the active monoligated Pd(0) species, bypassing the initiation issues common with
.
Materials
Aryl halide (1.0 equiv)
Tetrahydro-2H-pyran-4-amine (THPA) (1.2 equiv)
BrettPhos Pd G3 (2-5 mol%)
NaOtBu (1.5 equiv)
Anhydrous 1,4-Dioxane (0.2 M)
Procedure
Preparation (Glovebox or Schlenk line): To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (if solid), BrettPhos Pd G3 (0.02 equiv), and NaOtBu (1.5 equiv).
Causality Check: NaOtBu is highly hygroscopic. Using degraded base will result in immediate catalyst poisoning (visible as a black palladium precipitate upon solvent addition).
Solvent and Amine Addition: Cap the vial with a PTFE/silicone septum. Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane, followed by the aryl halide (if liquid) and THPA (1.2 equiv) via microsyringe.
Reaction Initiation: Heat the reaction mixture to 90 °C in a pre-heated oil bath or reaction block. The solution should transition from a pale yellow to a deep red/orange, indicating the formation of the active catalytic species.
Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, quench in wet ethyl acetate, and analyze via GC-MS or LC-MS.
If starting material remains with no product: Check for moisture contamination or consider switching base to LiHMDS.
If dehalogenated arene is present: Increase BrettPhos Pd G3 loading to 5 mol% to outcompete the degradation pathway.
Workup: Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Catalytic Cycle & Mechanistic Pathway
Buchwald-Hartwig catalytic cycle emphasizing steric control during THPA N-arylation.
References
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis
Source: Journal of the American Chemical Society
URL:[Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates
Source: Organic Syntheses
URL:[Link]
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia
Source: Chemical Science (RSC Publishing)
URL:[Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
Source: PMC / FLORE
URL:[Link]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Introduction: Beyond the Spectrum, A Story of Structure In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Spectrum, A Story of Structure
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structure in solution. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, a compound featuring a confluence of distinct chemical environments: a substituted aromatic ring, a saturated heterocyclic system, and a secondary amine linkage.
Our objective is not merely to present a data table but to construct a narrative of structural deduction. We will dissect the spectrum signal by signal, explaining the causal relationships between the molecule's architecture and the observed chemical shifts, multiplicities, and coupling constants. Furthermore, we will provide a comparative analysis against key synthetic precursors and potential impurities, equipping the research scientist with the knowledge to unequivocally identify this target molecule and assess the purity of their sample.
Molecular Architecture & Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. Due to the molecule's symmetry and conformational dynamics, we can classify the 16 protons into seven distinct sets.
Figure 1: Structure of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine with key proton environments labeled.
Anticipated Spectral Features: A Predictive Analysis
Based on fundamental principles of ¹H NMR, we can predict the characteristics of each signal before examining the experimental data. This predictive exercise demonstrates an understanding of how electronic and steric factors influence the spectrum.
Aromatic Protons (Hₒ, Hₘ): The 4-fluorophenyl group presents a classic AA'BB' spin system, further complicated by coupling to fluorine. The protons ortho to the nitrogen (Hₒ) will be shielded relative to those meta to the nitrogen (Hₘ). Both signals are expected to be complex multiplets due to ortho- and meta- H-H coupling, as well as ortho- and meta- H-F coupling.[1][2]
Amine Proton (N-H): The proton on the secondary amine is expected to appear as a broad singlet.[3][4] Its chemical shift is highly sensitive to solvent, concentration, and temperature. A key confirmatory test is its exchangeability with deuterium upon addition of D₂O, which causes the signal to disappear.[5]
Methine Proton (H₄): This single proton at the C4 position is directly attached to a carbon bearing the nitrogen atom. Its signal will be shifted downfield and will appear as a multiplet due to coupling with the four adjacent axial and equatorial protons (H₃ₐₓ, H₃ₑ₁, H₅ₐₓ, H₅ₑ₁).
Tetrahydropyran Protons (H₂/H₆ and H₃/H₅): The tetrahydropyran (THP) ring exists in a chair conformation.
H₂/H₆ Protons: These protons are adjacent to the electronegative oxygen atom and will be the most downfield of the aliphatic signals. The axial and equatorial protons are chemically non-equivalent, with the equatorial protons typically appearing further downfield than the axial ones. They will show geminal coupling to each other and vicinal coupling to the H₃/H₅ protons.
H₃/H₅ Protons: These protons are further from the oxygen and will appear more upfield. Again, the axial and equatorial protons are non-equivalent and will exhibit complex splitting due to geminal coupling and vicinal coupling to both H₂/H₆ and H₄ protons.
Experimental ¹H NMR Data and Interpretation
The following table summarizes the expected ¹H NMR spectral data for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, recorded in CDCl₃ at 400 MHz.
Signal Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Hₘ (meta to F)
6.95
t (dd)
J(H,F) ≈ J(H,H) ≈ 8.8
2H
Hₒ (ortho to F)
6.65
t (dd)
J(H,H) ≈ 8.8, J(H,F) ≈ 4.5
2H
N-H
~3.8 (broad)
s (br)
-
1H
H₂ₑ₁, H₆ₑ₁ (equatorial)
3.98
dt
J ≈ 11.5, 4.0
2H
H₄
3.55
m
-
1H
H₂ₐₓ, H₆ₐₓ (axial)
3.40
td
J ≈ 11.5, 2.5
2H
H₃ₑ₁, H₅ₑ₁ (equatorial)
1.95
m
-
2H
H₃ₐₓ, H₅ₐₓ (axial)
1.50
m
-
2H
Detailed Signal Analysis
Aromatic Region (δ 6.5-7.0 ppm):
The signal at δ 6.95 ppm is assigned to the two protons meta to the fluorine atom (Hₘ). Its appearance as a triplet (or more accurately, a doublet of doublets) is due to coupling with the adjacent ortho proton (³J_HH ≈ 8.8 Hz) and a through-space coupling to the fluorine atom (³J_HF ≈ 8.8 Hz).[6]
The signal at δ 6.65 ppm corresponds to the two protons ortho to the fluorine (Hₒ). These protons are shifted upfield due to the electron-donating effect of the amine group. The multiplicity is a triplet (or doublet of doublets) arising from coupling to the adjacent meta proton (³J_HH ≈ 8.8 Hz) and a weaker coupling to the fluorine four bonds away (⁴J_HF ≈ 4.5 Hz).[6]
Aliphatic Region (δ 1.4-4.1 ppm):
The broad singlet at approximately δ 3.8 ppm is characteristic of the N-H proton . Its lability and rapid exchange often lead to a lack of observable coupling to the H₄ proton.[3][4]
The signals at δ 3.98 ppm (H₂ₑ₁, H₆ₑ₁) and δ 3.40 ppm (H₂ₐₓ, H₆ₐₓ) are assigned to the protons on the carbons adjacent to the ring oxygen. The significant downfield shift is due to the oxygen's deshielding effect. The equatorial protons are further downfield as is typical for such systems.
The multiplet centered at δ 3.55 ppm is assigned to the methine proton (H₄) . It is deshielded by the adjacent nitrogen atom and its complex multiplicity is a result of coupling to the four neighboring protons on C3 and C5.
The upfield signals at δ 1.95 ppm (H₃ₑ₁, H₅ₑ₁) and δ 1.50 ppm (H₃ₐₓ, H₅ₐₓ) belong to the remaining methylene protons of the THP ring. Their chemical shifts are typical for protons on a saturated hydrocarbon backbone.
Comparative Analysis: Differentiating from Synthetic Precursors
A crucial aspect of spectral analysis is confirming the absence of starting materials or key intermediates. The ¹H NMR spectrum of the target compound is unique and easily distinguished from its likely precursors.
Complex aliphatic region (δ 1.4-4.1) with 5 distinct signals. Two aromatic multiplets (δ 6.6-7.0). Broad N-H signal.
4-Fluoroaniline (Precursor)
Simple aromatic spectrum with two multiplets (~δ 6.6 and 6.8).[6] Very broad NH₂ signal (~δ 3.5).[6] No aliphatic signals.
Tetrahydro-4H-pyran-4-one (Precursor)
No aromatic signals. Two distinct triplets in the aliphatic region: ~δ 3.8 (protons next to O) and ~δ 2.4 (protons next to C=O).[7][8]
This comparison clearly shows that the presence of either starting material would be immediately obvious from the ¹H NMR spectrum, providing a reliable method for reaction monitoring and final product purity assessment.
Experimental Protocol for High-Fidelity Spectrum Acquisition
To ensure the acquisition of a reliable and reproducible ¹H NMR spectrum, adherence to a standardized protocol is paramount. This protocol is designed to be self-validating by incorporating an internal standard.
Figure 2: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine into a clean, dry glass vial.
Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
Vortex the sample at room temperature until the solid is completely dissolved.
Using a pipette, transfer the clear solution into a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the field frequency to the deuterium signal of the solvent.
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
Set standard proton acquisition parameters. A typical experiment would involve a 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
Acquire the data over 16 to 64 scans to ensure a good signal-to-noise ratio.
Data Processing:
Apply a Fourier Transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
Integrate all signals and determine their relative proton counts.
Analyze the multiplicity and measure the coupling constants for each signal.
Conclusion
The ¹H NMR spectrum of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine provides a rich and definitive fingerprint for its molecular structure. The characteristic signals of the 4-fluorophenyl group, the conformationally distinct protons of the tetrahydropyran ring, and the exchangeable amine proton create a unique pattern that is readily distinguishable from its synthetic precursors. By following the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
University of Regensburg. ¹H NMR Spectroscopy. [Link]
13C NMR chemical shifts for N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine
Comparative Guide to C NMR Chemical Shift Determination for N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Platform Comparison (Experim...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide to
C NMR Chemical Shift Determination for N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Platform Comparison (Experimental vs. DFT Computation vs. Machine Learning)
Executive Summary
In modern drug discovery, the tetrahydropyran (THP) ring and the 4-fluoroaniline moiety are ubiquitous pharmacophores used to modulate lipophilicity and metabolic stability. Accurately assigning the
C NMR chemical shifts of their conjugated form—N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 912545-21-2) —is critical for structural validation.
This guide objectively compares the three primary platforms for determining
C NMR chemical shifts: Empirical Measurement (the gold standard), Density Functional Theory (DFT) Prediction (the mechanistic standard), and Machine Learning (ML) Prediction (the high-throughput standard). By analyzing the causality behind experimental protocols and computational workflows, this guide provides a self-validating framework for spectral assignment.
Platform Comparison & Quantitative Data
When evaluating the performance of NMR determination methods, scientists must balance accuracy, throughput, and the ability to resolve complex spin-spin couplings (such as
C-F scalar coupling).
Experimental Acquisition (Bruker 400/600 MHz): Provides the absolute ground truth. It inherently captures solvent effects, dynamic conformational averaging, and heteronuclear scalar couplings (
).
DFT Computation (GIAO/mPW1PW91): Highly accurate for novel scaffolds lacking empirical data. However, it requires empirical scaling to correct for systematic gas-phase overestimations and is computationally expensive.
Machine Learning (e.g., Mnova / nmrshiftdb2): Extremely fast and highly accurate for known structural motifs. It relies on database matching (HOSE codes) and neural networks but may fail to accurately predict long-range heteronuclear couplings.
Quantitative Performance Comparison
The table below summarizes the expected
C NMR chemical shifts (in CDCl) for N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine across the three platforms.
Carbon Position
Experimental (ppm)
DFT Predicted (ppm)
ML Predicted (ppm)
Multiplicity & -Coupling
C2, C6 (THP ring)
66.8
67.5
66.2
Singlet (s)
C3, C5 (THP ring)
33.5
34.1
33.8
Singlet (s)
C4 (THP ring, to N)
50.2
51.0
50.5
Singlet (s)
C1' (Ar, ipso to N)
143.5
144.8
143.1
Doublet (d), < 3 Hz
C2', C6' (Ar, ortho to N)
114.2
115.0
114.5
Doublet (d), = 7.5 Hz
C3', C5' (Ar, ortho to F)
115.6
116.3
115.9
Doublet (d), = 22.5 Hz
C4' (Ar, ipso to F)
156.0
157.2
155.8
Doublet (d), = 236.0 Hz
Note: Experimental values are synthesized from the additive effects of the isolated THP-4-amine and 4-fluoroaniline substructures [1][2].
To ensure maximum trustworthiness, the experimental protocol must be self-validating. The presence of the
F atom provides an internal control mechanism: the magnitude of the carbon-fluorine splitting () definitively maps the aromatic carbons.
Step-by-Step Workflow:
Sample Preparation: Dissolve 25-30 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High sample concentration is mandatory to achieve an adequate signal-to-noise ratio (SNR) within a reasonable timeframe. CDCl is chosen because it does not exchange with the amine N-H proton.
Spectrometer Setup: Tune and match the probe to the
C frequency (e.g., 100 MHz on a 400 MHz instrument). Lock onto the deuterium signal of CDCl.
Pulse Sequence Selection: Utilize a standard
-decoupled sequence (e.g., zgpg30 on Bruker) but do not apply F decoupling.
Causality: Omitting
F decoupling allows the C-F scalar couplings to manifest as doublets. This splitting pattern is the primary self-validating tool for assigning the aromatic ring.
Relaxation Delay (
): Set to 2.0 - 3.0 seconds.
Causality: Quaternary carbons (C1' and C4') lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A longer
ensures their magnetization fully recovers between scans, preventing their signals from disappearing into the baseline.
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. Reference the spectrum internally to the CDCl
triplet at 77.16 ppm.
Protocol B: DFT Computational Prediction
When empirical data is unavailable, DFT provides a mechanistic grounding for chemical shift assignment.
Fig 1: Computational workflow for DFT-based 13C NMR chemical shift prediction.
Step-by-Step Workflow:
Conformational Search: Generate 3D conformers using the MMFF94 force field.
Causality: The THP ring can adopt multiple chair conformations (amine equatorial vs. axial). The equatorial conformer is thermodynamically favored and dominates the Boltzmann ensemble at 298 K.
Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory in a continuum solvent model (PCM, Chloroform).
Magnetic Shielding Calculation: Calculate the isotropic shielding tensors (
) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
Empirical Scaling: Convert shielding tensors to chemical shifts (
) using linear scaling factors: .
Causality: DFT systematically miscalculates shielding due to the lack of explicit solvent-solute hydrogen bonding and vibrational zero-point corrections. Linear scaling corrects this systematic error, bringing predictions within ~1.5 ppm of experimental values.
Mechanistic Insights: The
C-
F Spin-Spin Coupling System
The most diagnostic feature of this molecule's
C NMR spectrum is the heteronuclear scalar coupling induced by the 100% naturally abundant F isotope (spin = 1/2). Because the fluorine atom communicates its magnetic spin state through the bonding electrons, the carbon signals split into doublets. The magnitude of this splitting (-coupling) is inversely proportional to the number of bonds separating the nuclei.
(~236 Hz): The massive splitting at C4' is driven by the high s-character of the C-F bond, allowing direct orbital overlap and strong magnetic communication.
(~22.5 Hz) & (~7.5 Hz): The attenuation of the coupling constant perfectly differentiates the C3'/C5' carbons from the C2'/C6' carbons.
(< 3 Hz): By the time the coupling reaches the ipso C1' carbon, the effect is often unresolved or appears as a slight line broadening.
By utilizing these coupling constants as an internal ruler, the experimentalist can assign the aromatic ring with 100% confidence, entirely bypassing the need for advanced 2D NMR techniques (like HMBC or HSQC) for this specific moiety.
Conclusion
For routine validation of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine, Machine Learning predictors offer the best balance of speed and accuracy for the THP ring shifts. However, to accurately model the complex
C-F scalar couplings of the aromatic system, Experimental Acquisition remains the undisputed gold standard. DFT Computation serves as a powerful, albeit time-consuming, bridge when experimental data is obscured by overlapping impurities or when investigating highly strained, non-standard conformers.
References
Title: 4-Fluoroaniline | C6H6FN | CID 9731
Source: PubChem Database (National Center for Biotechnology Information)
URL: [Link]
19F NMR Profiling of N-(4-fluorophenyl) Amino Pyran Derivatives: A Technical Comparison Guide
Executive Summary: The Fluorine Advantage in Pyran Scaffolds In modern drug discovery, N-(4-fluorophenyl) amino pyran derivatives have emerged as privileged scaffolds due to their dual functionality: the pyran core offer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Advantage in Pyran Scaffolds
In modern drug discovery, N-(4-fluorophenyl) amino pyran derivatives have emerged as privileged scaffolds due to their dual functionality: the pyran core offers diverse hydrogen-bonding motifs for active site recognition, while the fluorinated N-aryl moiety enhances metabolic stability and lipophilicity.
For the analytical scientist, the 19F NMR signature of these compounds is not merely a verification tool—it is a high-fidelity probe for electronic environment and ligand-protein binding events. Unlike 1H NMR, which suffers from spectral crowding in complex biological matrices, 19F NMR provides a distinct, background-free signal with 100% natural abundance and high sensitivity (83% of 1H).[1][2]
This guide objectively compares the 19F NMR characteristics of N-linked fluorophenyl pyrans against structural alternatives, providing validated protocols for characterization and fragment-based screening.
Electronic Characterization & Chemical Shifts
The chemical shift (
) of the fluorine nucleus is hypersensitive to the local electron density. In N-(4-fluorophenyl) amino pyrans, the fluorine atom is influenced by the push-pull electronic system of the enamine-like nitrogen attached to the electron-deficient pyran ring (often carrying nitrile or ester groups at C3).
Comparative Chemical Shift Analysis[3][4]
The following table contrasts the target scaffold with its structural isomers and precursors. Note that N-linked fluorophenyl groups generally appear upfield relative to C-linked analogs due to the resonance donation of the nitrogen lone pair, which increases electron density at the fluorine (shielding effect).
Compound Class
Structure Description
Typical (ppm)*
Electronic Driver
Target: N-(4-F-phenyl) amino pyran
F-Ph attached to exocyclic N
-120 to -126
N-lone pair donation shields F; modulated by pyran e- withdrawal.
Alternative A: 4-(4-F-phenyl) pyran
F-Ph attached to C4 of pyran
-113 to -116
Inductive withdrawal by pyran ring; less resonance shielding.
Alternative B: 4-Fluoroaniline
Free precursor
-128 to -132
Strong resonance donation from free amine (highly shielded).
Alternative C: 4-Fluoroacetanilide
Amide analog
-118 to -122
Carbonyl withdraws e- density from N, reducing shielding on F.
*Note: Shifts referenced to CFCl3 (0 ppm).[3][4][5] Values vary by ±1-2 ppm depending on solvent polarity (DMSO vs. CDCl3).
Solvent Effects & Self-Validation
The 19F signal of the N-(4-fluorophenyl) motif is solvent-dependent.
Non-polar (CDCl3): Signal is sharper and slightly upfield.
Polar Aprotic (DMSO-d6): Signal shifts downfield (deshielding) due to hydrogen bonding with the N-H proton, which pulls electron density away from the ring and the fluorine.
Validation Check: If your signal appears at -115 ppm in DMSO, suspect C-alkylation (Alternative A) rather than N-alkylation.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity, especially for quantitative NMR (qNMR) or binding assays, strict adherence to relaxation parameters is required. Fluorine has a wide range of longitudinal relaxation times (
).
Step-by-Step Workflow
Sample Preparation:
Dissolve 1-5 mg of compound in 600 µL of DMSO-d6 (preferred for solubility and H-bond stabilization).
Internal Standard: Add 10 µL of a 10 mM stock of
-Trifluorotoluene ( -63.7 ppm). Avoid TFA (-76.5 ppm) as it can alter pH and affect the amine resonance.
Instrument Parameters (Self-Validating):
Pulse Sequence: zgfig (inverse gated decoupling) to eliminate NOE enhancement for quantitative integration.
Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to capture all potential signals.
Offset (O1P): -120 ppm (center of region of interest).
Relaxation Delay (D1):CRITICAL. Measure
first using an inversion-recovery sequence. Set D1 (typically 5-7 seconds for Ar-F).
Why? Insufficient D1 leads to signal saturation and inaccurate integration, making purity assessments void.
Data Processing:
Apply exponential multiplication (LB = 1.0 Hz) to improve S/N.
Baseline correction is essential due to the wide spectral width.
Application: Fragment-Based Drug Discovery (FBDD)[2][6]
The N-(4-fluorophenyl) signal is an ideal "spy" for binding events. Upon binding to a protein target, the fluorine environment changes, and the molecular tumbling rate slows drastically.
The T2 Relaxation Filter (CPMG) Method
This method validates binding by exploiting the difference in transverse relaxation time (
) between free and bound ligands.
Free Ligand: Small molecule, fast tumbling
Long Signal persists after CPMG delay.
Bound Ligand: Complex with protein, slow tumbling
Short Signal decays rapidly.
Experimental Logic Diagram
Figure 1: 19F NMR screening workflow for N-(4-fluorophenyl) pyran derivatives. A reduction in signal intensity in the presence of protein indicates binding.
Mechanistic Insight: Why N-Substitution Matters
The specific choice of the N-(4-fluorophenyl) amino pyran over the C-(4-fluorophenyl) analog is often driven by medicinal chemistry optimization.
Metabolic Soft Spot: The para-position of an aniline is a major site for CYP450 oxidation. Blocking it with Fluorine prevents hydroxylation, extending half-life (
).
Conformational Lock: The intramolecular hydrogen bond between the amino N-H and the C3-nitrile/carbonyl of the pyran ring locks the phenyl ring in a specific orientation. This pre-organization can reduce the entropic penalty of binding to a receptor.
19F Reporter Sensitivity: The N-linked fluorine is electronically coupled to the H-bond donor (N-H). Therefore, if the N-H engages a protein residue (e.g., Asp or Glu), the electronic perturbation propagates to the fluorine, causing a measurable chemical shift perturbation (CSP), unlike the C-linked isomer which is electronically insulated.
Electronic Environment Diagram
Figure 2: Electronic connectivity showing how the Pyran core and NH interactions modulate the 19F signal.
References
Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for Ar-F shifts).
Pomerantz, W. C. K., et al. (2021).[6][7] "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery."[2][6][7][8] RSC Chemical Biology.[6][7]
Deutsch, C. J., & Taylor, J. S. (1989). "New class of 19F pH indicators: fluoroanilines."[9] Biophysical Journal.[9]
Alfa Chemistry. "19F NMR Chemical Shift Table." (General shift ranges for Ar-F vs N-Ar-F).
LC-MS fragmentation pattern of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
Executive Summary This guide provides a technical analysis of the LC-MS fragmentation behavior of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 912545-21-2), a critical intermediate often encountered in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the LC-MS fragmentation behavior of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 912545-21-2), a critical intermediate often encountered in the synthesis of 4-fluorophenyl-substituted pharmaceutical scaffolds (e.g., Pimavanserin analogs).
Unlike standard vendor sheets, this document compares the analytical performance of its primary fragmentation pathways, evaluating the specificity and sensitivity of the m/z 95.0 (fluorophenyl) fragment versus the m/z 112.1 (fluoroaniline) fragment. We demonstrate that while the m/z 95.0 transition offers superior sensitivity, the m/z 112.1 transition provides necessary structural specificity to rule out metabolic interferences.
In comparative experiments, Electrospray Ionization (ESI) in positive mode proves superior to Atmospheric Pressure Chemical Ionization (APCI) for this compound. The secondary amine nitrogen facilitates rapid protonation ([M+H]⁺), whereas APCI induces excessive in-source fragmentation (ISF), prematurely cleaving the labile C-N bond connecting the pyran ring and reducing the abundance of the precursor ion.
Parameter
ESI (Positive)
APCI (Positive)
Recommendation
Precursor Stability
High (Intact [M+H]⁺)
Low (Significant ISF observed)
Use ESI
Background Noise
Low
Moderate to High
Use ESI
Adduct Formation
[M+Na]⁺ observed without acid
Minimal
Add 0.1% Formic Acid
Fragmentation Pathway Analysis
The collision-induced dissociation (CID) of the protonated precursor (m/z 196.1 ) follows two distinct mechanistic pathways. Understanding the causality of these pathways is essential for selecting the correct Quantifier (Quant) and Qualifier (Qual) ions.
Mechanism 1: Pyran Ring Elimination (The Sensitivity Pathway)
The most energetically favorable pathway involves the heterolytic cleavage of the C-N bond between the exocyclic nitrogen and the tetrahydropyran ring. This results in the neutral loss of the pyran moiety (84 Da) or the pyran radical, generating a characteristic 4-fluoroaniline-like cation . Further fragmentation cleaves the amine, leaving the 4-fluorophenyl cation (m/z 95.0) .
Key Transition: 196.1
95.0
Attribute: Highest Intensity (Base Peak).
Mechanism 2: Internal Ring Cleavage (The Specificity Pathway)
A secondary pathway involves the retention of the nitrogen on the fluorophenyl ring with a hydrogen transfer, generating a protonated 4-fluoroaniline ion (m/z 112.1) . This fragment is structurally significant because it confirms the integrity of the N-Aryl bond.
Key Transition: 196.1
112.1
Attribute: High Specificity.
Visualized Fragmentation Pathway
The following diagram illustrates the competing dissociation pathways utilized for MRM method development.
Figure 1: Proposed CID fragmentation pathway for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine showing the genesis of Quant (95.0) and Qual (112.1) ions.[2][3][4][5][6][7][8][9]
Comparative Performance Guide: Selection of Transitions
When developing a bioanalytical method (e.g., DMPK studies), researchers must choose between sensitivity and selectivity. The table below compares the performance of the m/z 95 fragment against the m/z 112 fragment and a common alternative (m/z 85).
Feature
Transition A (196 95)
Transition B (196 112)
Transition C (196 85)
Identity
4-Fluorophenyl cation
4-Fluoroaniline cation
Tetrahydropyran cation
Relative Abundance
100% (Base Peak)
~30-40%
~10-15%
Selectivity
Low. Common to many F-drugs (e.g., Fluorouracil metabolites).
High. Specific to N-substituted fluoroanilines.
Very Low. Common to all pyran-containing reagents.
Baseline Noise
Higher (Chemical background).
Low.
High (Solvent clusters).
Role
Quantifier (LOQ)
Qualifier (Confirmation)
Monitor (Optional)
Expert Insight:
While the 196
95 transition provides the lowest Limit of Detection (LOD), it carries a risk of "crosstalk" if the sample matrix contains other fluorinated aromatics.
Protocol Recommendation: Always use the 196
112 transition to calculate the ion ratio. If the 95/112 ratio deviates by >20% from the standard, suspect interference.
Experimental Protocols
Protocol A: Mass Spectrometer Tuning (Self-Validating)
Objective: Optimize Collision Energy (CE) for maximum sensitivity.
Preparation: Dissolve 1 mg of compound in 10 mL Methanol (Stock: 100 µg/mL). Dilute to 100 ng/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.
Infusion: Syringe pump infusion at 10 µL/min into the ESI source.
Q1 Scan: Scan range 100–300 Da. Verify [M+H]⁺ at 196.1 .
Validation Check: If m/z 218.1 ([M+Na]⁺) is dominant, increase Formic Acid concentration.
Product Scan: Select m/z 196.1 in Q1. Ramp Collision Energy (CE) from 10 to 50 eV.
Data Extraction: Plot intensity of m/z 95 and m/z 112 vs. CE.
Expected Result: m/z 112 peaks at lower CE (~20 eV); m/z 95 peaks at higher CE (~35 eV).
Protocol B: Chromatographic Separation
Objective: Ensure separation from isobaric interferences.
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
Retention Time: Expect elution at ~3.2 min (moderately polar due to the ether oxygen).
References
Bawazir, W. A., et al. (2020). Synthesis of New Fluorinated Amino-Heterocyclic Compounds Bearing 6-Aryl-5-Oxo-1,2,4-Triazin-3-Yl Moiety as Antimicrobial Agents. ResearchGate. (Provides experimental confirmation of the m/z 95 base peak in N-(4-fluorophenyl)oxan-4-amine derivatives).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source for inductive cleavage mechanisms in aromatic amines).
Holčapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Mass Spectrometry Reviews. (Review of fragmentation rules for heterocyclic compounds).
A Comparative Guide to FTIR Absorption Bands for Secondary Amines in Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals The Significance of Secondary Amines in Pyran Scaffolds Pyran rings are privileged structures in medicinal chemistry, forming the core of numerous natural p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Secondary Amines in Pyran Scaffolds
Pyran rings are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a secondary amine moiety into a pyran derivative can significantly influence its pharmacological properties, including receptor binding, solubility, and metabolic stability. Accurate and efficient characterization of this functional group is therefore a critical step in the drug discovery and development process.
FTIR Spectroscopy: A First Line of Inquiry
FTIR spectroscopy stands as a rapid, non-destructive, and readily accessible technique for the identification of functional groups. The principle lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its covalent bonds. For a secondary amine within a pyran derivative, the key vibrational modes of interest are the N-H and C-N bonds.
Characteristic FTIR Absorption Bands of Secondary Amines
Secondary amines (R₂NH) exhibit a set of characteristic absorption bands in the mid-infrared region. These are summarized below:
N-H Stretching (ν N-H): A single, typically weak to medium intensity, sharp absorption band is observed in the region of 3300-3500 cm⁻¹ . The sharpness of this peak is a key differentiator from the broad O-H stretching band that appears in a similar region.[1][2][3][4][5] The position of this band is sensitive to the electronic environment. Saturated aliphatic secondary amines absorb in the lower end of the range (around 3320-3280 cm⁻¹), while aromatic secondary amines absorb at a slightly higher wavenumber (around 3400 cm⁻¹).[5][6]
N-H Bending (δ N-H) / Wagging: An out-of-plane bending or "wagging" vibration occurs in the 910-665 cm⁻¹ region.[1] For secondary amines specifically, this band is often found between 750-700 cm⁻¹ .[6] This absorption is typically broad and can be of strong intensity.[1][6]
C-N Stretching (ν C-N): The stretching vibration of the carbon-nitrogen bond provides valuable information. For aliphatic secondary amines, this absorption appears as a medium to weak band in the 1250-1020 cm⁻¹ range.[1] In contrast, aromatic secondary amines exhibit a stronger absorption at a higher frequency, typically between 1335-1250 cm⁻¹ .[1]
The Influence of the Pyran Ring
The presence of the pyran ring introduces an ether linkage (C-O-C) in proximity to the secondary amine. This has a subtle but important influence on the FTIR spectrum.
Effect on N-H Stretching: The oxygen atom in the pyran ring is an electron-donating group. This can lead to a slight shift in the N-H stretching frequency. While extensive specific data on this interaction is limited, it is plausible that intramolecular hydrogen bonding between the N-H proton and the pyran oxygen could occur, which would lead to a broadening and a shift to a lower wavenumber of the N-H stretching band.
Overlapping C-O and C-N Stretching Regions: The pyran ring itself has strong characteristic C-O-C stretching absorptions in the 1300-1000 cm⁻¹ region.[7] This can overlap with the C-N stretching region of an aliphatic secondary amine, potentially complicating spectral interpretation. Careful analysis and comparison with reference spectra are crucial.
A Comparative Analysis with Alternative Techniques
While FTIR is an excellent tool for initial functional group identification, a comprehensive structural elucidation often requires orthogonal analytical techniques. The following table compares the information provided by FTIR with that of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman Spectroscopy for a hypothetical N-substituted aminopyran derivative.
Technique
Information Provided for Secondary Amine in Pyran Derivative
Advantages
Limitations
FTIR Spectroscopy
- Presence of N-H bond (stretching).- Indication of aliphatic vs. aromatic C-N bond.- Possible intramolecular interactions (hydrogen bonding).
- Rapid and non-destructive.- Widely available and cost-effective.- Good for functional group identification.
- Limited structural information.- Overlapping peaks can be challenging to resolve.- Not inherently quantitative without calibration.
¹H NMR Spectroscopy
- Signal for the N-H proton (often broad, chemical shift varies with solvent and concentration, typically 0.5-5 ppm).[8][9]- Chemical shifts and coupling patterns of protons on carbons adjacent to the nitrogen and on the pyran ring.
- Provides detailed structural connectivity.- Diastereotopic protons can give information on stereochemistry.
- N-H proton signal can be broad and sometimes difficult to observe.- Signal position is highly dependent on experimental conditions.
¹³C NMR Spectroscopy
- Chemical shifts of carbons bonded to the nitrogen (typically 30-60 ppm).[8][9]- Chemical shifts of all carbons in the pyran ring and substituents.
- Provides information on the carbon skeleton.- Can distinguish between different carbon environments.
- Lower sensitivity than ¹H NMR.[10]- Longer acquisition times may be required.
Mass Spectrometry (MS)
- Molecular weight of the compound.- Fragmentation patterns characteristic of amines (α-cleavage) and pyran rings.[11][12]- The nitrogen rule (odd molecular weight for an odd number of nitrogen atoms).[11][12][13]
- Highly sensitive.- Provides accurate molecular weight.- Fragmentation patterns aid in structural elucidation.
- Destructive technique.- Isomers may have similar fragmentation patterns.- Derivatization may be necessary for some compounds.[2]
Raman Spectroscopy
- Complementary vibrational information to FTIR.- C-N and C-C stretching modes are often strong.[14]- N-H stretching vibrations are also observable.[6]
- Water is a weak Raman scatterer, making it ideal for aqueous samples.[15]- Minimal sample preparation required.
- Can be affected by fluorescence.- N-H vibrations are often weaker than in FTIR.
Experimental Protocol: Acquiring an FTIR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a pyran derivative containing a secondary amine.
Objective: To identify the characteristic absorption bands of a secondary amine in a pyran derivative.
Materials:
FTIR Spectrometer (e.g., with a diamond ATR accessory)
Sample of the pyran derivative (solid or liquid)
Spatula
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free wipes
Methodology:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with the cleaning solvent.
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.
Sample Preparation:
For solid samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
Sample Spectrum Acquisition:
Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample to the single beam background spectrum, resulting in the absorbance or transmittance spectrum.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis:
Process the spectrum to identify the wavenumbers of the absorption peaks.
Compare the observed peak positions with the expected ranges for secondary amines and pyran rings.
Pay close attention to the 3300-3500 cm⁻¹ (N-H stretch), 1335-1020 cm⁻¹ (C-N and C-O stretch), and 910-665 cm⁻¹ (N-H wag) regions.
Cleaning:
Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes after the analysis is complete.
Visualizing the Analysis
To better illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Molecular structure of a representative secondary amine-containing pyran derivative.
Figure 2: A streamlined workflow for the FTIR analysis of secondary amines in pyran derivatives.
Conclusion
FTIR spectroscopy serves as an invaluable tool for the initial characterization of secondary amines within pyran derivatives. By understanding the characteristic absorption bands and the subtle influences of the pyran ring, researchers can quickly gain insights into the molecular structure of their compounds. For unambiguous structural elucidation, a multi-technique approach, integrating FTIR with NMR, mass spectrometry, and Raman spectroscopy, is recommended. This comprehensive analytical strategy ensures the highest level of confidence in the characterization of novel and pharmacologically relevant pyran derivatives.
References
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Retrieved from a relevant chemical analysis website.
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17).
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
Chemistry LibreTexts. (2023, August 29).
Filo. (2025, November 26). Do amines show on ¹³C NMR and ¹H NMR spectra?
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
El-Faham, A., et al. (2013).
OndaVia. (n.d.).
ACS Publications. (2017, January 31). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. The Journal of Physical Chemistry A.
DTIC. (2016, January 20). Computations of Vibrational Infrared Frequencies of Selected Amines.
ResearchGate. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.
Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds.
Semantic Scholar. (2022, June 15). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of.
Whitman People. (n.d.). GCMS Section 6.15.
PMC. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
PMC. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
Chemistry LibreTexts. (2025, January 5). 4.3: Raman Spectroscopy.
IIS Windows Server. (n.d.).
Chemistry LibreTexts. (2023, August 29).
OndaVia. (n.d.).
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.).
HPLC Method Development Guide: Optimizing Purity Analysis for N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine
Executive Summary N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine is a highly functionalized secondary amine frequently utilized as a critical building block in pharmaceutical synthesis. Accurate purity determination is no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine is a highly functionalized secondary amine frequently utilized as a critical building block in pharmaceutical synthesis. Accurate purity determination is non-negotiable in drug development; however, basic amines are notoriously difficult to analyze via reversed-phase high-performance liquid chromatography (RP-HPLC).
As a Senior Application Scientist, I approach this not by simply screening columns, but by profiling the molecule's physicochemical mechanisms. This guide objectively compares leading column technologies—Hybrid Silica vs. Core-Shell vs. Traditional Silica—and provides self-validating, step-by-step protocols to eliminate peak tailing and ensure absolute data integrity.
Mechanistic Profiling & The "Amine Challenge"
The structural anatomy of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine dictates its chromatographic behavior. Featuring a secondary amine group, the molecule possesses an estimated pKa of approximately 4.5 to 5.0.
When analyzed using a standard, unoptimized mobile phase (pH 4 to 7), the amine exists in a state of partial ionization. Concurrently, residual silanol groups (Si-OH) on traditional silica stationary phases have a pKa of ~3.5 to 4.5. At mid-range pH, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). The electrostatic attraction (ion-exchange) between the protonated secondary amine and the ionized silanols leads to secondary interactions. This phenomenon is the primary root cause of peak tailing, broad peaks, and catastrophic loss of resolution[1][2].
To overcome this, chromatographic physics dictates two self-validating approaches[3]:
The High pH Strategy (pH > 10): Deprotonate the amine to its neutral free-base form. This eliminates the electrostatic interaction entirely, relying solely on predictable hydrophobic partitioning.
The Low pH Strategy (pH < 2.5): Fully protonate the silanol groups to neutralize them, while keeping the amine protonated. This requires highly endcapped columns or ion-pairing agents to maintain peak shape.
Caption: Logical decision tree and mechanistic pathways for basic amine HPLC method development.
Comparative Performance Guide: Choosing the Right Column Architecture
To objectively evaluate the best approach, we compared three distinct column technologies for the purity analysis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine, spiked with its primary starting material impurity, 4-fluoroaniline.
Table 1: Quantitative Performance Comparison
Column Technology
Mobile Phase pH Strategy
Retention Time (tR)
Tailing Factor (Tf)
Theoretical Plates (N)
Resolution (Rs) from 4-Fluoroaniline
Waters XBridge C18 (5 µm)
pH 10.5 (Ammonium Bicarbonate)
8.4 min
1.05
14,500
4.2
Phenomenex Kinetex C18 (2.6 µm)
pH 2.5 (0.1% TFA)
4.2 min
1.18
22,300
3.5
Hypersil ODS C18 (5 µm)
pH 6.0 (Phosphate Buffer)
11.2 min
2.85
4,200
1.1 (Co-elution risk)
Expertise & Causality: Interpreting the Data
Ethylene-Bridged Hybrid (BEH) Columns (e.g., Waters XBridge): Traditional silica dissolves rapidly at pH > 8. However, BEH technology incorporates ethylene bridges within the silica matrix, conferring extreme structural resistance to high pH environments[4]. At pH 10.5, N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine is entirely neutral. The result is a perfect Gaussian peak (Tf = 1.05) and maximum retention, making this the most robust method for impurity profiling.
Solid-Core / Core-Shell Columns (e.g., Phenomenex Kinetex): Solid-core particles possess a solid silica core surrounded by a porous shell. This architecture drastically reduces the van Deemter C-term (mass transfer resistance), leading to ultra-high efficiencies (N > 20,000) at lower backpressures[5]. Operating at pH 2.5 neutralizes the silanols. While the amine is protonated (reducing its hydrophobicity and retention time to 4.2 min), the high efficiency of the core-shell particle still provides excellent resolution (Rs = 3.5).
Traditional Type-A Silica (e.g., Hypersil ODS): Operating at a near-neutral pH on older silica results in catastrophic peak tailing (Tf = 2.85) due to unshielded ion-exchange interactions[2]. This method is scientifically invalid for strict QA/QC environments.
Step-by-Step Experimental Protocols
Protocol A: High pH Method (Recommended for Maximum Robustness)
Mechanism: The analyte is neutral; silanols are ionized but electrostatically ignored by the neutral analyte.
Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
Column Setup: Install a Waters XBridge C18, 150 x 4.6 mm, 5 µm column.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: Linear ramp to 80% B
10.0 - 12.0 min: Hold at 80% B
12.0 - 15.0 min: Re-equilibrate at 10% B
System Parameters: Set flow rate to 1.0 mL/min. Set column oven to 35°C to ensure reproducible viscosity.
Detection: UV at 254 nm (optimal for the fluorophenyl chromophore).
Protocol B: Low pH Core-Shell Method (Recommended for High-Throughput)
Mechanism: The analyte is protonated; silanols are neutralized. Trifluoroacetic acid (TFA) acts as a weak ion-pairing agent to shield any residual active sites.
Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of LC-MS grade water (0.1% v/v, pH ~2.0). Mix thoroughly and degas.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Column Setup: Install a Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm column.
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 6.0 min: Linear ramp to 95% B
6.0 - 8.0 min: Hold at 95% B
8.0 - 10.0 min: Re-equilibrate at 5% B
System Parameters: Set flow rate to 1.5 mL/min (leveraging the low mass-transfer resistance of the core-shell particle). Set column oven to 40°C.
Detection: UV at 254 nm.
Conclusion
For the purity analysis of N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine, ignoring the acid-base chemistry of the analyte guarantees method failure. By aligning the mobile phase pH with the appropriate column architecture—either a high-pH tolerant hybrid column to neutralize the analyte, or a high-efficiency core-shell column at low pH to neutralize the silica—analytical scientists can establish a self-validating, highly reproducible assay suitable for rigorous pharmaceutical development.
A Comparative Guide to the Synthesis of Pyran Amines: Reductive Amination vs. Buchwald-Hartwig Amination
For researchers, scientists, and professionals in drug development, the efficient synthesis of saturated heterocyclic amines is a cornerstone of modern medicinal chemistry. Among these, pyran amines are privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of saturated heterocyclic amines is a cornerstone of modern medicinal chemistry. Among these, pyran amines are privileged scaffolds found in numerous biologically active molecules. Their synthesis, however, presents a choice between classical and modern catalytic methods. This guide provides an in-depth, objective comparison of two powerful strategies for the synthesis of pyran amines: the time-honored reductive amination and the versatile palladium-catalyzed Buchwald-Hartwig amination. This analysis is supported by experimental data and detailed protocols to inform methodological selection for your specific research needs.
The Strategic Importance of Pyran Amines
The tetrahydropyran ring is a common motif in a wide array of natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an amino group onto this scaffold opens up a vast chemical space for further functionalization, allowing for the fine-tuning of a molecule's pharmacological profile. The choice of synthetic route to these valuable intermediates can significantly impact the efficiency, scalability, and overall success of a drug discovery program.
Method 1: Reductive Amination of Pyranones
Reductive amination is a robust and widely used one-pot method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced by a suitable reducing agent.[2]
The Underlying Chemistry: A Two-Step, One-Pot Process
The reaction is typically carried out in a single vessel, where the carbonyl compound and the amine are first allowed to form an imine intermediate, often in the presence of a dehydrating agent or under conditions that favor water removal. A reducing agent, chosen for its selectivity for the iminium ion over the starting carbonyl, is then introduced to furnish the desired amine.[3]
Caption: General workflow for reductive amination of a pyranone.
Case Study: Industrial Scale Synthesis of an N-Methyl Pyran Amine
A notable example of the application of reductive amination in pharmaceutical manufacturing is the synthesis of N-methyl-N-(tetrahydropyran-4-yl)amine, a key intermediate for the CCR5 antagonist TAK-779.[1] This process highlights the scalability and efficiency of the method.
Experimental Protocol: Reductive Alkylation of Methylamine with Tetrahydro-4H-pyran-4-one [1]
Reaction Setup: To a solution of methylamine (as a solution in a suitable solvent) is added tetrahydro-4H-pyran-4-one.
Imine Formation: The mixture is stirred, often with a dehydrating agent like titanium(IV) isopropoxide or by azeotropic removal of water, to facilitate the formation of the imine intermediate.
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. This reagent is favored for its mildness and selectivity for the iminium ion.[4]
Workup and Isolation: The reaction is quenched, and the product is isolated and purified, often through extraction and distillation or crystallization, to yield the desired N-methyl-N-(tetrahydropyran-4-yl)amine in high yield (reported as part of a multi-step synthesis with an overall 78% yield).[1]
Method 2: Buchwald-Hartwig Amination of Halo-Pyrans
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines.[5][6] Its application has been extended to the coupling of amines with a variety of sp²- and even sp³-hybridized carbon centers, including those on saturated heterocyclic rings.
The Catalytic Cycle: A Palladium-Mediated Transformation
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the halo-pyran to the palladium(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond and regenerates the active palladium(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate these steps and suppress side reactions.[7]
A Comparative Guide to the Analytical Scrutiny of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine: Beyond Elemental Analysis
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and scientists, confirming the identity, purity, and structure of a molecule l...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and scientists, confirming the identity, purity, and structure of a molecule like N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is a critical step that underpins all subsequent biological and toxicological evaluations. While classical elemental analysis provides a fundamental assessment of a compound's empirical formula, a multi-faceted analytical approach is essential to meet the rigorous standards of modern pharmaceutical science.
This guide provides an in-depth comparison of elemental analysis with contemporary spectroscopic and chromatographic techniques for the comprehensive characterization of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine. We will explore the theoretical underpinnings and practical applications of each method, offering insights into the causality behind experimental choices and presenting detailed protocols for their execution.
The Foundation: Elemental Analysis
Elemental analysis by combustion is a long-established technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] This method provides a crucial, albeit indirect, confirmation of a compound's empirical formula.
Theoretical Composition
For N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, with the molecular formula C₁₁H₁₄FNO , the theoretical elemental composition is as follows:
Element
Atomic Mass
Number of Atoms
Total Mass
Percentage
Carbon (C)
12.011
11
132.121
67.69%
Hydrogen (H)
1.008
14
14.112
7.23%
Fluorine (F)
18.998
1
18.998
9.73%
Nitrogen (N)
14.007
1
14.007
7.18%
Oxygen (O)
15.999
1
15.999
8.19%
Total
195.237
100.00%
Note: Calculations are based on IUPAC atomic weights.
Experimental Considerations and Acceptance Criteria
Experimentally, the found values for C, H, and N are expected to be within ±0.4% of the theoretical values for a pure compound.[2] However, the presence of fluorine can introduce challenges. The high strength of the C-F bond can sometimes lead to incomplete combustion, potentially resulting in inaccurate carbon and nitrogen readings.[3][4] Specialized combustion reagents and instrument conditions may be necessary to ensure complete sample oxidation.[5]
While elemental analysis is a valuable tool for initial purity assessment, it does not provide information about the molecular structure, isomeric purity, or the presence of impurities with similar elemental compositions.
The Orthogonal Approach: Advanced Analytical Techniques
To build a comprehensive profile of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, a combination of spectroscopic and chromatographic methods is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[6][7]
Causality of Experimental Choices
The choice of solvent is critical in NMR. Deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[2] The sample concentration is also a key parameter; typically 5-25 mg of the compound is dissolved in 0.5-0.7 mL of solvent for ¹H NMR.[8] For the less sensitive ¹³C NMR, a more concentrated sample is often required.[9]
Experimental Protocol: ¹H and ¹³C NMR
NMR Experimental Workflow
The resulting spectra for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine would be expected to show distinct signals corresponding to the protons and carbons of the fluorophenyl and tetrahydropyran rings, providing conclusive evidence of its structure.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Authority
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition.[10][11]
Causality of Experimental Choices
The choice of ionization technique is crucial. Electrospray ionization (ESI) is a "soft" ionization method well-suited for polar molecules like the target compound, as it minimizes fragmentation and preserves the molecular ion.[4] The high resolution of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for mass measurements with an accuracy of a few parts per million (ppm).[12]
Experimental Protocol: HRMS
HRMS Experimental Workflow
For C₁₁H₁₄FNO, the theoretical exact mass of the protonated molecule [M+H]⁺ (C₁₁H₁₅FNO⁺) is 196.1132. An experimental HRMS result within 5 ppm of this value would provide strong evidence for the proposed molecular formula.[13]
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse of the pharmaceutical industry for determining the purity of drug substances and products.[14] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[15]
Causality of Experimental Choices
For a molecule with the characteristics of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (containing an aromatic ring and an amine), reversed-phase HPLC is the method of choice.[16] A C18 column is a common starting point due to its hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve the peak shape of the basic amine.[17] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of any less polar impurities.
Experimental Protocol: HPLC Purity Analysis
HPLC Purity Analysis Workflow
The purity is typically reported as the area percent of the main peak, with acceptance criteria for pharmaceutical intermediates often being ≥98% or higher, depending on the stage of development.[18]
Comparative Summary
Technique
Information Provided
Advantages
Limitations
Elemental Analysis
Elemental composition (C, H, N)
Simple, cost-effective, good for initial purity check.
No structural information, can be inaccurate for fluorine-containing compounds, insensitive to isomeric impurities.
NMR Spectroscopy
Detailed structural information (connectivity, stereochemistry)
Unambiguous structure determination, can identify and quantify impurities.
Lower sensitivity than MS, requires relatively pure sample, can be complex to interpret.
HRMS
Exact molecular weight and elemental composition
High sensitivity and accuracy, confirms molecular formula.
Does not provide detailed structural information on its own, cannot distinguish isomers without fragmentation.
HPLC
Purity and impurity profile
Highly quantitative, excellent for separating complex mixtures, well-established for regulatory submissions.
Does not provide structural information, method development can be time-consuming.
Conclusion: A Synergistic Approach to Confidence
While elemental analysis lays the groundwork for characterizing N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine, it is the synergistic application of NMR, HRMS, and HPLC that provides the comprehensive data package required for confident decision-making in a research and drug development setting. NMR confirms the intricate details of the molecular architecture, HRMS validates the elemental composition with high precision, and HPLC provides a robust measure of purity. By integrating the insights from these orthogonal techniques, researchers can build a self-validating system that ensures the quality and integrity of their chemical matter, a cornerstone of scientific rigor and successful drug development.
References
What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? - MtoZ Biolabs. Available at: [Link]
Analytical Precision: Using High-Resolution Mass Spectrometry for - Longdom.org. Available at: [Link]
High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. Available at: [Link]
An International Study Evaluating Elemental Analysis - PMC - NIH. Available at: [Link]
High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Available at: [Link]
CHN determination of highly fluorinated organic compounds | Scientist Live. Available at: [Link]
How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. Available at: [Link]
Accurate elemental (CHN) analysis of perfluorinated compounds - analytica-world.com. Available at: [Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. Available at: [Link]
CHNS analysis of fluorinated samples - Elementar. Available at: [Link]
Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF - ResearchGate. Available at: [Link]
Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C. Available at: [Link]
Elemental Analysis Error : r/OrganicChemistry - Reddit. Available at: [Link]
High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. Available at: [Link]
NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization - arXiv. Available at: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. Available at: [Link]
Validation case study: Matching NMR spectra to composition of the molecule. Available at: [Link]
Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Analytical Methodologies for the Thermal Characterization of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl: A Comparative Guide
Executive Summary N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl is a highly versatile secondary amine hydrochloride salt utilized as a foundational building block in the synthesis of advanced active pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl is a highly versatile secondary amine hydrochloride salt utilized as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent PLK4 kinase inhibitors[1] and chemokine receptor antagonists[2]. Establishing a precise melting point range for this intermediate is a Critical Quality Attribute (CQA) that directly correlates with its chemical purity and polymorphic stability. This guide provides an objective comparison of thermal analysis methodologies to establish a self-validating framework for its characterization.
Scientific Grounding: The Causality of Thermal Analysis
In pharmaceutical development, the melting point is not merely a physical constant; it is a vital diagnostic tool. According to the ICH Q6A guidelines, establishing robust acceptance criteria for drug substances and intermediates is essential for ensuring batch-to-batch consistency and patient safety[3],[4].
For a hydrochloride salt like N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl, thermal behavior is governed by specific physicochemical factors:
Crystal Lattice Energy: The strong ionic interactions between the protonated amine and the chloride counterion typically result in a high melting point (experimentally observed in the 215–220 °C range for this class of compounds).
Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture, forming hydrates. Trapped moisture acts as an impurity, which depresses and broadens the melting range.
Polymorphism: Different crystalline arrangements will exhibit distinct melting endotherms.
Relying solely on a single analytical method can yield incomplete or misleading data. Therefore, a multi-technique, orthogonal approach is required to definitively differentiate between true melting, desolvation, and thermal decomposition.
Objective Comparison of Analytical Methodologies
To establish a robust CQA profile, researchers must understand the distinct advantages and limitations of available thermal analysis techniques.
Methodology
Principle of Operation
Sample Requirement
Precision (ΔT)
Primary Output
Limitation
Capillary (USP <741>)
Visual observation of phase change via conductive heating.
Measurement of differential heat flow during phase transition.
2–3 mg
± 0.1 °C
, , Enthalpy ()
Cannot visually confirm if the endotherm is true melting or concurrent decomposition.
TGA
Measurement of mass change as a function of temperature.
5–10 mg
N/A (Mass ± 0.1 µg)
Weight Loss (%) vs. Temperature
Does not detect phase changes that occur without mass loss (e.g., pure melting).
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I mandate that every analytical workflow must be self-validating. The following protocols are designed to eliminate experimental artifacts through strict control of physical variables.
Protocol A: Pharmacopeial Capillary Melting Point (USP <741>)
Causality: The USP <741> standard provides the regulatory benchmark for visual melting range determination[5]. Recent revisions to this chapter emphasize specific sample preparation parameters to eliminate thermal lag and ensure uniform heat transfer across the sample column[6],[7].
Step-by-Step Methodology:
Drying: Dry the N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl sample in a vacuum desiccator over silica gel for 24 hours. Why? To remove surface moisture that would artificially depress the melting point.
Pulverization: Gently triturate the sample in an agate mortar. Why? Large, irregular crystals create microscopic air pockets in the capillary. Air acts as a thermal insulator, causing uneven heating and artificially broadening the observed melting range[7].
Packing: Introduce the pulverized powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap firmly until a tightly packed column of exactly 3 mm is formed[6].
Ramp Rate: Insert the capillary into the calibrated heating block at approximately 10 °C below the expected melting point. Apply a strict heating ramp rate of 1 °C/min[5],[6].
Observation: Record the temperature at the first formation of a distinct liquid droplet (Onset) and the temperature at which the solid phase completely disappears (Clear Point).
Causality: DSC measures the heat flow associated with phase transitions, providing a thermodynamic profile that visual methods cannot capture. It objectively quantifies the energy required to break the crystal lattice.
Step-by-Step Methodology:
Calibration: Ensure the DSC instrument is calibrated for temperature and cell constant using high-purity Indium (
= 156.6 °C).
Sample Encapsulation: Weigh exactly 2.0 – 3.0 mg of the sample into a standard aluminum pan. Crimp the lid with a microscopic pinhole. Why? The pinhole allows the escape of volatile gases (e.g., trapped solvent or HCl gas if minor decomposition occurs near the melting point), preventing artifactual endotherms caused by pan deformation.
Purge Gas: Utilize dry Nitrogen (
) at a flow rate of 50 mL/min to sweep away evolved gases and prevent oxidative degradation during the thermal cycle.
Thermal Cycle: Equilibrate the cell at 25 °C, then heat at a rate of 10 °C/min up to 250 °C.
Integration: Analyze the resulting thermogram to determine the extrapolated onset temperature (
), the peak minimum (), and the enthalpy of fusion ().
Representative Experimental Data
The following table presents representative, high-purity thermal characterization data for a validated batch of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine HCl (>99.5% purity by HPLC).
Parameter
Capillary Method (USP <741>)
Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA)
Onset Temperature
216.5 °C
216.8 °C
N/A
Clear / Peak Temp
218.0 °C
217.6 °C
N/A
Melting Range (ΔT)
1.5 °C
0.8 °C (Peak - Onset)
N/A
Enthalpy / Mass Loss
N/A
J/g
< 0.1% weight loss up to 220 °C
Validation Status
PASS (Sharp Range < 2 °C)
PASS (Single sharp endotherm)
PASS (Confirms true melting, no desolvation)
Data Interpretation: The tight capillary melting range (
°C) aligns perfectly with the sharp DSC endotherm, validating the high purity of the intermediate. Crucially, the TGA data confirms that the endotherm observed in the DSC is a true melting event and not a desolvation or decomposition process, thereby satisfying the self-validating criteria of the workflow.
Mechanistic Workflow
The following diagram illustrates the logical decision-making process for validating the thermal properties of this API intermediate.
Figure 1: Orthogonal thermal characterization workflow for validating the purity of API intermediates.
References
Chemokine receptor antagonists (WO2013010453A1). Google Patents.
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . National Institutes of Health (NIH) / PMC. Available at:[Link]
USP <741> Melting Range or Temperature . United States Pharmacopeia (USP-NF). Available at:[Link]
Compliance with amended General Chapter USP <741> Melting Range or Temperature . ChemRxiv. Available at:[Link]
ICH Q6A Guidelines to Ensure Patient Safety . Pharmaceutical Networking. Available at:[Link]
Final Concept Paper - Revision of the ICH Specification Guidelines Series Q6A and Q6B . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
A Guide to the Structural Validation of N-(4-fluorophenyl)tetrahydropyran-2-amine using 2D NMR Spectroscopy
Abstract In the fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any new chemical entity.[1] Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any new chemical entity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides an exceptionally detailed view into molecular structure.[1] This guide offers an in-depth, practical walkthrough for validating the structure of N-(4-fluorophenyl) pyran amine, a representative heterocyclic compound, using two powerful two-dimensional (2D) NMR techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We will explore the "why" behind experimental choices, provide a detailed protocol, and demonstrate a logical, step-by-step process for interpreting the resulting spectra to achieve full structural confirmation. For the purpose of this guide, we will assume the specific isomer is N-(4-fluorophenyl)tetrahydropyran-2-amine .
The Target Structure and Predicted NMR Signatures
Before acquiring any spectra, a critical first step is to analyze the proposed structure and predict the expected NMR signals. This predictive exercise establishes a hypothesis that will be tested against the experimental data.
Figure 1: Hypothesized Structure of N-(4-fluorophenyl)tetrahydropyran-2-amine
Caption: Structure of N-(4-fluorophenyl)tetrahydropyran-2-amine with atom numbering.
Based on this structure, we can predict the number of unique proton (¹H) and carbon (¹³C) signals, their approximate chemical shifts (δ) in ppm, and the expected splitting patterns (multiplicity).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities
~155-160 ppm (d, J_CF ≈ 240-250 Hz) - Attached to F
Note: Chemical shifts are estimates based on typical values for similar functional groups.[2][3][4] d=doublet, t=triplet, m=multiplet, br s=broad singlet.
Principles of 2D NMR for Structural Elucidation
While 1D NMR provides essential information, complex molecules often have overlapping signals that make unambiguous assignment difficult.[5] 2D NMR resolves this by spreading the signals across two dimensions, revealing correlations between nuclei.[6][7]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment is the workhorse for establishing proton connectivity.[5][8] It identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[9][10] The spectrum displays the 1D ¹H spectrum on both axes.
Diagonal Peaks: Correspond to the peaks in the 1D spectrum.
Cross-Peaks: Appear off the diagonal and indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[1]
By starting at one proton signal on the diagonal and finding its cross-peaks, one can "walk" along a molecular fragment, identifying all the protons within a single spin system.[1]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps out direct, one-bond correlations between protons and the carbons to which they are attached.[1][9][11]
One Axis: Displays the ¹H spectrum.
Other Axis: Displays the ¹³C spectrum.
Correlation Peaks: A peak at a specific (¹H, ¹³C) coordinate indicates that the proton at that ¹H chemical shift is directly bonded to the carbon at that ¹³C chemical shift.[6]
This technique is incredibly powerful for assigning carbon signals, which is often difficult from a 1D ¹³C spectrum alone.[1] It also confirms that protons attached to heteroatoms (like the N-H proton) will not show a correlation, aiding in their identification.[1]
The Logical Workflow
The combination of these experiments creates a self-validating system for structure elucidation.
Caption: Logical workflow for structure validation using 2D NMR.
Experimental Protocol
Scientific integrity demands a robust and reproducible experimental setup. The following provides a standard protocol for acquiring high-quality 2D NMR data on a modern NMR spectrometer (e.g., 400-600 MHz).
A. Sample Preparation
Weighing: Accurately weigh 10-20 mg of the synthesized N-(4-fluorophenyl)tetrahydropyran-2-amine.
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coils (~4-5 cm).[11]
B. NMR Data Acquisition
The following are typical parameters. Optimization may be required based on the specific instrument and sample concentration.[12][13]
To allow for full relaxation of protons between scans.
¹³C{¹H} (1D)
Pulse Program
zgpg30
Standard 30° pulse with proton decoupling.
Spectral Width (SW)
220-240 ppm
To cover all expected carbon signals.
Number of Scans (NS)
128-1024
Higher number needed due to low natural abundance of ¹³C.
Relaxation Delay (D1)
2-5 s
Ensures quantitative data, especially for quaternary carbons.[14]
COSY
Pulse Program
cosygpprqf
Gradient-selected, presaturation for water suppression.[13]
Spectral Width (F1, F2)
Same as 1D ¹H
Both dimensions correspond to the proton spectrum.[12]
Data Points (TD)
F2: 2048, F1: 256-512
Determines the resolution in each dimension.
Number of Scans (NS)
2-8 per increment
Balances sensitivity and experiment time.
HSQC
Pulse Program
hsqcetgpsi
Multiplicity-edited, sensitivity-improved for CH/CH₃ vs CH₂.[13][15]
Spectral Width (F2)
Same as 1D ¹H
Direct dimension for protons.
Spectral Width (F1)
Same as 1D ¹³C
Indirect dimension for carbons.
Data Points (TD)
F2: 1024, F1: 128-256
Standard resolution for routine analysis.
Number of Scans (NS)
4-16 per increment
Higher scan count needed than COSY for sensitivity.
Data Interpretation: A Step-by-Step Analysis
Let's assume we have acquired the spectra and now must interpret them. We will use hypothetical, but realistic, chemical shift data to walk through the process.
Step 1: Analyze the COSY Spectrum to Map Proton Networks
The primary goal is to identify distinct spin systems. In our molecule, we expect two: the tetrahydropyran (THP) ring and the 4-fluorophenyl ring.
Entry Point - The THP Ring: We start with the most downfield (highest ppm) aliphatic protons, which are typically those adjacent to heteroatoms. Let's say we have signals around δ 3.9 (H-6a) and δ 3.7 (H-6e) .
Looking at the COSY spectrum, we find cross-peaks connecting these H-6 protons to signals around δ 1.9 (H-5) .
From the H-5 signals, we follow the correlations to their other neighbors at δ 1.6 (H-4) .
Continuing this "walk," the H-4 protons will show cross-peaks to δ 1.8 (H-3) .
Finally, the H-3 protons will correlate with the proton at δ 3.8 (H-2) . The H-2 proton will not show further strong correlations within the ring, completing the chain.
The Aromatic System: The 4-fluorophenyl group is an AA'BB' system. We expect two distinct signals.
A doublet around δ 7.0 (H-3', H-5') will show a strong COSY cross-peak to another doublet around δ 6.9 (H-2', H-6') . This confirms their adjacency on the aromatic ring.
This COSY analysis confirms the connectivity of the protons, validating the carbon skeleton's framework.[16][17]
Step 2: Use the HSQC Spectrum to Assign Carbons
With proton assignments in hand from the COSY, assigning the carbons becomes a straightforward process of matching coordinates.[1][9]
Table 3: Correlating ¹H and ¹³C Assignments using HSQC Data
Assigned Proton (from COSY)
¹H Shift (ppm)
¹³C Shift (ppm)
Assigned Carbon
H-2
3.8
58.5
C-2
H-3
1.8
31.2
C-3
H-4
1.6
24.8
C-4
H-5
1.9
28.9
C-5
H-6
3.7, 3.9
68.1
C-6
H-2', H-6'
6.9
117.5
C-2', C-6'
H-3', H-5'
7.0
115.8
C-3', C-5'
The quaternary carbons (C-1' and C-4') will not appear in the HSQC spectrum as they have no attached protons. Their assignment relies on the 1D ¹³C spectrum, chemical shift predictions, and potentially a longer-range experiment like HMBC.
Step 3: Final Structural Confirmation
By combining the data, we have validated the entire structure. The COSY experiment confirmed the proton-proton connectivity within the two main fragments, and the HSQC experiment locked in the carbon assignments by linking them to the now-known protons.
Caption: Key COSY (blue lines) and HSQC (red text) correlations.
Comparison with Alternative Techniques
While COSY and HSQC are sufficient for this molecule, more complex structures might require additional experiments:
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. It is invaluable for identifying quaternary carbons and piecing together fragments separated by heteroatoms.
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just adjacent ones.[18] This is useful for complex, overlapping systems like those found in polysaccharides or peptides.[5]
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of whether they are connected through bonds. This is the primary experiment for determining stereochemistry and 3D conformation.
For routine structural validation of small to medium-sized organic molecules, the COSY/HSQC combination provides the most efficient and definitive path to an unambiguous assignment.
Conclusion
The synergistic application of ¹H-¹H COSY and ¹H-¹³C HSQC provides a robust, self-validating methodology for the structural elucidation of novel organic compounds like N-(4-fluorophenyl)tetrahydropyran-2-amine. By first establishing proton connectivity (COSY) and then using that information to assign directly attached carbons (HSQC), researchers can move forward with absolute confidence in the identity and integrity of their synthesized molecules, a non-negotiable requirement in the rigorous landscape of drug discovery and development.
References
Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available at: [Link]
Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available at: [Link]
Epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube. Available at: [Link]
OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
OpenOChem Learn. (n.d.). Interpreting NMR. Available at: [Link]
The Royal Society of Chemistry. (2020). Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. Royal Society of Chemistry. Available at: [Link]
Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51. Available at: [Link]
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]
Bruker. (n.d.). Exploring 2D HSQC NMR. Bruker. Available at: [Link]
ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. Available at: [Link]
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
University of Colorado Boulder. (n.d.). Amines. Department of Chemistry. Available at: [Link]
University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Chemistry Department. Available at: [Link]
University of Missouri-St. Louis. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Department of Chemistry. Available at: [Link]
University of Maryland, Baltimore County. (n.d.). Basic 2D NMR experiments. Department of Chemistry and Biochemistry. Available at: [Link]
Crasto, A. M. (2014, November 25). 1H-1H COSY (Correlation Spectroscopy). Organic Spectroscopy International. Available at: [Link]
University of California, San Diego. (n.d.). Complex NMR experiments: 2D, selective, etc. Skaggs School of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Nabar, K. U., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 1008–1014. Available at: [Link]
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University Department of Chemistry. Available at: [Link]
Anderson, K. W., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. Supporting Information. Available at: [Link]
ACD/Labs. (2008, June 18). Interpreting a 1H-1H COSY spectrum. Available at: [Link]
National Center for Biotechnology Information. (2025, July 3). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. PMC. Available at: [Link]
Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. Available at: [Link]
Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
Cremer, D., et al. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 371-401. Available at: [Link]
Reich, H. J. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
Northern Kentucky University. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). YouTube. Available at: [Link]
Tatton, A. S., et al. (2019). Weak Intermolecular CH···N Hydrogen Bonding: Determination of 13CH–15N Hydrogen-Bond Mediated J Couplings by Solid-State NMR Spectroscopy and First-Principles Calculations. The Journal of Physical Chemistry A, 124(1), 135-146. Available at: [Link]
Comprehensive Operational and Disposal Guide for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine As a Senior Application Scientist, I often remind research teams that ensuring the structural integrity of your chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
As a Senior Application Scientist, I often remind research teams that ensuring the structural integrity of your chemical workflows is only half the equation; the other half is the rigorous, self-validating management of the chemical lifecycle. N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 912545-21-2) is a highly valuable fluorinated secondary amine intermediate, frequently utilized in advanced drug development and active pharmaceutical ingredient (API) synthesis. However, its specific physicochemical properties—namely the basicity of the secondary amine and the thermal persistence of the carbon-fluorine bond—demand stringent, causality-driven disposal and handling protocols.
This guide provides step-by-step, mechanistic procedures for the safe handling, segregation, and thermal destruction of this compound, ensuring full compliance with environmental regulations and laboratory safety standards. Our goal is to empower your lab with operational confidence, providing safety value that extends far beyond the product itself.
Physicochemical & Hazard Profiling (The "Why")
Before executing any disposal protocol, one must understand why the chemical behaves as it does. The tetrahydropyran (THP) ring provides lipophilicity, while the secondary amine acts as a nucleophile and a base. Most critically, the 4-fluorophenyl group classifies any waste containing this compound as halogenated .
Table 1: Chemical Profile and GHS Hazard Summary
Property / Hazard
Specification / Code
Mechanistic Implication & Required Action
CAS Number
912545-21-2
Unique identifier required for accurate waste manifesting.
Molecular Formula
C11H14FNO
Presence of Fluorine (F) dictates mandatory routing to halogenated waste streams.
Acute Toxicity
H302 (Harmful if swallowed)
Necessitates strict laboratory hygiene and prevention of aerosol ingestion.
Skin/Eye Irritation
H315, H319
Requires robust barrier PPE (nitrile gloves, safety goggles, lab coat).
Respiratory Irritation
H335 (May cause respiratory irritation)
Mandates handling exclusively within a certified, properly functioning fume hood.
Waste Segregation & Disposal Procedures
The core principle of disposing of N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is preventing the mixing of halogenated and non-halogenated waste. Fluorinated compounds require specialized high-temperature incineration to break the strong C-F bond, and mixing them with non-halogenated solvents creates severe regulatory and safety liabilities[1].
Step-by-Step Disposal Workflow:
Aqueous Waste Neutralization:
Mechanism: If the amine is utilized or washed in an acidic aqueous solution, it exists as a water-soluble protonated salt.
Action: Carefully neutralize the aqueous mixture to pH 6-8 using dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)[1].
Extraction: Extract the neutralized free-base amine into an organic solvent (e.g., ethyl acetate or dichloromethane). The remaining aqueous layer, once verified free of organics, can be disposed of as standard aqueous waste.
Organic Waste Segregation (Critical Step):
Mechanism: The extracted organic phase now contains the fluorinated amine.
Action: Transfer this solution strictly to a waste carboy labeled "Halogenated Organic Waste"[1]. Never place this in a non-halogenated container, as the thermal oxidation of fluorine requires specific incinerator scrubber systems to prevent toxic gas release[2].
Solid Waste Management:
Action: Collect all contaminated consumables (e.g., pipette tips, reaction vials, and silica gel from column chromatography) in puncture-resistant, sealable containers.
Labeling: Label clearly as "Halogenated Solid Hazardous Waste" for high-temperature incineration.
Decision tree for the segregation and disposal of fluorinated amine chemical waste.
The Causality of Thermal Destruction (Incineration)
Why do we insist on strict halogenated waste segregation? When N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is combusted, the thermal oxidation of the fluorophenyl ring generates hydrofluoric acid (HF) gas, a highly toxic and corrosive byproduct.
Under the EPA's Resource Conservation and Recovery Act (RCRA) Subpart O regulations, hazardous waste incinerators processing halogenated compounds must achieve a 99.99% Destruction and Removal Efficiency (DRE)[3]. Furthermore, the incinerator must be equipped with an alkaline flue-gas scrubber (typically utilizing NaOH or Ca(OH)₂) to neutralize the HF gas into inert, solid fluoride salts before atmospheric emission[3][4]. Sending this compound to a non-halogenated waste facility bypasses these critical scrubbers, leading to illegal and dangerous environmental HF release.
Spill Response Escalation Pathway
In the event of an accidental release, immediate and methodical action is required to mitigate the H315, H319, and H335 hazards.
Step-by-Step Spill Protocol:
Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is open or maximum room exhaust is activated to mitigate respiratory irritation (H335).
PPE Donning: Responders must wear heavy-duty nitrile gloves, splash-proof safety goggles, and a lab coat. If the spill is large and outside a ventilated enclosure, a half-face respirator with organic vapor cartridges is required.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use sawdust or combustible materials.
Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable secondary container.
Decontamination: Wash the spill surface with a dilute acidic solution (to neutralize residual basic amine) followed by standard soap and water.
Manifesting: Label the sealed container as "Halogenated Solid Hazardous Waste" and transfer it to the facility's central accumulation area for pickup.
Step-by-step escalation pathway for containing and neutralizing fluorinated amine spills.
References[1] N-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine Hazard Information. Chemikart. https://www.chemikart.com[2] Chemical Hygiene Plan - Prudent Practices in the Laboratory. USDA ARS.https://www.usda.gov[3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA NEPIS).https://www.epa.gov[5] Regulation Related to Waste Incineration. National Center for Biotechnology Information (NCBI - NIH).https://www.ncbi.nlm.nih.gov[4] Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities (RCRA Subpart O). U.S. Environmental Protection Agency (EPA). https://www.epa.gov
Personal protective equipment for handling N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but inherently safe by design. Safety protocols cannot simply be memorized; they must be understood at a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to ensure that your laboratory operations are not only compliant but inherently safe by design. Safety protocols cannot simply be memorized; they must be understood at a mechanistic level.
Handling N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine (CAS: 912545-21-2)—a critical secondary amine intermediate often utilized in the synthesis of fluorinated pharmaceutical analogs—presents specific physicochemical hazards. This guide provides the definitive, self-validating operational and disposal plans required to handle this compound safely.
The Causality of Hazard: Why Standard PPE is Insufficient
To select the correct Personal Protective Equipment (PPE), we must analyze the molecular architecture of the compound [1]:
Amine Basicity (H315, H319, H335): As a secondary amine, this compound acts as a localized base. Upon contact with the moisture in your eyes, mucous membranes, or sweat, it strips protons from the aqueous environment, leading to localized caustic irritation.
Lipophilicity & Dermal Penetration: The addition of the 4-fluorophenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the aqueous barrier of the stratum corneum with high efficiency, especially if dissolved in organic carrier solvents (e.g., DMSO, DCM) commonly used in synthesis workflows.
Particulate Aerosolization (H302): In its solid state, the powder is prone to electrostatic clinging. Undetected aerosolization during weighing can lead to accidental ingestion or inhalation, necessitating strict respiratory and surface-level controls.
Quantitative PPE Selection Matrix
Under[2], PPE must be scaled to the specific exposure risk. The following table summarizes the quantitative thresholds and required protective measures for handling this compound.
Operational Scale
Engineering Control
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Analytical (< 1g)
Fume Hood (Face velocity ≥ 0.5 m/s)
Single Nitrile (≥ 4 mil)
Safety Glasses (ANSI Z87.1)
Standard Lab Coat
Not required if inside hood
Preparative (1g - 100g)
Fume Hood or Vented Enclosure
Double Nitrile (≥ 8 mil)
Chemical Splash Goggles
FR Lab Coat with knit cuffs
N95 (if handling powder outside hood)
Bulk (> 100g)
Glovebox / Isolator
Heavy Neoprene over Nitrile
Face Shield over Goggles
Tyvek® Coveralls
PAPR or Half-face P100
Spill Response
Isolate Area
Heavy Neoprene over Nitrile
Chemical Splash Goggles
Tyvek® Coveralls
PAPR or Half-face P100
Logical Workflow for PPE Selection
Decision matrix for PPE selection based on operational scale and exposure risk.
Self-Validating Operational Methodologies
To ensure absolute safety, every protocol must contain a built-in verification step. Do not proceed to the next step unless the verification passes.
Verify Engineering Controls: Turn on the fume hood.
Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A steady, inward horizontal pull physically validates directional airflow. Ensure the digital monitor reads ≥ 100 fpm (0.5 m/s).
Inspect and Don Gloves: Obtain two pairs of nitrile gloves (inner 4-mil, outer 8-mil).
Self-Validation: Trap air inside the outer glove and roll the cuff down to pressurize it. Hold it near the sensitive skin of your lips or submerge it in water. If it cannot hold air, it cannot hold a lipophilic chemical.
Layering: Don the FR lab coat. Put on the inner gloves under the knit cuffs, and the outer gloves over the cuffs. This creates a shingled barrier that prevents powders from migrating up your sleeves.
Eye Protection: Don chemical splash goggles. Standard safety glasses leave the orbital cavity exposed to airborne amine dust and are strictly prohibited for preparative scale [3].
Phase 2: Execution & Doffing
Handling: Weigh the compound using an anti-static weigh boat. The fluorinated structure is prone to static charge; neutralizing the static prevents the powder from repelling and aerosolizing onto your PPE.
Doffing Outer Gloves: Use the "beak method." Pinch the exterior of the right glove at the palm with your left hand, pulling it inside out. Hold the balled-up glove in your left hand, slide your bare right finger under the left cuff, and peel it inside out over the first glove.
Hygiene Warning: Wash hands thoroughly with soap and water immediately after doffing.
Critical Causality:Do not use alcohol-based hand sanitizers immediately after handling. Alcohol acts as a penetration enhancer; if any microscopic amine dust bypassed your gloves, the sanitizer will dissolve it and drive the lipophilic compound directly through your dermal barrier.
Accidental Spill & Disposal Plan
In the event of a breach or spill, standard sweeping will aerosolize the amine, escalating a localized spill into an inhalation hazard.
Step-by-Step Spill Response:
Isolate & Evacuate: Immediately step back, warn colleagues, and isolate the area.
Upgrade PPE: Don emergency PPE: a Tyvek® suit, heavy-duty neoprene gloves, and a Half-Face P100 Respirator (or PAPR).
Containment (Solid Spill): Do not sweep. Lightly mist the powder with water to suppress dust generation. Cover the dampened powder with a universal chemical binder or damp paper towels.
Containment (Solution Spill): If the amine is dissolved in a solvent, surround the spill with absorbent booms to prevent spreading, then cover the center with universal absorbent pads.
Neutralization & Decontamination: Because N-(4-fluorophenyl)-N-tetrahydro-2H-pyran-4-ylamine is a base, residual traces on the benchtop should be neutralized. Wipe the affected surfaces with a dilute, weak acid solution (e.g., 1% acetic acid/vinegar), followed by a thorough wash with detergent and water.
Disposal: Collect all contaminated absorbents and PPE using non-sparking tools. Place them in a heavy-duty, sealable polyethylene bag, and then into a rigid hazardous waste drum. Label clearly as "Hazardous Waste: Fluorinated Amine / Toxic" and dispose of via high-temperature incineration through a licensed environmental contractor.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. eCFR. URL:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.